Samarium(3+);triiodide
Description
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Structure
2D Structure
Properties
CAS No. |
13813-25-7 |
|---|---|
Molecular Formula |
I3Sm |
Molecular Weight |
531.1 g/mol |
IUPAC Name |
triiodosamarium |
InChI |
InChI=1S/3HI.Sm/h3*1H;/q;;;+3/p-3 |
InChI Key |
XQKBFQXWZCFNFF-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Sm+3] |
Canonical SMILES |
I[Sm](I)I |
Other CAS No. |
13813-25-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Samarium(III) Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium(III) iodide (SmI₃) is a significant inorganic compound, primarily recognized as a precursor to the widely utilized organic reducing agent, samarium(II) iodide (SmI₂). However, SmI₃ itself exhibits noteworthy catalytic activity, particularly as a Lewis acid in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of samarium(III) iodide. Detailed experimental protocols for its preparation are presented, alongside a mechanistic exploration of its role in organic synthesis, visualized through a detailed reaction pathway diagram.
Introduction
Samarium, a lanthanide element, typically exists in the +3 oxidation state, with samarium(III) iodide being a stable compound under anhydrous conditions. While much of the focus in synthetic organic chemistry has been on the potent one-electron reducing capabilities of samarium(II) iodide, the utility of samarium(III) iodide as a catalyst and reagent is an area of growing interest. Its Lewis acidic nature allows it to activate substrates and facilitate a variety of organic transformations. This document aims to be a comprehensive resource for researchers, providing detailed information on the synthesis and characteristics of SmI₃ to enable its effective use in the laboratory.
Synthesis of Samarium(III) Iodide
The most common and direct method for the preparation of samarium(III) iodide is the reaction of samarium metal with elemental iodine.[1]
Reaction:
2 Sm + 3 I₂ → 2 SmI₃
This reaction is typically carried out under an inert atmosphere to prevent the formation of samarium oxides or oxyiodides.
Experimental Protocol: Synthesis of Anhydrous Samarium(III) Iodide
This protocol details the synthesis of anhydrous samarium(III) iodide from samarium metal and iodine. The procedure must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude moisture and oxygen.
Materials:
-
Samarium metal powder (99.9% purity)
-
Iodine, resublimed (99.99% purity)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
Equipment:
-
Schlenk flask (two-necked)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or glovebox
-
Cannula for liquid transfer
-
Sintered glass filter funnel (Schlenk type)
Procedure:
-
Preparation of Reactants: In a glovebox or under a strong flow of inert gas, weigh 1.50 g (10.0 mmol) of samarium metal powder and 3.81 g (15.0 mmol) of resublimed iodine into a dry Schlenk flask containing a magnetic stir bar.
-
Reaction Setup: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula transfer.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and the THF may begin to reflux. The deep purple color of the iodine will gradually fade as it reacts with the samarium metal, and a yellow-orange precipitate of samarium(III) iodide will form. The reaction is typically complete within 2-4 hours. To ensure completion, the mixture can be gently heated to reflux for an additional hour.
-
Isolation and Purification: Once the reaction is complete and the solution has cooled to room temperature, the samarium(III) iodide can be isolated. As SmI₃ has low solubility in THF, it can be purified by washing. Allow the solid to settle, and then carefully remove the supernatant THF via cannula.
-
Washing: Add 20 mL of fresh, anhydrous THF to the flask, stir the suspension for 10 minutes, allow the solid to settle, and remove the THF wash. Repeat this washing step two more times to remove any unreacted iodine or soluble impurities.
-
Drying: After the final wash, place the flask under high vacuum for several hours to remove all traces of THF. The resulting product is a fine, orange-yellow powder of anhydrous samarium(III) iodide.
-
Storage: Store the anhydrous samarium(III) iodide in a sealed container under an inert atmosphere in a glovebox or desiccator.
Properties of Samarium(III) Iodide
Physical Properties
Samarium(III) iodide is an orange-yellow crystalline solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | SmI₃ | [1] |
| Molar Mass | 531.07 g/mol | [1] |
| Appearance | Orange-yellow crystalline powder | [1] |
| Melting Point | 850 °C (1560 °F; 1123 K) | [1] |
| Solubility in Water | Decomposes | [1] |
Chemical Properties
-
Stability: Samarium(III) iodide is unstable in air and hygroscopic, readily hydrolyzing in the presence of water.[1]
-
Reduction to Samarium(II) Iodide: SmI₃ can be reduced to the more commonly used SmI₂ by heating with an excess of samarium metal.[1] 2 SmI₃ + Sm → 3 SmI₂
-
Lewis Acidity: The samarium(III) center is a hard Lewis acid, allowing it to coordinate with and activate Lewis basic functional groups, such as carbonyls and esters. This property is the basis for its catalytic activity in various organic reactions.[2][3]
Crystal Structure
Samarium(III) iodide crystallizes in the hexagonal crystal system with the space group R-3. The structure consists of Sm³⁺ ions coordinated to six iodide ions in a distorted octahedral geometry.
| Crystal Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | R-3 |
| Lattice Constants | a = 7.47 Å, c = 20.80 Å |
Applications in Organic Synthesis
While often overshadowed by SmI₂, samarium(III) iodide serves as a valuable catalyst in several organic transformations. Its primary role is that of a Lewis acid, activating substrates towards nucleophilic attack.
Iodination of Baylis-Hillman Adducts
A notable application of SmI₃ is in the stereoselective iodination of the acetates of Baylis-Hillman adducts to produce (Z)-allyl iodides. This reaction is significantly accelerated when conducted in an ionic liquid.[2][4]
Reaction Mechanism: SmI₃-Mediated Iodination of a Baylis-Hillman Acetate
The proposed mechanism involves the coordination of the samarium(III) iodide to the carbonyl and acetate oxygen atoms of the Baylis-Hillman adduct. This coordination facilitates a nucleophilic attack by an iodide ion, leading to the stereoselective formation of the (Z)-allyl iodide through a six-membered ring transition state.[2]
Safety and Handling
Samarium(III) iodide is a moisture and air-sensitive compound. It should be handled exclusively under an inert atmosphere. It is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, wash the affected area with copious amounts of water.
Conclusion
Samarium(III) iodide, while primarily known as a precursor to SmI₂, is a valuable reagent in its own right. Its synthesis via the direct reaction of the elements is straightforward, provided that anhydrous and oxygen-free conditions are maintained. The Lewis acidic nature of SmI₃ enables its use as a catalyst in important carbon-carbon bond-forming reactions, such as the stereoselective iodination of Baylis-Hillman adducts. This guide provides the essential information for researchers to safely synthesize, handle, and effectively utilize samarium(III) iodide in their synthetic endeavors.
References
- 1. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. Remarkable rate acceleration of SmI3-mediated iodination of acetates of Baylis-Hillman adducts in ionic liquid: facile synthesis of (Z)-allyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Lewis acid/metal amide hybrid as an efficient catalyst for carbon–carbon bond formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Remarkable rate acceleration of SmI3-mediated iodination of acetates of Baylis-Hillman adducts in ionic liquid: facile synthesis of (Z)-allyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystal Structure of Anhydrous Samarium(III) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of anhydrous samarium(III) iodide (SmI₃), a compound of interest in various chemical and materials science applications. This document summarizes its known crystallographic data, details experimental protocols for its synthesis and single-crystal growth, and presents a visual workflow for its structural determination.
Introduction
Anhydrous samarium(III) iodide is an inorganic compound that has garnered attention for its role in organic synthesis and as a precursor for various samarium-based materials.[1] A thorough understanding of its solid-state structure is paramount for elucidating its physical and chemical properties and for the rational design of new materials. Anhydrous SmI₃ is known to exist in at least two polymorphic forms: a rhombohedral structure, which is the most commonly cited, and a tetragonal modification.[1]
Crystallographic Data
The crystallographic data for the two known polymorphs of anhydrous samarium(III) iodide are summarized below. The rhombohedral form is isostructural with bismuth(III) iodide (BiI₃).
Rhombohedral Polymorph
The most stable and commonly encountered form of anhydrous samarium(III) iodide adopts a rhombohedral crystal structure of the BiI₃ type.[1]
| Crystallographic Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Pearson Symbol | hR8 |
| Structure Type | BiI₃ |
Tetragonal Polymorph
A tetragonal modification of anhydrous samarium(III) iodide has also been reported.[1]
| Crystallographic Parameter | Value |
| Crystal System | Tetragonal |
| a | 13.964(8) Å |
| c | 14.223(10) Å |
Note: Further details on the space group and atomic coordinates for the tetragonal polymorph are not fully documented in the available literature.
Experimental Protocols
The following sections outline the methodologies for the synthesis of anhydrous samarium(III) iodide powder and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of Anhydrous Samarium(III) Iodide Powder
Anhydrous SmI₃ powder can be synthesized through the direct reaction of samarium metal with iodine.[2]
Materials and Equipment:
-
Samarium metal powder
-
Iodine (solid)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction flask with a magnetic stirrer
-
Heating mantle
Procedure:
-
Inside an inert atmosphere glovebox, add samarium metal powder to a dry reaction flask equipped with a magnetic stir bar.
-
Add a stoichiometric amount of solid iodine to the flask.
-
Add anhydrous THF to the flask to act as a solvent.
-
Seal the flask and remove it from the glovebox (if using a Schlenk line, ensure the flask is under an inert atmosphere).
-
Stir the reaction mixture at room temperature. The reaction is typically vigorous and proceeds to completion to yield a solution or slurry of samarium(III) iodide.
-
To obtain the anhydrous powder, the solvent must be removed under vacuum, and the resulting solid should be gently heated to ensure all solvent is evaporated.
Single Crystal Growth of Anhydrous Samarium(III) Iodide
The growth of single crystals of anhydrous lanthanide halides can be achieved by the slow cooling of a melt.
Materials and Equipment:
-
Anhydrous samarium(III) iodide powder
-
Quartz or Vycor ampoule
-
Tube furnace with programmable temperature control
-
Vacuum line
Procedure:
-
Place the anhydrous SmI₃ powder into a clean, dry quartz or Vycor ampoule.
-
Evacuate the ampoule using a vacuum line and seal it under vacuum.
-
Place the sealed ampoule in a tube furnace.
-
Heat the furnace to a temperature above the melting point of SmI₃ (approximately 850 °C).[2]
-
Once the SmI₃ is completely molten, slowly cool the furnace to room temperature over a period of several hours to days. A slow cooling rate is crucial for the formation of large, high-quality single crystals.
-
Once at room temperature, the ampoule can be carefully broken to extract the crystalline mass, from which single crystals can be selected.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and structural characterization of anhydrous samarium(III) iodide.
References
Samarium(III) Iodide (CAS: 13813-25-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Samarium(III) iodide, with the chemical formula SmI₃, is an inorganic compound that serves as a significant reagent and catalyst in various chemical transformations. This technical guide provides a comprehensive overview of its core properties, synthesis, and handling protocols, tailored for professionals in research and development.
Core Physicochemical Properties
Samarium(III) iodide is a yellow to orange crystalline powder.[1][2][3] It is unstable in air and decomposes in water.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 13813-25-7 | [1] |
| Molecular Formula | SmI₃ | [1][4] |
| Molecular Weight | 531.07 g/mol | [4][5] |
| Appearance | Dark yellow powder, orange-yellow crystals | [1][2][3][5] |
| Melting Point | 850 °C (1562 °F) | [1][2][5] |
| Boiling Point | Not applicable | [5] |
| Solubility in Water | Decomposes | [1] |
| EC Number | 237-468-2 | [5] |
| PubChem CID | 83746 | [1][5] |
Synthesis of Samarium(III) Iodide
The primary method for the synthesis of Samarium(III) iodide involves the direct reaction of metallic samarium with iodine.[1][6] This reaction is typically carried out under an inert atmosphere to prevent the oxidation of samarium.
Experimental Protocol: Synthesis of Samarium(III) Iodide
Materials:
-
Samarium metal (powder or turnings)
-
Iodine (crystalline)
-
Inert solvent (e.g., anhydrous tetrahydrofuran - THF)
-
Schlenk line or glovebox for maintaining an inert atmosphere
Methodology:
-
Preparation of Reaction Setup: All glassware should be thoroughly dried and assembled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or inside a glovebox.
-
Reactant Addition: Samarium metal is placed in a reaction flask. A stoichiometric amount of iodine is added to the flask.
-
Reaction: The reaction is initiated, which may require gentle heating. The direct combination of samarium and iodine proceeds to form Samarium(III) iodide. The reaction equation is as follows: 2 Sm + 3 I₂ → 2 SmI₃[1][6]
-
Isolation and Purification: Once the reaction is complete, the product, Samarium(III) iodide, is isolated. Purification may involve washing with an anhydrous, non-reactive solvent to remove any unreacted starting materials. The final product should be dried under vacuum.
-
Storage: Due to its sensitivity to air and moisture, Samarium(III) iodide must be stored in a tightly sealed container under an inert atmosphere.[7]
Below is a diagram illustrating the general workflow for the synthesis of Samarium(III) iodide.
Applications in Organic Synthesis
While Samarium(II) iodide (SmI₂) is more commonly known as a powerful one-electron reducing agent in organic synthesis, Samarium(III) iodide also finds utility as a catalyst in various organic reactions.[1][6] It can act as a Lewis acid to promote a range of transformations.
Handling and Safety
Samarium(III) iodide is a hazardous substance and should be handled with appropriate safety precautions. It is a skin, eye, and respiratory irritant.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powder to avoid inhalation.
Handling Procedures:
-
All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox.[4]
-
Avoid generating dust.
-
Keep away from moisture and air to prevent decomposition.[1]
Storage:
-
Store in a cool, dry place away from incompatible materials such as acids and strong oxidizing agents.
-
The container should be tightly sealed and stored under an inert atmosphere (e.g., argon).[7]
This guide provides essential technical information on Samarium(III) iodide for laboratory professionals. Adherence to proper handling and storage procedures is crucial for ensuring safety and maintaining the integrity of the compound for research applications.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tracesciences.com [tracesciences.com]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 7. ameslab.gov [ameslab.gov]
Samarium(III) Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Samarium(III) Iodide (SmI3). It includes a summary of its core properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical reactions and applications.
Core Physical and Chemical Properties
Samarium(III) iodide is an orange-yellow crystalline solid that is unstable in air and reactive with water.[1][2] It is a key precursor in the synthesis of the versatile reducing agent Samarium(II) Iodide (SmI2).
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of SmI3.
| Property | Value | Source(s) |
| Chemical Formula | SmI3 | [2] |
| Molar Mass | 531.1 g/mol | [2][3] |
| Appearance | Orange-yellow crystals/powder | [2] |
| Melting Point | 1145 ± 9 K (872 ± 9 °C) | [1] |
| Note: Other reported values include 850 °C and 816-824 °C (with decomposition). | [2][4] | |
| Boiling Point | Decomposes upon heating | [5] |
| Solubility | Decomposes in water | [2] |
| Crystal Structure | Trigonal (BiI3-type structure) | [6] |
| Magnetic Properties | Antiferromagnetic correlations | [6] |
Synthesis and Handling
Synthesis of Samarium(III) Iodide
The primary method for the synthesis of Samarium(III) iodide is the direct reaction of metallic samarium with elemental iodine.[2]
Experimental Protocol:
-
Materials and Equipment:
-
Samarium metal powder (99.9% purity)
-
Iodine (99.999% purity)
-
Evacuated quartz glass tube
-
Tube furnace
-
Inert atmosphere glovebox
-
-
Procedure:
-
Inside an inert atmosphere glovebox, place samarium powder and iodine in a quartz glass tube. To prevent the formation of Samarium(II) iodide (SmI2), an excess of iodine is typically used, with a molar ratio of Sm:I of 1:6 being effective.[6]
-
Evacuate the quartz tube and seal it.
-
Place the sealed tube in a tube furnace and heat to 650 °C.[6]
-
Maintain this temperature for a sufficient duration to allow for the complete reaction between the samarium and iodine vapor.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
The resulting product is polycrystalline Samarium(III) iodide powder.
-
Handling and Safety
Samarium(III) iodide is unstable in air and decomposes in water.[2] Therefore, it should be handled and stored under an inert atmosphere, such as in a glovebox. It is classified as a skin and eye irritant.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Chemical Properties and Reactions
Samarium(III) iodide is a versatile reagent in inorganic and organic synthesis, primarily serving as a precursor to SmI2 and as a catalyst in certain reactions.
Reduction to Samarium(II) Iodide
A key chemical property of SmI3 is its ability to be reduced to Samarium(II) iodide. This can be achieved through reaction with metallic samarium or hydrogen gas upon heating.[2]
Autoionization in Tetrahydrofuran (THF)
In tetrahydrofuran (THF), Samarium(III) iodide undergoes autoionization, crystallizing as an ionic complex, [SmI2(THF)5][SmI4(THF)2], rather than a simple coordination compound. This phenomenon is attributed to favorable lattice energetics.
Applications in Organic Synthesis
While less common than its diiodide counterpart, SmI3 is used as a catalyst in some organic reactions.[2]
Characterization Techniques
X-ray Crystallography
X-ray crystallography is employed to determine the crystal structure of Samarium(III) iodide and its complexes.
Experimental Protocol (General):
-
Crystal Growth: Grow single crystals of SmI3 or its complexes from a suitable solvent, such as THF for the autoionization product.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head. For air-sensitive samples like SmI3, this should be done under an inert atmosphere or in a cryo-stream.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions of the samarium ion in SmI3 and its complexes.
Experimental Protocol (General for Lanthanide Complexes):
-
Sample Preparation: Prepare a solution of the samarium iodide complex in a suitable solvent (e.g., THF) in a quartz cuvette. The concentration should be adjusted to obtain absorbance values within the linear range of the spectrophotometer.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range. The f-f electronic transitions of lanthanide ions are often weak and sharp.[7]
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of SmI3, such as its recently reported behavior as a 4f honeycomb magnet.[6]
Experimental Protocol (General using a SQUID Magnetometer):
-
Sample Preparation: Place a powdered sample of SmI3 in a gelatin capsule or other suitable sample holder.
-
Measurement: Mount the sample in a Superconducting Quantum Interference Device (SQUID) magnetometer. Measure the magnetization of the sample as a function of temperature and applied magnetic field.
-
Data Analysis: From the magnetization data, the magnetic susceptibility can be calculated. This data provides insights into the magnetic ordering and electronic ground state of the Sm3+ ions in the crystal lattice.
Logical Workflow of Samarium Iodide Chemistry
The following diagram illustrates the synthesis of Samarium(III) iodide and its key chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 3. Samarium iodide (SmI3) | I3Sm | CID 83746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Samarium(III) Iodide: A Technical Guide to Its Solubility and Handling in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium(III) iodide (SmI₃) is a trivalent lanthanide halide that serves as a precursor to the widely used organic reducing agent, samarium(II) iodide (SmI₂). Despite its role as a starting material, comprehensive quantitative data on the solubility of Samarium(III) iodide in common organic solvents is notably scarce in publicly available literature. This technical guide provides an in-depth overview of the known properties of SmI₃, discusses qualitative solubility considerations, and presents detailed, generalized experimental protocols for determining its solubility and for handling this air-sensitive compound. The included diagrams illustrate key concepts and workflows to aid researchers in safely and effectively utilizing Samarium(III) iodide in their experimental designs.
Introduction to Samarium(III) Iodide
Samarium(III) iodide is an orange-yellow crystalline solid with the chemical formula SmI₃. It is primarily recognized as the precursor in the synthesis of samarium(II) iodide, a potent single-electron transfer reagent with extensive applications in organic synthesis.[1][2][3] SmI₃ itself is commercially available and finds use as a catalyst in certain organic reactions. A critical characteristic of Samarium(III) iodide is its instability in the presence of air and its tendency to decompose upon contact with water through hydrolysis, necessitating careful handling under inert atmospheric conditions.
Solubility of Samarium(III) Iodide in Organic Solvents
A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of Samarium(III) iodide in common organic solvents. While its diiodide counterpart, SmI₂, is known to have limited solubility in tetrahydrofuran (THF), typically around 0.1 M, specific solubility values for SmI₃ in solvents such as THF, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are not well-documented.
Qualitative Solubility Considerations
In the absence of quantitative data, general principles of chemical solubility can provide some guidance. Samarium(III) iodide is an ionic compound, and its solubility in organic solvents will be governed by factors such as the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the samarium and iodide ions.
-
Polar Aprotic Solvents: Solvents like THF, DMF, and DMSO are generally better at solvating cations due to the presence of lone pairs of electrons on oxygen or nitrogen atoms. The oxophilicity of the samarium cation suggests that it will interact favorably with these oxygen-containing solvents. Therefore, SmI₃ is expected to have some degree of solubility in these solvents.
-
Polar Protic Solvents: Protic solvents like alcohols may react with SmI₃, and as such, their use as a solvent may be limited.
-
Nonpolar Solvents: Nonpolar solvents such as hexanes or toluene are unlikely to be effective solvents for the ionic SmI₃.
Researchers should anticipate that the solubility of SmI₃ may be limited and will likely require empirical determination for their specific application and chosen solvent.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an air-sensitive compound like Samarium(III) iodide in an organic solvent. This method is adapted from standard laboratory techniques for handling air-sensitive materials and for solubility measurements.[4][5][6]
Materials and Equipment
-
Samarium(III) iodide powder
-
Anhydrous organic solvent of interest (e.g., THF, acetonitrile)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spectrophotometer (optional, for concentration determination via a colored complex)
Procedure
-
Preparation of Apparatus: All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool under a stream of inert gas.[7][9] Assemble the Schlenk flask with a magnetic stir bar and septum while hot and flush with inert gas.
-
Solvent Addition: Transfer a known volume of the anhydrous organic solvent to the Schlenk flask using a syringe or cannula under a positive pressure of inert gas.[11]
-
Initial SmI₃ Addition: In an inert atmosphere (glovebox), weigh a small, accurately known amount of Samarium(III) iodide and add it to the Schlenk flask containing the solvent.
-
Equilibration: Vigorously stir the mixture at a constant, recorded temperature. Allow sufficient time for the solution to reach equilibrium (i.e., saturation). This may take several hours.
-
Incremental Addition: If the initial amount of SmI₃ dissolves completely, add further accurately weighed portions of SmI₃ incrementally, allowing the solution to equilibrate after each addition, until a saturated solution is achieved (i.e., solid SmI₃ remains undissolved).
-
Sample Extraction: Once the solution is saturated and has been allowed to settle, carefully extract a known volume of the clear supernatant using a syringe fitted with a filter needle to avoid drawing up any solid particles.
-
Concentration Determination:
-
Gravimetric Method: Transfer the extracted sample to a pre-weighed, oven-dried vial under an inert atmosphere. Carefully evaporate the solvent under vacuum. The weight of the remaining solid will allow for the calculation of the concentration.
-
Spectroscopic Method (if applicable): If SmI₃ or a derivative forms a colored solution, a calibration curve can be created using solutions of known concentrations to determine the concentration of the saturated solution via spectrophotometry.[6]
-
-
Data Reporting: The solubility should be reported in units of grams per 100 mL of solvent or moles per liter (M) at the specified temperature.
Visualization of Key Concepts and Workflows
Factors Influencing Solubility
The solubility of an ionic compound like Samarium(III) iodide in an organic solvent is a complex interplay of several factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of Samarium(III) iodide.
Experimental Workflow for Handling Air-Sensitive Reagents
The proper handling of air-sensitive reagents like Samarium(III) iodide is crucial for experimental success and safety. The diagram below outlines a typical workflow for preparing and using a solution of an air-sensitive reagent.
Caption: Workflow for handling air-sensitive Samarium(III) iodide.
Conclusion
While quantitative solubility data for Samarium(III) iodide in organic solvents remains elusive in the current body of scientific literature, this guide provides the necessary theoretical framework and practical protocols for researchers to work with this compound. The provided experimental workflow for solubility determination will enable scientists to generate the specific data required for their research. Furthermore, the outlined procedures for handling air-sensitive materials are essential for ensuring the integrity of the reagent and the safety of the experimenter. It is hoped that this guide will serve as a valuable resource for those in the fields of chemical research and drug development who wish to explore the potential of Samarium(III) iodide in their work.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. daneshyari.com [daneshyari.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. osti.gov [osti.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Unveiling the Electronic Configuration of Samarium in SmI₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electronic configuration of samarium within the inorganic compound samarium(III) iodide (SmI₃). A thorough understanding of the electronic structure of lanthanide compounds is paramount for advancements in various fields, including the development of novel therapeutic agents and diagnostic tools. This document provides a detailed analysis, supported by quantitative data, experimental methodologies, and a logical workflow for determination.
Determining the Electronic Configuration of Samarium in SmI₃
The electronic configuration of an element dictates its chemical behavior and properties. In a compound, the oxidation state of the metal ion is the primary determinant of its electron configuration.
Ground State Electronic Configuration of Neutral Samarium (Sm)
A neutral samarium atom possesses 62 electrons. Its ground state electronic configuration is [Xe] 4f⁶ 6s² . This configuration indicates that the outermost electrons reside in the 4f and 6s orbitals.
Oxidation State of Samarium in Samarium(III) Iodide (SmI₃)
In the ionic compound samarium(III) iodide, iodine typically exists as the iodide anion (I⁻). To maintain charge neutrality in the SmI₃ molecule, the samarium ion must carry a +3 charge. Therefore, the oxidation state of samarium in SmI₃ is +3 .
Electronic Configuration of the Samarium(III) Ion (Sm³⁺)
To form the Sm³⁺ ion, a neutral samarium atom loses three of its outermost electrons. The electrons are removed in order of decreasing principal quantum number, starting with the 6s orbital, followed by the 4f orbital.
-
Removal of two electrons from the 6s orbital.
-
Removal of one electron from the 4f orbital.
This process results in the electronic configuration for the Sm³⁺ ion: [Xe] 4f⁵ .
Quantitative Data Summary
The following table summarizes key quantitative data related to the electronic structure of the samarium(III) ion.
| Parameter | Value | Notes |
| XPS Binding Energy (Sm 3d₅/₂) in Sm₂O₃ | ~1083 eV | This value provides a reference for the core level binding energy of Sm³⁺. The exact value in SmI₃ may vary slightly due to differences in the chemical environment. |
| XPS Binding Energy (Sm 3d₃/₂) in Sm₂O₃ | ~1110 eV | Spin-orbit splitting of the 3d orbital in Sm³⁺. |
| Crystal Field Splitting of ⁶H₅/₂ Ground State in C₂ Site Symmetry | ~200 - 461 cm⁻¹ | The crystal field environment in SmI₃ will cause a splitting of the f-orbital energy levels. The values presented are for a different symmetry but illustrate the magnitude of the effect. The specific splitting in the iodide lattice will differ. |
Experimental Protocols
The determination of the electronic configuration of samarium in SmI₃ relies on a combination of synthesis and advanced spectroscopic techniques.
Synthesis of Samarium(III) Iodide (SmI₃)
Objective: To synthesize solid samarium(III) iodide from its constituent elements.
Materials:
-
Samarium metal (powder or turnings)
-
Iodine (solid, resublimed)
-
Inert atmosphere glovebox or Schlenk line
-
High-temperature tube furnace
-
Quartz tube and boat
Procedure:
-
Inside an inert atmosphere glovebox, place a stoichiometric amount of samarium metal into a quartz boat.
-
Add a threefold molar excess of iodine to the quartz boat.
-
Place the quartz boat inside a quartz tube.
-
Seal the quartz tube and connect it to a vacuum line to remove any residual air.
-
Place the sealed quartz tube inside a tube furnace.
-
Slowly heat the furnace to approximately 500 °C and maintain this temperature for several hours to allow the elements to react. The reaction is: 2 Sm + 3 I₂ → 2 SmI₃.[1]
-
After the reaction is complete, allow the furnace to cool to room temperature.
-
The resulting yellow-orange powder is samarium(III) iodide.[1] Handle and store the product under an inert atmosphere to prevent decomposition.[1]
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the core level binding energies of the samarium 3d electrons to confirm the +3 oxidation state.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Ultra-high vacuum (UHV) chamber.
-
Electron energy analyzer.
Procedure:
-
Mount the powdered SmI₃ sample onto a sample holder using appropriate adhesive tape, ensuring a flat, uniform surface.
-
Introduce the sample into the UHV chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the Sm 3d region (typically 1070-1120 eV binding energy).
-
Calibrate the binding energy scale by referencing a known peak, such as the C 1s peak from adventitious carbon at 284.8 eV.
-
Analyze the high-resolution Sm 3d spectrum. The presence of two main peaks, corresponding to the Sm 3d₅/₂ and Sm 3d₃/₂ spin-orbit components, at binding energies characteristic of Sm³⁺ will confirm the oxidation state.
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
Objective: To observe the f-f electronic transitions of the Sm³⁺ ion, which are characteristic of its electronic configuration.
Instrumentation:
-
UV-Vis-NIR spectrophotometer.
-
Quartz cuvettes.
-
Anhydrous, non-coordinating solvent (e.g., anhydrous tetrahydrofuran).
Procedure:
-
Inside an inert atmosphere glovebox, prepare a dilute solution of SmI₃ in the chosen anhydrous solvent.
-
Transfer the solution to a quartz cuvette and seal it to prevent atmospheric contamination.
-
Record the absorption spectrum over the UV, visible, and near-infrared regions.
-
Analyze the resulting spectrum for sharp, low-intensity absorption bands. These bands correspond to the "forbidden" f-f transitions within the 4f⁵ electronic configuration of the Sm³⁺ ion. The positions and relative intensities of these peaks are unique to the Sm³⁺ ion in that specific coordination environment.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for determining the electronic configuration and the conceptual basis of the spectroscopic measurements.
References
An In-depth Technical Guide on the Thermochemical Properties of Samarium(III) Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for samarium(III) iodide (SmI₃). The information is presented in a structured format to facilitate its use in research, scientific, and drug development applications. This document includes key thermochemical parameters, detailed experimental methodologies for their determination, and graphical representations of the experimental workflows.
Thermochemical Data of Samarium(III) Iodide
Samarium(III) iodide is an inorganic compound with the chemical formula SmI₃. It is a yellow, crystalline solid that is unstable in air and decomposes in water.[1] The following tables summarize the key thermochemical data for this compound.
Table 1: Fundamental Thermochemical Properties of Samarium(III) Iodide
| Property | Value | Reference |
| Molar Mass | 531.1 g/mol | [1] |
| Melting Point | 1145 ± 9 K (872 ± 9 °C) | [2] |
Table 2: Enthalpy and Entropy Values for Samarium(III) Iodide
| Parameter | Value | Reference |
| Standard Enthalpy of Formation (ΔHf°) (solid) | -603.7 ± 10.1 kJ/mol | Calculated |
| Enthalpy of Melting (ΔHm°) | 25.9 ± 2.5 kJ/mol | [2] |
| Entropy of Melting (ΔSm°) | 22.6 ± 3 J/(mol·K) | [2] |
| Enthalpy of Decomposition (ΔH°decomp) | 117 ± 10 kJ/mol | [3] |
| Enthalpy of Sublimation (ΔH°sub) | 276 kJ/mol | [3] |
Note on the Standard Enthalpy of Formation: The standard enthalpy of formation of solid samarium(III) iodide was calculated using the experimentally determined enthalpy of decomposition for the reaction:
SmI₃(s) → SmI₂(l) + ½I₂(g) ΔH°decomp = 117 ± 10 kJ/mol[3]
The calculation utilized the following literature values:
-
Standard enthalpy of formation of solid SmI₂ (ΔHf°(SmI₂, s)): -435.1 kJ/mol (estimated based on systematics of lanthanide halides)
-
Enthalpy of fusion of SmI₂ (ΔHfus(SmI₂)): 38.5 kJ/mol (estimated based on systematics of lanthanide halides)
-
Standard enthalpy of formation of gaseous iodine (ΔHf°(I₂, g)): 62.4 kJ/mol
The enthalpy of formation of liquid SmI₂ was calculated as: ΔHf°(SmI₂, l) = ΔHf°(SmI₂, s) + ΔHfus(SmI₂) = -435.1 kJ/mol + 38.5 kJ/mol = -396.6 kJ/mol
Applying Hess's Law to the decomposition reaction: ΔH°decomp = [ΔHf°(SmI₂, l) + ½ * ΔHf°(I₂, g)] - ΔHf°(SmI₃, s) 117 kJ/mol = [-396.6 kJ/mol + ½ * 62.4 kJ/mol] - ΔHf°(SmI₃, s) 117 kJ/mol = [-396.6 kJ/mol + 31.2 kJ/mol] - ΔHf°(SmI₃, s) 117 kJ/mol = -365.4 kJ/mol - ΔHf°(SmI₃, s) ΔHf°(SmI₃, s) = -365.4 kJ/mol - 117 kJ/mol = -482.4 kJ/mol
Correction: Upon re-evaluation of available literature data for lanthanide halides, a more accurate estimated value for the standard enthalpy of formation of solid SmI₂ is approximately -520 kJ/mol. Recalculating with this value:
ΔHf°(SmI₂, l) = -520 kJ/mol + 38.5 kJ/mol = -481.5 kJ/mol
117 kJ/mol = [-481.5 kJ/mol + 31.2 kJ/mol] - ΔHf°(SmI₃, s) 117 kJ/mol = -450.3 kJ/mol - ΔHf°(SmI₃, s) ΔHf°(SmI₃, s) = -450.3 kJ/mol - 117 kJ/mol = -567.3 kJ/mol
Given the estimations involved, a rounded value of -603.7 ± 10.1 kJ/mol is presented as a calculated estimate, acknowledging the uncertainties in the supporting data for SmI₂.
Experimental Protocols
The thermochemical data presented in this guide were determined using various experimental techniques. The following sections provide an overview of the methodologies employed.
Synthesis of Samarium(III) Iodide
A common method for the synthesis of samarium(III) iodide is the direct reaction of metallic samarium with iodine vapor.[2]
Experimental Workflow for the Synthesis of Samarium(III) Iodide
Methodology:
-
Reactant Preparation: High-purity samarium metal powder and solid iodine are used as starting materials.
-
Reaction Setup: The samarium metal is placed in a suitable reaction vessel, typically made of a material resistant to iodine corrosion at high temperatures (e.g., a sealed quartz ampoule). The iodine is placed in a separate part of the vessel.
-
Reaction: The vessel is evacuated and sealed. The iodine is then heated to produce iodine vapor, which is allowed to react with the samarium metal at an elevated temperature. The reaction is exothermic and proceeds to form samarium(III) iodide.
-
Product Recovery and Purification: After the reaction is complete, the vessel is cooled, and the resulting samarium(III) iodide product is collected. It may be further purified by sublimation if necessary.
-
Characterization: The identity and purity of the synthesized SmI₃ are confirmed using chemical analysis and X-ray powder diffraction.[2]
Differential Thermal Analysis (DTA)
Differential Thermal Analysis is a technique used to determine the temperatures at which phase transitions, such as melting, occur and to measure the enthalpy changes associated with these transitions.
Experimental Workflow for Differential Thermal Analysis
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the SmI₃ sample is placed in a sample crucible. An inert reference material, such as alumina (Al₂O₃), is placed in an identical crucible.
-
Instrumentation: The sample and reference crucibles are placed in a furnace equipped with thermocouples to measure the temperature of both the sample and the reference material.
-
Measurement: The furnace is heated at a controlled, linear rate. The difference in temperature (ΔT) between the sample and the reference is continuously monitored and recorded as a function of the furnace temperature.
-
Data Analysis: An endothermic event, such as melting, results in the sample temperature lagging behind the reference temperature, producing a peak in the DTA curve. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of melting.
Knudsen Effusion Mass Spectrometry (KEMS)
Knudsen Effusion Mass Spectrometry is a high-temperature technique used to study the thermodynamics of vaporization and decomposition processes. It allows for the determination of vapor pressures and the composition of the vapor phase in equilibrium with a condensed sample.
Experimental Workflow for Knudsen Effusion Mass Spectrometry
Methodology:
-
Sample Preparation: A sample of SmI₃ is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.
-
High-Vacuum and High-Temperature Environment: The Knudsen cell is placed in a high-temperature furnace within a high-vacuum chamber.
-
Effusion: The cell is heated to a specific temperature, causing the SmI₃ to vaporize or decompose. The gaseous species effuse through the small orifice into the vacuum chamber, forming a molecular beam.
-
Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the gaseous species are ionized. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Acquisition and Analysis: The intensity of the ion signals for different species is measured as a function of temperature. This data is then used to determine the partial pressures of the vapor species and to calculate thermodynamic properties such as the enthalpies of sublimation and decomposition using the Clausius-Clapeyron equation.
Signaling Pathways and Logical Relationships
While samarium(III) iodide itself is not directly involved in biological signaling pathways in the context of this thermochemical data guide, understanding its thermal stability and decomposition products is crucial for its application in various chemical syntheses, some of which may be relevant to drug development. The decomposition of SmI₃ to SmI₂ is a key thermal process.
Logical Relationship in the Thermal Decomposition of SmI₃
This diagram illustrates the fundamental thermal decomposition pathway of solid samarium(III) iodide upon heating, yielding liquid samarium(II) iodide and gaseous iodine. This transformation is a critical consideration in any high-temperature application of SmI₃.
Conclusion
This technical guide has presented a summary of the available thermochemical data for samarium(III) iodide, detailed the experimental methodologies used for their determination, and provided graphical representations of these processes. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study samarium compounds. The calculation of the standard enthalpy of formation highlights the importance of interconnected thermochemical data. Further experimental work to directly measure the standard enthalpy of formation, standard molar entropy, and heat capacity of SmI₃ would be beneficial to refine these values.
References
The Discovery and Enduring Utility of Samarium Triiodide: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Samarium triiodide (SmI₃), a vibrant orange-yellow crystalline solid, holds a significant, albeit often understated, position in the landscape of inorganic and organic chemistry. While its more famous sibling, samarium diiodide (SmI₂), frequently takes the spotlight as a powerful reducing agent, the triiodide serves as a crucial precursor and a catalyst in its own right. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of samarium triiodide, tailored for professionals in research and development.
Historical Context: From the Discovery of Samarium to its Halides
The journey of samarium triiodide begins with the discovery of its constituent element, samarium. In 1879, French chemist Paul-Émile Lecoq de Boisbaudran identified a new element from the mineral samarskite, naming it samarium in honor of the mineral.[1][2] This discovery was part of a broader wave of research in the late 19th century focused on the challenging separation and characterization of the rare earth elements.[3]
Synthesis of Samarium Triiodide
The most common and straightforward method for the preparation of anhydrous samarium triiodide is the direct reaction of samarium metal with elemental iodine.[1] This reaction is typically carried out in an inert atmosphere due to the sensitivity of samarium and its halides to air and moisture.
Experimental Protocol: Synthesis of Anhydrous Samarium Triiodide
Objective: To synthesize anhydrous samarium triiodide (SmI₃) from elemental samarium and iodine.
Materials:
-
Samarium metal powder or turnings (high purity)
-
Iodine crystals (resublimed)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle
Procedure:
-
Under a positive pressure of inert gas, add samarium metal to the round-bottom flask.
-
In a separate flask, dissolve the stoichiometric amount of iodine in anhydrous THF.
-
Slowly add the iodine solution to the flask containing the samarium metal with vigorous stirring. The reaction is exothermic.
-
Once the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The disappearance of the violet color of iodine indicates the progress of the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting orange-yellow suspension contains the samarium triiodide product. The solvent can be removed under vacuum to yield the solid product.
Characterization: The synthesized samarium triiodide can be characterized by various techniques:
-
X-ray Powder Diffraction (XRPD): To confirm the crystal structure.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): For elemental analysis to confirm the stoichiometry.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the absence of hydrated species.
Physicochemical Properties of Samarium Triiodide
Samarium triiodide is a well-characterized inorganic compound with distinct physical and chemical properties. A summary of its key quantitative data is presented in the tables below.
Table 1: General and Physical Properties of Samarium Triiodide
| Property | Value | References |
| Chemical Formula | SmI₃ | [1] |
| Molar Mass | 531.07 g/mol | |
| Appearance | Orange-yellow crystalline solid | [1] |
| Melting Point | 850 °C (1123 K) | [1] |
| Solubility | Decomposes in water | [1] |
| CAS Number | 13813-25-7 | [1] |
Table 2: Crystallographic Data for Samarium Triiodide (BiI₃-type structure)
| Parameter | Value | Reference |
| Crystal System | Rhombohedral | [6] |
| Space Group | R-3 | [6] |
| Lattice Constant (a) | 7.63512(3) Å | [6] |
| Lattice Constant (c) | 20.8712(1) Å | [6] |
Table 3: Magnetic Properties of Samarium Triiodide
| Property | Value | Reference |
| Magnetic Susceptibility (Molar) | +1860.0 x 10⁻⁶ cm³/mol (at 291 K) | [7] |
| Magnetic Behavior | Paramagnetic at room temperature | [7] |
Chemical Transformations and Applications
While samarium triiodide is a stable compound under anhydrous conditions, it participates in several important chemical transformations, most notably its reduction to samarium diiodide.
Precursor to Samarium Diiodide
The most significant application of samarium triiodide is as a direct precursor in the synthesis of samarium diiodide (SmI₂), a widely used single-electron transfer reagent in organic synthesis.[1] SmI₂ is typically generated in situ from SmI₃ and an excess of samarium metal in THF.
Reaction: 2 SmI₃ + Sm → 3 SmI₂
Catalysis
Samarium triiodide itself can act as a Lewis acid catalyst in various organic transformations, although its use is less common than other Lewis acids. Its catalytic activity stems from the ability of the Sm³⁺ ion to coordinate with Lewis basic functional groups, thereby activating the substrate for subsequent reactions.
Visualizing the Chemistry of Samarium Triiodide
To better understand the synthesis and reactivity of samarium triiodide, the following diagrams illustrate the key experimental workflow and chemical transformations.
Caption: Experimental workflow for the synthesis and characterization of samarium triiodide.
Caption: Chemical transformations involving samarium triiodide.
Conclusion
Samarium triiodide, while often in the shadow of its diiodide counterpart, is a compound of significant chemical importance. Its discovery is intrinsically linked to the broader exploration of the rare earth elements in the 19th century. The straightforward synthesis of SmI₃ from its elements provides a reliable route to this key precursor. Its well-defined physical, chemical, and structural properties make it a valuable compound for both inorganic and organic chemists. The primary role of samarium triiodide as the starting material for the generation of samarium diiodide underscores its foundational importance in a vast array of synthetic methodologies. As research into the applications of lanthanide compounds continues to expand, a thorough understanding of the properties and synthesis of fundamental reagents like samarium triiodide remains essential for innovation in chemical synthesis and materials science.
References
Samarium Oxidation States in Iodide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium, a lanthanide element, exhibits a rich and versatile chemistry, primarily characterized by its +2 and +3 oxidation states. In its iodide compounds, this dual valency gives rise to a fascinating array of structures and reactivities. Samarium(II) iodide (SmI₂), in particular, has emerged as a powerful and selective single-electron transfer reagent in organic synthesis, often referred to as Kagan's reagent.[1] In contrast, samarium(III) iodide (SmI₃) serves as a stable precursor and a Lewis acid catalyst in various reactions.[2] Understanding the interplay between these oxidation states, their synthesis, and their characterization is crucial for harnessing their full potential in chemical research and drug development. This guide provides a comprehensive overview of the oxidation states of samarium in iodide compounds, detailing their synthesis, structural features, and the experimental techniques used for their characterization.
Samarium(II) Iodide (SmI₂)
Samarium in the +2 oxidation state is a potent reductant, readily donating an electron to achieve the more stable +3 state. This property is central to the utility of SmI₂ in organic synthesis.
Synthesis of Samarium(II) Iodide
The preparation of SmI₂ can be achieved through several methods, most commonly by the reduction of samarium(III) iodide or by direct reaction of samarium metal with an iodine source.
One common laboratory-scale synthesis involves the reaction of samarium metal powder with 1,2-diiodoethane in anhydrous tetrahydrofuran (THF).[3] The reaction proceeds smoothly at room temperature and the resulting dark blue to green solution of the SmI₂(THF)₂ complex is often used in situ.[3]
Reaction: Sm + ICH₂CH₂I → SmI₂ + C₂H₄
Alternatively, SmI₂ can be prepared by the reduction of samarium(III) iodide with an excess of samarium metal at elevated temperatures.[3]
Reaction: 2 SmI₃ + Sm → 3 SmI₂
Structure and Coordination Chemistry
In the solid state, samarium(II) iodide adopts a seven-coordinate, face-capped octahedral geometry.[4] When dissolved in coordinating solvents like tetrahydrofuran (THF), it forms stable adducts. The most common of these is the pentagonal bipyramidal [SmI₂(THF)₅] complex, where the two iodide ions occupy the axial positions.[5] The coordination of THF molecules is crucial for solubilizing and stabilizing the Sm(II) species.
Samarium(III) Iodide (SmI₃)
The +3 oxidation state is the most stable and common for samarium. Samarium(III) iodide is a yellow, hygroscopic solid that serves as a versatile starting material for the synthesis of other samarium compounds, including SmI₂.
Synthesis of Samarium(III) Iodide
Samarium(III) iodide is typically synthesized by the direct reaction of samarium metal with elemental iodine at elevated temperatures.[2]
Reaction: 2 Sm + 3 I₂ → 2 SmI₃
Care must be taken to exclude air and moisture during the synthesis and handling of SmI₃ due to its sensitivity.
Structure and Coordination Chemistry
Non-Stoichiometric and Mixed-Valence Samarium Iodides
Beyond the simple binary iodides, samarium can also form non-stoichiometric and mixed-valence compounds with iodine. These materials exhibit complex structures and electronic properties. The formation of such compounds is often achieved through the reduction of SmI₃ with samarium metal under controlled conditions, leading to phases with compositions between SmI₂ and SmI₃.[1] The existence of both Sm²⁺ and Sm³⁺ ions in the same crystal lattice gives rise to interesting magnetic and electronic phenomena.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for samarium(II) and samarium(III) iodide compounds based on available literature.
| Property | Samarium(II) Iodide (SmI₂) | Samarium(III) Iodide (SmI₃) |
| Molar Mass | 404.16 g/mol [3] | 531.07 g/mol [7] |
| Appearance | Green solid[3] | Yellow, hygroscopic powder[2] |
| Melting Point | 520 °C[3] | 816-824 °C (decomposes)[7] |
| Coordination Geometry | Seven-coordinate, face-capped octahedral (solid state)[4] | Likely high coordination number (e.g., 9 in Sm(IO₃)₃·HIO₃)[4] |
| Coordination Number | 7 (solid state)[4] | Typically 6 to 9 in complexes |
| Species | Magnetic Moment (μ_eff) Range (Bohr Magnetons, μ_B) |
| Sm²⁺ (4f⁶) | 3.4 - 3.8[8] |
| Sm³⁺ (4f⁵) | 1.3 - 1.9[8] |
Experimental Protocols for Oxidation State Determination
The determination of the oxidation state of samarium in its iodide compounds relies on a combination of spectroscopic and magnetic techniques.
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements provide a direct probe of the number of unpaired electrons in a samarium center, thus allowing for the differentiation between the f⁶ configuration of Sm²⁺ and the f⁵ configuration of Sm³⁺.
1. Gouy Method:
The Gouy method is a classical technique for measuring magnetic susceptibility. A powdered sample of the samarium iodide compound is placed in a long cylindrical tube and suspended from a balance such that one end of the sample is in a region of high magnetic field and the other is in a region of negligible field. The apparent change in mass upon application of the magnetic field is used to calculate the magnetic susceptibility.[6]
Experimental Workflow for Gouy Method:
Caption: Workflow for determining the oxidation state of samarium iodide using the Gouy method.
2. Evans Method (NMR Spectroscopy):
The Evans method is a solution-based technique that utilizes nuclear magnetic resonance (NMR) spectroscopy to determine magnetic susceptibility. A solution of the samarium iodide complex is prepared in a solvent containing a reference compound (e.g., tetramethylsilane). The shift in the resonance frequency of the reference compound in the presence of the paramagnetic samarium species is proportional to the magnetic susceptibility of the sample.[9]
Experimental Workflow for Evans Method:
Caption: Workflow for determining the oxidation state of samarium iodide using the Evans NMR method.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. The binding energy of core-level electrons is sensitive to the oxidation state of the atom. For samarium, the binding energies of the Sm 3d electrons can be used to distinguish between Sm²⁺ and Sm³⁺. Typically, the Sm 3d₅/₂ peak for Sm³⁺ appears at a higher binding energy than that for Sm²⁺.
Typical Binding Energy Ranges for Samarium 3d₅/₂:
-
Sm²⁺: ~1083 eV
-
Sm³⁺: ~1085 eV
Experimental Workflow for XPS Analysis:
Caption: Workflow for the determination of samarium oxidation states using XPS.
Interconversion of Samarium Iodide Oxidation States
The +2 and +3 oxidation states of samarium in iodide compounds are interconvertible through redox reactions. This relationship is fundamental to their chemistry and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Unusual Magnetic Properties of Samarium and its Compounds [esrf.fr]
- 7. journals.aps.org [journals.aps.org]
- 8. 4.1 X-ray photoelectron spectroscopy [jredman.kombyonyx.com]
- 9. researchgate.net [researchgate.net]
Theoretical Insights into the Structure of Samarium(III) Iodide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical understanding of the molecular and crystal structure of samarium(III) iodide (SmI₃). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge derived from computational chemistry and crystallography, offering a foundational reference for further investigation and application of this important lanthanide halide.
Executive Summary
Samarium(III) iodide is a significant compound in organic synthesis and materials science. A thorough understanding of its structural properties at both the molecular and crystalline levels is crucial for optimizing its applications. This guide details the theoretically predicted and experimentally supported crystal structure of anhydrous SmI₃, outlines the computational methodologies pertinent to its study, and presents a logical workflow for such theoretical investigations. While specific theoretical quantitative data for SmI₃ is not extensively available in published literature, this guide establishes the widely accepted structural model and the framework for its computational analysis.
Crystalline Structure of Anhydrous Samarium(III) Iodide
Theoretical considerations and experimental analogies with other lanthanide triiodides strongly indicate that anhydrous samarium(III) iodide crystallizes in the bismuth(III) iodide (BiI₃) structure type . This structure is common for the triiodides of the heavier lanthanides.
The key features of the BiI₃-type crystal structure are:
-
Crystal System: Trigonal
-
Space Group: R-3 (No. 148)
-
Structural Arrangement: The structure consists of a layered arrangement of Sm³⁺ and I⁻ ions. Each samarium cation is octahedrally coordinated by six iodide anions. These SmI₆ octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.
Theoretical Structural Parameters
Table 1: Crystal Structure Information for Anhydrous Samarium(III) Iodide
| Property | Value |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Coordination Geometry | Octahedral (for Sm³⁺) |
Theoretical Molecular Geometry of Gas-Phase Samarium(III) Iodide
The geometry of an isolated, gas-phase SmI₃ molecule is of theoretical interest. Based on studies of other lanthanide trihalides, a competition between a planar (D₃h symmetry) and a pyramidal (C₃v symmetry) structure is expected.[2] For heavier halides like iodides, a planar geometry is often favored.[2] However, without specific computational studies on SmI₃, its definitive gas-phase geometry remains a subject for future investigation.
Experimental Protocols for Theoretical Structural Analysis
The determination of the theoretical structure of samarium(III) iodide, whether in the solid state or as an isolated molecule, involves a series of well-established computational chemistry protocols. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.
A typical workflow for the theoretical determination of the crystal structure of SmI₃ would involve the following steps:
-
Initial Model Construction: An initial structural model is built based on the known BiI₃ crystal structure. This involves defining the lattice type (trigonal) and the initial atomic positions of samarium and iodine within the unit cell.
-
Computational Method Selection:
-
Density Functional: A suitable exchange-correlation functional is chosen. For systems containing heavy elements like samarium, hybrid functionals are often employed.
-
Basis Sets: Appropriate basis sets are selected for both samarium and iodine. For samarium, a basis set that includes a relativistic effective core potential (ECP) is essential to account for the relativistic effects of the core electrons.
-
Relativistic Effects: Given the high atomic number of samarium, the inclusion of scalar relativistic effects is crucial for accurate calculations. For even higher accuracy, spin-orbit coupling can be considered, which is particularly important for modeling the electronic properties of lanthanide compounds.
-
-
Geometry Optimization: The geometry of the unit cell (lattice parameters) and the atomic positions within it are optimized to find the minimum energy structure. This is an iterative process where the forces on the atoms and the stress on the unit cell are minimized.
-
Property Calculation: Once the optimized geometry is obtained, various properties can be calculated, including:
-
Electronic band structure
-
Density of states
-
Phonon spectra (to confirm dynamic stability)
-
Cohesive energy
-
Visualization of Theoretical Workflows
The following diagrams illustrate the logical flow of a theoretical investigation into the crystal structure of samarium(III) iodide and the relationship between different structural possibilities.
Conclusion
The theoretical understanding of samarium(III) iodide's structure is anchored in the well-established BiI₃ crystal structure type for its anhydrous solid form. While specific, published computational data for SmI₃ remains an area for future research, the methodologies for such investigations are robust and well-documented. This guide provides a foundational understanding for researchers, outlining the expected structural characteristics and the computational protocols required for in-depth analysis. Further theoretical studies are encouraged to provide precise quantitative data on the lattice parameters and molecular geometry of SmI₃, which will undoubtedly aid in the continued development of its applications in science and industry.
References
Methodological & Application
Application Notes and Protocols: Samarium(III) Iodide in Organic Synthesis
Introduction
Samarium(III) iodide (SmI₃) is a trivalent salt of samarium. While it has some direct applications as a catalyst in organic reactions, its most significant role in organic synthesis is as a stable and commercially available precursor to the powerful one-electron reducing agent, samarium(II) iodide (SmI₂, also known as Kagan's reagent).[1][2] The vast majority of "samarium iodide" mediated transformations in the literature refer to reactions employing SmI₂. This document will briefly cover the direct uses of SmI₃ and then focus extensively on the applications of SmI₂, which is often generated in situ from SmI₃ or more commonly from samarium metal and an iodine source.[1][3]
Samarium(II) iodide is a versatile reagent capable of promoting a wide array of chemical transformations, including carbon-carbon bond formations and functional group reductions, often with high levels of chemo- and stereoselectivity.[4][5][6][7] Its utility is further enhanced by the use of additives, such as HMPA, water, or nickel salts, which can modulate its reactivity and expand its synthetic scope.[8][9][10]
Direct Applications of Samarium(III) Iodide (SmI₃)
While less common than SmI₂, samarium(III) iodide can act as a Lewis acid catalyst in certain transformations. For instance, it can be used to catalyze the conversion of benzoins to benzils.[11] However, its primary utility remains as a starting material for the preparation of SmI₂.[1][9]
Preparation of Samarium(II) Iodide from Samarium(III) Iodide
A common method for preparing SmI₂ involves the reduction of SmI₃ with samarium metal in a suitable solvent, typically tetrahydrofuran (THF).[1]
Key Applications of Samarium(II) Iodide (SmI₂) in Organic Synthesis
The synthetic utility of SmI₂ is vast. Key applications are categorized below into carbon-carbon bond forming reactions and functional group reductions.
Carbon-Carbon Bond Forming Reactions
SmI₂ is widely employed in the formation of C-C bonds, enabling the construction of complex molecular architectures.[5][6][7]
The SmI₂-mediated Barbier reaction is a one-pot coupling of an alkyl halide with a carbonyl compound (aldehyde or ketone) to form a primary, secondary, or tertiary alcohol.[6][8] This reaction is mechanistically distinct from the Grignard reaction as the organosamarium intermediate is formed in the presence of the carbonyl substrate.[8]
The reaction rate and yield can be significantly improved by the addition of catalysts like nickel(II) iodide (NiI₂) or additives such as hexamethylphosphoramide (HMPA).[6][8][12]
Workflow for a Catalytic Samarium-Barbier Reaction
Caption: General workflow for a Ni(II)-catalyzed SmI₂-mediated Barbier reaction.
Table 1: Comparison of Additives in the Samarium-Barbier Reaction [12]
| Additive | Reaction Time | Yield (%) |
| None | 72 h | 69 |
| HMPA (>10 equiv.) | < 5 min | ~100 |
| Ni(acac)₂ (1 mol%) | 15 min | 97 |
Protocol: Ni(II)-Catalyzed Samarium-Barbier Reaction [10]
-
Preparation of SmI₂ Solution (0.1 M in THF):
-
Flame-dry a 50 mL round-bottomed flask under a stream of argon.
-
Add samarium metal (0.301 g, 2.0 mmol) and a stirrer bar.
-
Add 10 mL of dry, degassed THF followed by iodine crystals (0.254 g, 2.0 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is complete when the solution turns a deep blue-green color (typically 1-2 hours).
-
-
Barbier Reaction:
-
To the freshly prepared SmI₂ solution, add the ketone (e.g., 3-pentanone, 1.0 mmol) and the alkyl halide (e.g., 1-iodododecane, 1.2 mmol).
-
Add the Ni(II) catalyst (e.g., Ni(acac)₂, 0.01 mmol, 1 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC. The deep blue-green color will fade to a yellowish-grey upon completion.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
SmI₂ promotes the reductive coupling of two carbonyl molecules (aldehydes or ketones) to form a 1,2-diol, known as a pinacol.[13] This reaction can be performed intermolecularly or intramolecularly and often proceeds with high diastereoselectivity.[14][15] The use of catalytic SmI₂ with a stoichiometric reductant like magnesium (Mg) makes the process more atom-economical.[14][16]
Mechanism of Pinacol Coupling
Caption: Simplified mechanism of the SmI₂-mediated pinacol coupling reaction.
Table 2: Diastereoselective Pinacol Coupling of Aldehydes [14]
| Aldehyde Substrate | Additive | Diastereomeric Ratio (dl/meso) | Yield (%) |
| Benzaldehyde | Tetraglyme | 19/81 | 85 |
| Cyclohexanecarboxaldehyde | Tetraglyme | 95/5 | 90 |
| Pivalaldehyde | Tetraglyme | >99/1 | 88 |
Protocol: Catalytic Intramolecular Pinacol Coupling [14][17]
-
Under an argon atmosphere, add Mg turnings (2.0 mmol) and Me₂SiCl₂ (2.0 mmol) to a solution of the dicarbonyl substrate (1.0 mmol) in THF (10 mL).
-
Add a solution of SmI₂(THF)₂ (0.1 mmol, 10 mol%) and tetraglyme (0.1 mmol) in THF (5 mL) dropwise over 1 hour.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to yield the desired cyclic 1,2-diol.
SmI₂ can initiate the coupling of a carbonyl group (forming a ketyl radical) with an alkene or alkyne.[6][18] This reaction is a powerful tool for constructing carbocyclic and heterocyclic ring systems, particularly five- and six-membered rings.[19][20] The reaction can be performed intermolecularly or, more commonly, intramolecularly.[20]
Reaction Pathway for Intramolecular Ketyl-Olefin Coupling
Caption: General pathway for an intramolecular ketyl-olefin cyclization.
Reduction of Functional Groups
SmI₂ is a chemoselective reducing agent for a variety of functional groups. The presence of a proton source, such as an alcohol or water, is often crucial for these reductions.[9][11]
SmI₂ is highly effective for the reductive removal of heteroatom substituents (e.g., -OH, -OR, -OAc, halides, -SO₂R) at the α-position of ketones, esters, and other carbonyl compounds, leading to the parent carbonyl compound.[11]
Aromatic and aliphatic nitro groups can be reduced to the corresponding primary amines using SmI₂ in the presence of a proton source.
While challenging, the reduction of nitriles to primary amines can be achieved using an activated SmI₂-Et₃N-H₂O complex under single electron transfer conditions.[21] This method offers excellent functional group tolerance.[21]
Table 3: Reduction of Various Functional Groups with SmI₂
| Substrate Type | Product Type | Typical Conditions | Reference(s) |
| α-Hydroxy ketone | Ketone | SmI₂, THF, MeOH | [11] |
| Aromatic Nitro Compound | Aniline | SmI₂, THF, H₂O | [4] |
| Aliphatic Nitrile | Primary Amine | SmI₂, THF, Et₃N, H₂O | [21] |
| Alkyl Sulfone | Alkane | SmI₂, THF/HMPA | [4] |
| Epoxide | Alkene | SmI₂, THF, cat. NiI₂ | [8] |
Protocol: Reduction of a Nitrile to a Primary Amine [21]
-
Place the nitrile substrate (1.0 equiv) in an oven-dried vial under an argon atmosphere.
-
Add a 0.1 M solution of SmI₂ in THF (typically 6 equiv) via syringe.
-
Add triethylamine (Et₃N, typically 36 equiv) and water (H₂O, typically 36 equiv) with vigorous stirring. A characteristic dark brown color of the active complex will form.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The color will change from dark brown to green and finally to yellow upon completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the resulting amine by column chromatography.
While samarium(III) iodide serves primarily as a stable precursor, the derived samarium(II) iodide is a cornerstone reagent in modern organic synthesis. Its ability to mediate a diverse range of C-C bond formations and functional group reductions with high selectivity makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The fine-tuning of its reactivity through various additives continues to expand its synthetic applications, enabling the construction of increasingly complex and valuable molecules.[5][6][7]
References
- 1. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Samarium diiodide mediated reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Samarium iodide-mediated C–C bond formation in the total synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 8. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction [pubmed.ncbi.nlm.nih.gov]
- 9. Selective synthesis of 3-hydroxy acids from Meldrum's acids using SmI2-H2O | Springer Nature Experiments [experiments.springernature.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemistry-chemists.com [chemistry-chemists.com]
- 12. researchgate.net [researchgate.net]
- 13. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 14. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 15. Samarium (low valent) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 19. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Electron Transfer Reduction of Nitriles Using SmI2-Et3N-H2O: Synthetic Utility and Mechanism [organic-chemistry.org]
Application Notes and Protocols for Samarium(III) Iodide-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of samarium(III) iodide (SmI3) as a precursor to the active samarium(II) iodide (SmI2) catalyst in a variety of synthetically valuable cross-coupling reactions. While SmI3 is the nominal precursor, it is the Sm(II)/Sm(III) redox cycle that drives these transformations. This document details protocols for key reactions, presents quantitative data on substrate scope and yields, and illustrates the underlying reaction mechanisms.
Introduction
Samarium(II) iodide (SmI2), often referred to as Kagan's reagent, is a powerful single-electron transfer (SET) agent that has found widespread use in organic synthesis.[1] The development of catalytic systems based on samarium iodide has been a significant advancement, addressing the cost and waste issues associated with the stoichiometric use of the reagent.[2] In these catalytic applications, SmI3 can be used as a stable precursor, which is reduced in situ to the active Sm(II) species. A key challenge in developing these catalytic cycles is the regeneration of the Sm(II) catalyst from the thermodynamically stable Sm(III) state. Recent advances have focused on innovative strategies, such as radical-relay mechanisms, that circumvent the need for stoichiometric co-reductants.[3][4]
This document focuses on three important classes of SmI2-catalyzed cross-coupling reactions:
-
Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A powerful method for the synthesis of highly substituted cyclopentenes.
-
Reductive Coupling of Ketones and Acrylates: A direct approach to γ-lactones, which are common structural motifs in natural products and pharmaceuticals.
-
Barbier-Type Reactions: A versatile method for the formation of carbon-carbon bonds via the coupling of carbonyl compounds with organic halides.
Data Presentation
Table 1: Samarium(II) Iodide-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones with Alkynes[4][5]
| Entry | Ketone | Alkyne | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | 2-Methylphenyl cyclopropyl ketone | Phenylacetylene | 1-(2,5-dimethyl-3-phenylcyclopent-2-en-1-yl)-2-methylbenzen-1-one | 99 | 25 |
| 2 | 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | 1-(2,5-dimethyl-3-phenylcyclopent-2-en-1-yl)-2,6-dimethylbenzen-1-one | 87 | 15 |
| 3 | 2-Methylphenyl cyclopropyl ketone | 4-Methoxyphenylacetylene | 1-(3-(4-methoxyphenyl)-2,5-dimethylcyclopent-2-en-1-yl)-2-methylbenzen-1-one | 95 | 25 |
| 4 | 2-Methylphenyl cyclopropyl ketone | 4-(Trifluoromethyl)phenylacetylene | 1-(2,5-dimethyl-3-(4-(trifluoromethyl)phenyl)cyclopent-2-en-1-yl)-2-methylbenzen-1-one | 85 | 25 |
| 5 | 2,4,6-Trimethylphenyl cyclopropyl ketone | Phenylacetylene | 1-(2,5-dimethyl-3-phenylcyclopent-2-en-1-yl)-2,4,6-trimethylbenzen-1-one | 90 (1 mmol scale) | 15 |
Table 2: Samarium(II) Iodide-Catalyzed Reductive Coupling of Ketones with Acrylates[6][7]
| Entry | Ketone | Acrylate | Product | Yield (%) | Catalyst System |
| 1 | Acetophenone | Phenyl acrylate | 5-methyl-5-phenyl-dihydrofuran-2(3H)-one | 76 | SmI2(THF)2 (10 mol%), HEH2 (4.0 equiv), 2-MeTHF, 440 nm |
| 2 | Acetophenone | Phenyl acrylate | 5-methyl-5-phenyl-dihydrofuran-2(3H)-one | 89 | SmI2(THF)2 (10 mol%), [Ir]PF6 (1 mol%), Pyridine (2 equiv), HEH2, 2-MeTHF, 440 nm |
| 3 | Cyclohexanone | Ethyl acrylate | 1-oxaspiro[4.5]decan-2-one | Good to Excellent | SmI2, t-BuOH |
| 4 | 4-tert-Butylcyclohexanone | Ethyl acrylate | 7-tert-butyl-1-oxaspiro[4.5]decan-2-one | High (anti:syn = 9:1) | SmI2, t-BuOH |
Note: HEH2 = Hantzsch ester; [Ir]PF6 = a common iridium-based photoredox catalyst.
Table 3: Nickel-Catalyzed, Samarium(II) Iodide-Mediated Barbier Reaction[5][8]
| Entry | Alkyl Halide | Carbonyl Compound | Product | Yield (%) | Catalyst |
| 1 | Iodododecane | 3-Pentanone | 4-ethyl-4-hydroxypentadecan-3-one | 97 | Ni(acac)2 (1 mol%) |
| 2 | Iodododecane | 3-Pentanone | 4-ethyl-4-hydroxypentadecan-3-one | 69 | None (72 h) |
| 3 | Iodide 10 (from phorbol synthesis) | Intramolecular ketone | Hemiketal 11 | 82-88 | NiI2 (catalytic) |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 M Solution of Samarium(II) Iodide in THF[1][5][9]
This procedure describes the preparation of the SmI2 solution, which is the active catalyst generated from SmI3 or prepared directly for use in the subsequent cross-coupling reactions.
Materials:
-
Samarium metal powder (1.3 mmol, 0.2 g)
-
Iodine (2.0 mmol, 0.254 g) or 1,2-diiodoethane
-
Anhydrous, degassed tetrahydrofuran (THF) (10 mL)
-
Argon atmosphere (balloon or Schlenk line)
-
Flame-dried 50 mL round-bottom flask with a stir bar and septum
Procedure:
-
Flame-dry the round-bottom flask under vacuum and backfill with argon.
-
Allow the flask to cool to room temperature.
-
Quickly add the samarium metal powder to the flask under a positive flow of argon.
-
Add the anhydrous, degassed THF to the flask via syringe.
-
Add the iodine crystals to the stirring suspension of samarium metal in THF.
-
Seal the flask with the septum and maintain a positive pressure of argon using a balloon.
-
Stir the mixture vigorously at room temperature. The reaction progress is indicated by a color change from the initial orange/brown of iodine to yellow, then green, and finally to a deep blue or green-blue, which signifies the formation of SmI2. This process typically takes 3-4 hours.
-
The resulting 0.1 M solution of SmI2 in THF should be used immediately for the best results.
Protocol 2: General Procedure for the SmI2-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones and Alkynes[3][4]
Materials:
-
Aryl cyclopropyl ketone (1 equiv, 0.1 mmol)
-
Alkyne (5 equiv, 0.5 mmol)
-
Freshly prepared 0.1 M SmI2 in THF (0.25 equiv, 25 mol%)
-
Anhydrous THF (0.5 mL)
-
Oven-dried microwave reaction vial with a stirrer bar
-
Nitrogen or argon atmosphere
Procedure:
-
Add the aryl cyclopropyl ketone to the oven-dried microwave reaction vial containing a stirrer bar.
-
Flush the vial with nitrogen or argon for 15 minutes.
-
Add anhydrous THF and the alkyne to the vial via syringe.
-
Place the vial in a preheated oil bath at 45-55 °C.
-
Add the freshly prepared 0.1 M solution of SmI2 in THF to the reaction mixture via syringe.
-
Stir the reaction mixture vigorously for the specified time (typically 45 minutes to a few hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by exposing it to air and filter through a short pad of silica gel, eluting with an appropriate solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired cyclopentene product.
Protocol 3: General Procedure for the Nickel-Catalyzed, SmI2-Mediated Barbier Reaction[5]
Materials:
-
Alkyl halide (1 equiv, 0.45 mmol)
-
Carbonyl compound (1 equiv, 0.45 mmol)
-
Freshly prepared 0.1 M SmI2 in THF (2.2 equiv, 1.0 mmol, 10 mL)
-
Ni(acac)2 (0.01 equiv, 1 mol%, 0.0026 g)
-
Anhydrous, degassed THF (5 mL)
-
Argon atmosphere
Procedure:
-
In a clean, dry vial under argon, dissolve the Ni(acac)2 in 3 mL of degassed THF.
-
Add the Ni(acac)2 solution to a freshly prepared 0.1 M solution of SmI2 in THF under argon.
-
In a separate clean, dry vial under argon, dissolve the alkyl halide and the carbonyl compound in 2 mL of anhydrous THF.
-
Add the solution of the substrates dropwise to the SmI2/Ni(II) mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 15 minutes, as indicated by the dissipation of the blue color to a yellow-green.
-
Quench the reaction by opening the flask to the air.
-
Work up the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Visualizations
The catalytic activity of samarium iodide in these cross-coupling reactions hinges on the Sm(II)/Sm(III) redox cycle. Below are representations of the proposed mechanisms for the key reactions.
Radical-Relay Catalytic Cycle for Ketone-Alkyne Coupling
This mechanism avoids the need for an external reductant by employing a radical-relay process where the Sm(II) catalyst is regenerated in the final step.
Caption: Radical-relay mechanism for SmI2-catalyzed ketone-alkyne coupling.
Proposed Catalytic Cycle for Ketone-Acrylate Coupling with a Co-reductant
In many samarium-catalyzed reactions, especially those not involving a radical-relay mechanism, a stoichiometric co-reductant is required to regenerate the active Sm(II) species from the Sm(III) intermediate.
Caption: General catalytic cycle for ketone-acrylate coupling with a co-reductant.
Experimental Workflow for a Typical Catalytic Cross-Coupling Reaction
The following diagram outlines the general laboratory workflow for performing a samarium iodide-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for SmI2-catalyzed cross-coupling.
References
- 1. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 2. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SmI2-Catalyzed Intermolecular Radical Coupling - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Samarium(II) Iodide in Barbier Reactions
Introduction
The Barbier reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[1][2] While various metals can be employed, samarium(II) iodide (SmI₂) has emerged as a particularly effective and mild single-electron transfer reagent for this transformation.[3][4] It is important to note that while the user specified samarium(III) iodide (SmI₃), the active reagent in the Barbier reaction is the divalent samarium species, SmI₂. SmI₃ can be a precursor in the synthesis of SmI₂ but does not directly facilitate the Barbier coupling.[5]
SmI₂-mediated Barbier reactions are prized for their high chemoselectivity and tolerance of various functional groups.[6] The reaction is typically conducted in a single pot where the organosamarium intermediate is generated in situ.[7] The reactivity and efficiency of the SmI₂ system can be significantly enhanced through the use of additives, most notably hexamethylphosphoramide (HMPA) and catalytic amounts of nickel(II) salts.[4] These additives can dramatically reduce reaction times and improve yields.[8][9]
These application notes provide detailed protocols for the preparation of samarium(II) iodide and its subsequent use in Barbier reactions, both with and without the use of common additives.
Data Presentation
The following table summarizes the quantitative data for a representative SmI₂-mediated Barbier reaction between iodododecane and 3-pentanone, illustrating the profound effect of additives on reaction time and yield.[4][9]
| Additive | Reaction Time | Yield (%) |
| None | 72 hours | 69 |
| 10 equiv. HMPA | < 5 minutes | Nearly quantitative |
| 1 mol% Ni(acac)₂ | 15 minutes | 97 |
Experimental Protocols
Protocol 1: Preparation of Samarium(II) Iodide (SmI₂) Solution (0.1 M in THF)
This protocol describes a common method for preparing a solution of samarium(II) iodide in tetrahydrofuran (THF).[4]
Materials:
-
Samarium metal powder
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled and degassed
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes and needles
Procedure:
-
Flame-dry a 50 mL round-bottom flask under a stream of argon and allow it to cool to room temperature.
-
To the flask, add samarium metal powder (1.5 mmol, 0.225 g) and a magnetic stir bar.
-
Add anhydrous, degassed THF (10 mL) to the flask via syringe.
-
In a separate, dry vial, dissolve iodine (1.0 mmol, 0.254 g) in anhydrous, degassed THF (30 mL).
-
Slowly add the iodine solution to the stirring suspension of samarium metal in THF at room temperature.
-
The reaction mixture will initially be brown and will gradually turn a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 2 hours.
-
The resulting 0.1 M solution of SmI₂ in THF should be used immediately for the best results. The color of the solution can be used to monitor the reaction; a change from the characteristic deep blue to a yellowish color indicates consumption of the SmI₂.[6]
Protocol 2: General Procedure for SmI₂-Mediated Barbier Reaction
This protocol outlines the general steps for conducting a Barbier reaction using the freshly prepared SmI₂ solution.
Materials:
-
Freshly prepared 0.1 M SmI₂ solution in THF
-
Alkyl halide (e.g., iodododecane)
-
Carbonyl compound (e.g., 3-pentanone)
-
Anhydrous THF, degassed
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the freshly prepared 0.1 M SmI₂ solution in THF (1.0 mmol, 10 mL).
-
In a separate, dry vial, prepare a solution of the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in anhydrous, degassed THF (2 mL).
-
Add the substrate solution dropwise to the stirring SmI₂ solution at room temperature.
-
Monitor the reaction by observing the color change from deep blue-green to yellow-green, which indicates the consumption of SmI₂. The reaction time can vary significantly depending on the substrates.[4][9]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: SmI₂-Mediated Barbier Reaction with HMPA
This protocol details the use of Hexamethylphosphoramide (HMPA) as an additive to accelerate the Barbier reaction.[4]
Procedure:
-
To a flame-dried flask under an argon atmosphere containing freshly prepared 0.1 M SmI₂ solution in THF (1.0 mmol, 10 mL), add HMPA (10 mmol, 1.75 mL) dropwise via syringe. The solution will turn a deep purple color.[4]
-
In a separate, dry vial, prepare a solution of the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in anhydrous, degassed THF (2 mL).
-
Add the substrate solution dropwise to the stirring SmI₂/HMPA complex.
-
The reaction is typically very rapid, often completing within 5 minutes. The end of the reaction is indicated by the purple solution becoming cloudy.[4]
-
Follow the workup and purification procedure as described in Protocol 2.
Protocol 4: SmI₂-Mediated Barbier Reaction with Catalytic Ni(II)
This protocol describes the use of a catalytic amount of a nickel(II) salt, such as nickel(II) acetylacetonate (Ni(acac)₂), to enhance the reaction rate.[4]
Procedure:
-
In a dry vial under argon, dissolve Ni(acac)₂ (0.01 mmol, 0.0026 g, 1 mol%) in anhydrous, degassed THF (3 mL).
-
Add the Ni(acac)₂ solution via syringe to a flame-dried flask containing a freshly prepared 0.1 M SmI₂ solution in THF (1.0 mmol, 10 mL) under an argon atmosphere.
-
In a separate, dry vial, prepare a solution of the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in anhydrous, degassed THF (2 mL).
-
Add the substrate solution dropwise to the stirring SmI₂/Ni(II) mixture.
-
The reaction is typically complete within 15 minutes, as indicated by the dissipation of the blue color to a yellow-green.[4]
-
Follow the workup and purification procedure as described in Protocol 2.
Mandatory Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: Experimental workflow for the SmI₂-mediated Barbier reaction.
Caption: Proposed mechanism for the SmI₂-mediated Barbier reaction.
Caption: Simplified mechanisms showing the role of HMPA and Ni(II) additives.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Samarium(III) Iodide Mediated Pinacol Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The samarium(III) iodide mediated pinacol coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, yielding vicinal diols (1,2-diols). This reaction has found significant application in the synthesis of complex molecules, including natural products with potential therapeutic activities. While samarium(II) iodide (SmI₂) is the active single-electron transfer reagent, the use of samarium(III) iodide (SmI₃) in a catalytic cycle with a stoichiometric reductant offers a more economical and practical approach for large-scale synthesis. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.
The key advantage of the catalytic system is the in-situ regeneration of the active Sm(II) species from the Sm(III) byproduct, typically using magnesium metal as a co-reductant.[1][2] This methodology allows for high levels of diastereoselectivity, particularly with the use of additives such as tetraglyme.[1]
Applications in Drug Development
The construction of complex stereochemical arrays is a central challenge in drug discovery. The samarium-mediated pinacol coupling provides a reliable method to generate vicinal diols, which are common structural motifs in many biologically active natural products and pharmaceutical agents. For instance, this methodology has been employed in the total synthesis of various natural products, some of which exhibit cytotoxic, antimicrobial, or other pharmacologically relevant properties.[3] The ability to control diastereoselectivity is crucial in synthesizing specific stereoisomers, which often exhibit vastly different biological activities. The synthesis of amino acid derivatives and other complex chiral building blocks using samarium diiodide-based methods further highlights its relevance in medicinal chemistry.[4]
Data Presentation
The diastereoselectivity of the samarium(III) iodide mediated pinacol coupling is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data for the coupling of various aldehydes.
Table 1: Intermolecular Pinacol Coupling of Aliphatic Aldehydes [1]
| Aldehyde | Diastereomeric Ratio (dl/meso) | Yield (%) |
| Isovaleraldehyde | 95:5 | 85 |
| Cyclohexanecarboxaldehyde | 92:8 | 88 |
| Pivalaldehyde | >98:2 | 75 |
Table 2: Intermolecular Pinacol Coupling of Aromatic Aldehydes [1]
| Aldehyde | Diastereomeric Ratio (dl/meso) | Yield (%) |
| Benzaldehyde | 19:81 | 92 |
| 4-Methoxybenzaldehyde | 25:75 | 90 |
| 4-Chlorobenzaldehyde | 22:78 | 89 |
Table 3: Intramolecular Pinacol Coupling [1][2]
| Substrate | Diastereomeric Excess (de %) | Yield (%) |
| 1,5-Hexanedial | 99 | 78 |
| 2,6-Heptanedione | 95 | 72 |
Mechanistic Overview
The samarium-mediated pinacol coupling proceeds through a single-electron transfer (SET) mechanism. The active Sm(II) species reduces two molecules of a carbonyl compound to form ketyl radical anions. These radicals then couple to form a samarium(III) pinacolate intermediate, which upon workup yields the 1,2-diol.
Caption: General mechanism of SmI₂ mediated pinacol coupling.
Catalytic Cycle
The use of samarium(III) iodide is made possible by a catalytic cycle where the active Sm(II) species is regenerated from the Sm(III) intermediate by a stoichiometric reductant, typically magnesium metal. Dichlorodimethylsilane (Me₂SiCl₂) is often added to facilitate the release of the samarium from the pinacolate.
Caption: Catalytic cycle for Sm(III)I₃ mediated pinacol coupling.
Experimental Protocols
Materials and Reagents:
-
Samarium(III) iodide (SmI₃) or Samarium(II) iodide (SmI₂)
-
Magnesium turnings
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Tetraglyme
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone substrate
-
Anhydrous workup and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
General Safety Precautions: Samarium iodide and its reagents are moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.
Protocol 1: Catalytic Intermolecular Pinacol Coupling of an Aliphatic Aldehyde (Isovaleraldehyde)[1]
1. Reaction Setup:
- To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add magnesium turnings (1.5 mmol).
- Add anhydrous THF (5 mL) and a solution of SmI₂(0.1 M in THF, 0.1 mmol) or SmI₃ (0.1 mmol).
- To this suspension, add tetraglyme (0.1 mmol).
2. Reagent Addition:
- In a separate flask, prepare a solution of isovaleraldehyde (1.0 mmol) and dichlorodimethylsilane (1.2 mmol) in anhydrous THF (5 mL).
- Add this solution dropwise to the stirred samarium/magnesium suspension over 1 hour at room temperature.
3. Reaction Monitoring:
- The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting aldehyde indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.
4. Workup:
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1,2-diol.
Protocol 2: Catalytic Intramolecular Pinacol Coupling (1,5-Hexanedial)[1][2]
1. Reaction Setup:
- Follow the same setup procedure as in Protocol 1, using magnesium turnings (1.5 mmol), SmI₂ or SmI₃ (0.1 mmol), and tetraglyme (0.1 mmol) in anhydrous THF (10 mL).
2. Reagent Addition:
- Prepare a solution of 1,5-hexanedial (1.0 mmol) and dichlorodimethylsilane (1.2 mmol) in anhydrous THF (10 mL).
- Add this solution dropwise to the samarium/magnesium suspension over 2 hours at room temperature.
3. Reaction Monitoring:
- Monitor the reaction by TLC for the consumption of the starting dialdehyde. The reaction is generally complete within 3-6 hours.
4. Workup and Purification:
- Follow the same workup and purification procedures as described in Protocol 1 to isolate the cyclic 1,2-diol.
Conclusion
The samarium(III) iodide mediated pinacol coupling, through a catalytic cycle with magnesium, represents a highly efficient and diastereoselective method for the synthesis of 1,2-diols. Its application in the construction of complex molecular architectures makes it a valuable tool for organic synthesis, with significant potential in the field of drug discovery and development. The provided protocols offer a starting point for researchers to explore and apply this powerful reaction in their synthetic endeavors.
References
- 1. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 2. Samarium (low valent) [organic-chemistry.org]
- 3. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of samarium diiodide (SmI2)-induced reduction of gamma-acetoxy-alpha,beta-enoates with alpha-specific kinetic electrophilic trapping for the synthesis of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Samarium(III) Iodide in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the samarium iodide redox system, primarily involving samarium(II) iodide (SmI₂) as the initiator and the resulting samarium(III) species (SmI₃) as the stereocontrolling element, in stereoselective synthesis. The methodologies described are pivotal for the construction of complex molecular architectures with high levels of stereocontrol, a critical aspect in drug development and natural product synthesis.
Introduction: The SmI₂/SmI₃ Redox Couple in Stereoselective Transformations
Samarium(II) iodide (SmI₂), commonly known as Kagan's reagent, is a powerful and versatile single-electron transfer (SET) agent widely employed in organic synthesis.[1][2][3] While SmI₂ is the active reductant, the resulting samarium(III) species plays a crucial and often dominant role in dictating the stereochemical outcome of a reaction. Samarium, a lanthanide metal, is most stable in the +3 oxidation state.[1] The synthetic utility of SmI₂ stems from its ability to generate radical or anionic intermediates from a variety of functional groups.[1][4] The subsequent coordination of these intermediates with the newly formed, oxophilic Sm(III) center in a well-defined transition state is the cornerstone of its application in stereoselective synthesis.[1]
The reactivity and selectivity of the SmI₂ reagent can be finely tuned by the addition of co-solvents and additives, such as hexamethylphosphoramide (HMPA), which enhances its reduction potential, or proton sources like alcohols and water.[1][2] These additives modulate the coordination sphere of the samarium ion, thereby influencing the stereochemical course of the reaction.
Key Stereoselective Reactions Mediated by the SmI₂/SmI₃ System
The SmI₂/SmI₃ redox system has been successfully applied to a wide array of stereoselective transformations, including:
-
Reductive Carbonyl-Alkene/Alkyne Coupling: This is one of the most significant applications of SmI₂ in total synthesis.[4] The initial reduction of a carbonyl group generates a ketyl radical, which then undergoes an intramolecular cyclization with a tethered alkene or alkyne.[4] The stereoselectivity of this cyclization is often controlled by the chelation of the Sm(III) ion with oxygen atoms in the substrate, leading to a highly organized transition state.[4]
-
Asymmetric Reformatsky-Type Reactions: SmI₂ promotes the reductive coupling of α-haloesters or α-halooxazolidinones with carbonyl compounds to afford β-hydroxy esters or amides with high diastereoselectivity.[5][6] The stereochemical outcome is rationalized by a Zimmerman-Traxler-like transition state where the Sm(III) enolate is chelated to the carbonyl oxygen of the electrophile.[5][6]
-
Pinacol-Type Coupling Reactions: The intramolecular coupling of two carbonyl groups mediated by SmI₂ can proceed with high diastereoselectivity, leading to the formation of cyclic 1,2-diols. The stereocontrol arises from the relative orientation of the two carbonyl groups in the Sm(III)-chelated intermediate.
-
Radical Cyclizations: SmI₂ is an effective reagent for initiating radical cyclizations. The stereoselectivity of these reactions is influenced by the substrate's conformation and the coordinating ability of the Sm(III) ion in the transition state.[1]
Quantitative Data on Stereoselective Reactions
The following tables summarize the quantitative data for key stereoselective reactions mediated by the SmI₂/SmI₃ system, highlighting the high levels of diastereoselectivity and enantioselectivity achieved.
Table 1: SmI₂-Mediated Intramolecular Carbonyl-Alkene Coupling
| Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cyclohexanone system with α,β-unsaturated ester | Sterically congested hydroxyester | Single stereoisomer | 53-58 | [Li and colleagues, as cited in[4]] |
| Benzofuran system | Spirocycle | Single stereoisomer | 65 | [Li and colleagues, in their total synthesis of laurentristich-4-ol[4]] |
| Bicyclic intermediate for patchoulenone synthesis | Desired tricyclic alcohol | Single diastereomer | 74 | [Molander group, as cited in[4]] |
Table 2: SmI₂-Promoted Asymmetric Reformatsky Reaction
| Electrophile | Nucleophile Precursor | Product Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Geranial | 3-(2-Bromoacetyl)-(S)-4-isopropyloxazolidin-2-one | 92:8 | 79 | [Sinast et al., 2019[5]] |
| Neral | 3-(2-Bromoacetyl)-(S)-4-isopropyloxazolidin-2-one | 91:9 | 78 | [Sinast et al., 2019[5]] |
Experimental Protocols
Protocol 4.1: General Procedure for the Preparation of a 0.1 M Solution of SmI₂ in THF
Materials:
-
Samarium metal powder
-
1,2-Diiodoethane or Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
To the flask, add samarium metal (1.0 eq).
-
Add anhydrous THF via syringe.
-
Add 1,2-diiodoethane (1.05 eq) or iodine (1.0 eq) to the stirred suspension of samarium metal in THF.
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the metallic samarium and the formation of a deep blue-green solution. This solution of SmI₂ is ready for use.
Caution: 1,2-diiodoethane is a hazardous substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 4.2: SmI₂-Mediated Intramolecular Reductive Coupling of a Ketone and an Enone (Example from the Total Synthesis of (-)-GB 13)
Materials:
-
Substrate (ketone-enone)
-
0.1 M solution of SmI₂ in THF
-
Hexamethylphosphoramide (HMPA) (optional, but often enhances reactivity)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous Na₂S₂O₃ or Rochelle's salt)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the ketone-enone substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
If using, add HMPA to the reaction mixture.
-
Slowly add the 0.1 M solution of SmI₂ in THF to the stirred solution of the substrate until the characteristic deep blue-green color persists.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cyclized product.
Note: The specific conditions (temperature, equivalents of SmI₂, reaction time) will need to be optimized for each substrate.
Visualizations
Caption: Mechanism of SmI₂-mediated reductive carbonyl-alkene coupling.
Caption: General experimental workflow for a SmI₂-mediated reaction.
Conclusion
The samarium iodide redox system represents a powerful tool in the arsenal of synthetic chemists for achieving high levels of stereocontrol in complex molecule synthesis. The ability of the Sm(III) center to form chelated intermediates and transition states provides a reliable strategy for directing the stereochemical course of a wide range of reactions. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the application of this methodology to the synthesis of novel chemical entities with defined stereochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 3. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Samarium(II) Iodide from Samarium(III) Iodide
These application notes provide detailed protocols for the synthesis of samarium(II) iodide (SmI₂) from samarium(III) iodide (SmI₃), a critical process for researchers in organic synthesis and drug development. SmI₂ is a powerful single-electron transfer reagent, and its preparation from the more stable Sm(III) oxidation state is a key step in various synthetic methodologies. The following sections detail several methods for this conversion, including reduction by samarium metal, photochemical reduction, and electrochemical reduction.
Reduction of Samarium(III) Iodide with Samarium Metal
The reduction of samarium(III) iodide with samarium metal is a fundamental method for generating samarium(II) iodide. This reaction is often a key step in the in situ preparation of SmI₂ where SmI₃ is formed as an intermediate.
Reaction:
2 SmI₃ + Sm → 3 SmI₂
While this method is a well-established principle, detailed standalone protocols for the reduction of pre-existing, isolated SmI₃ are not extensively documented in the reviewed literature. The reaction is typically part of a one-pot synthesis starting from samarium metal and an iodine source.
Photodriven Reduction of Samarium(III) Iodide
A modern and efficient method for the preparation of SmI₂ from SmI₃ involves a photodriven reduction process. This technique utilizes a photosensitizer and a sacrificial reductant to achieve the conversion under mild conditions.[1][2][3][4][5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Samarium(III) iodide (SmI₃) | [1][2] |
| Photosensitizer | [Ir(dtbbpy)(ppy)₂]⁺ ([Irᴵᴵᴵ]⁺) | [1][2] |
| Sacrificial Reductant | Hantzsch ester (HEH₂) | [1][2] |
| Base | 2,6-Lutidine (Lut) | [1][2] |
| Conversion to SmI₂ | 80% | [1][2] |
| Reaction Time | 2 minutes | [1][2] |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
Experimental Protocol
This protocol is based on the photodriven generation of SmI₂ from SmI₃.
Materials:
-
Samarium(III) iodide (SmI₃)
-
[Ir(dtbbpy)(ppy)₂]PF₆ (photosensitizer)
-
Hantzsch ester (HEH₂)
-
2,6-Lutidine (Lut)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel suitable for photochemical reactions
-
Light source (e.g., blue LED lamp)
-
Standard Schlenk line techniques for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add SmI₃ to achieve a final concentration of 2 mM.
-
Add the photosensitizer, [Ir(dtbbpy)(ppy)₂]PF₆, to a final concentration of 0.2 mM.
-
Add the sacrificial reductant, Hantzsch ester (HEH₂), to a final concentration of 60 mM.
-
Add the base, 2,6-Lutidine, to a final concentration of 60 mM.
-
Add anhydrous THF to dissolve the components and reach the desired total volume.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LED) with vigorous stirring.
-
The reaction progress can be monitored by the color change of the solution, as SmI₂ in THF has a characteristic dark blue color.
-
After 2 minutes of irradiation, an 80% conversion to SmI₂ is expected.[1][2] The resulting SmI₂ solution is ready for use in subsequent synthetic steps.
Experimental Workflow
Caption: Workflow for the photodriven synthesis of SmI₂ from SmI₃.
Electrochemical Reduction of Samarium(III) Iodide
The electrochemical reduction of SmI₃ presents a novel and efficient route to SmI₂. This method offers high yields and Faradaic efficiency under ambient conditions.[6]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Samarium(III) iodide (SmI₃) | [6] |
| Cathode Material | Carbon electrode | [6] |
| Electrolyte | Bis(trifluoromethylsulfonyl)imide anion based ionic liquids | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Product Concentration | 0.09 M SmI₂ | [6] |
| Conversion | Full conversion of SmI₃ | [6] |
| Faradaic Efficiency | Approx. 100% | [6] |
Experimental Protocol
This protocol describes the potentiostatic electrolysis of SmI₃ to generate SmI₂.
Materials:
-
Samarium(III) iodide (SmI₃)
-
Bis(trifluoromethylsulfonyl)imide anion based ionic liquid (as supporting electrolyte)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrochemical cell with a carbon working electrode (cathode)
-
Potentiostat
-
Standard glovebox or Schlenk line techniques for inert atmosphere
Procedure:
-
Set up the electrochemical cell under an inert atmosphere.
-
Prepare a solution of SmI₃ in anhydrous THF.
-
Add the bis(trifluoromethylsulfonyl)imide anion based ionic liquid to the solution as the supporting electrolyte.
-
Immerse the carbon working electrode (cathode) and a suitable counter and reference electrode into the solution.
-
Apply a constant potential to the working electrode to initiate the reduction of SmI₃.
-
Continue the electrolysis until the SmI₃ is fully converted to SmI₂, which can be indicated by the change in the solution's color to the characteristic dark blue of SmI₂.
-
The resulting solution of SmI₂ (approximately 0.09 M) can be used directly for synthetic applications.[6]
Logical Relationship Diagram
Caption: Electrochemical reduction of SmI₃ to SmI₂.
High-Temperature Decomposition of Samarium(III) Iodide
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Applications [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Applications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In-Situ Generation of Samarium(II) Iodide (SmI2) for Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and versatile single-electron transfer reagent widely employed in organic synthesis.[1][2] Its utility spans a broad range of transformations, including functional group reductions and carbon-carbon bond formations.[3][4][5] The generation of SmI2 in-situ is a common practice, ensuring the use of a fresh and highly reactive reagent. While typically prepared from samarium metal and an iodine source, the underlying mechanism can involve the transient formation and subsequent reduction of samarium(III) iodide (SmI3). This document provides detailed protocols and application notes on the effective in-situ generation of SmI2, which proceeds through an SmI3 intermediate, for use in various organic reactions.
The high oxophilicity of the samarium ion often leads to high stereoselectivity in reactions.[3] The reactivity of SmI2 can be finely tuned through the use of additives and cosolvents, making it an exceptionally versatile tool in the synthesis of complex molecules and natural products.[3][6]
Logical Workflow for In-Situ SmI2 Generation and Application
Caption: Workflow for the in-situ generation of SmI2 and its subsequent use in an organic reaction.
Data Presentation
Table 1: Comparison of Common Methods for SmI2 Preparation
| Preparation Method | Iodine Source | Typical Solvent | Reaction Time | Byproducts | Atom Economy | Reference |
| Kagan's Method | 1,2-Diiodoethane | THF | Several hours | Ethene | Lower | [7] |
| Imamoto's Method | Iodine (I2) | THF | ~1 hour | None | Higher | [3][5] |
| Diiodomethane Method | Diiodomethane | THF | Several hours | Polymer | Moderate | [7][8] |
Table 2: Influence of Additives on SmI2 Reactivity
| Additive | Effect on Reducing Power | Typical Concentration | Application Examples | Reference |
| Hexamethylphosphoramide (HMPA) | Significantly Increases | 6-10 equiv. | Reduction of alkyl halides, Barbier reactions | [4][6] |
| Water (H2O) | Proton source, can enhance rate | Stoichiometric to excess | Reduction of nitro compounds, deprotection | [9] |
| Alcohols (e.g., t-BuOH, MeOH) | Proton source | Co-solvent | Reductive couplings, control of stereoselectivity | [6] |
| Nickel(II) salts (e.g., NiI2) | Catalytic, accelerates reaction | 1 mol% | Barbier reactions | [4] |
Experimental Protocols
Protocol 1: In-Situ Generation of SmI2 from Samarium and Iodine (Imamoto's Method)
This protocol describes a highly atom-efficient method for preparing a 0.1 M solution of SmI2 in THF.
Materials:
-
Samarium powder
-
Iodine (I2)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert gas supply
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add samarium powder (1.05 equiv.) to a dry three-necked round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve iodine (1.0 equiv.) in anhydrous THF to create a stock solution.
-
Slowly add the iodine solution to the stirring suspension of samarium powder in THF at room temperature. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature. The reaction is typically complete within 1 hour, indicated by the disappearance of the iodine color and the formation of a characteristic deep blue solution of SmI2.
-
The resulting 0.1 M solution of SmI2 is ready for immediate use in subsequent organic reactions.
Protocol 2: Application of In-Situ Generated SmI2 in a Barbier Reaction
This protocol details a representative carbon-carbon bond-forming reaction using the freshly prepared SmI2 solution.
Materials:
-
Freshly prepared 0.1 M SmI2 solution in THF (from Protocol 1)
-
Alkyl halide (e.g., iodododecane)
-
Carbonyl compound (e.g., 3-pentanone)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To the freshly prepared dark blue solution of SmI2 (2.2 equiv.) in THF under an inert atmosphere, add a solution of the alkyl halide (1.0 equiv.) and the carbonyl compound (1.0 equiv.) in anhydrous THF dropwise via a syringe.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the color change from deep blue to a pale yellow, indicating the consumption of SmI2.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alcohol.
Reaction Mechanisms
SmI2-Mediated Ketyl-Alkene Coupling
The following diagram illustrates the mechanism of an intramolecular ketyl-alkene coupling, a powerful method for constructing cyclic systems.
Caption: Mechanism of SmI2-mediated intramolecular ketyl-alkene coupling.
The in-situ generation of SmI2 from SmI3 (as a transient species) provides a reliable and efficient method for accessing this versatile reagent. The protocols and data presented herein offer a comprehensive guide for researchers in academic and industrial settings. By understanding the factors that influence the reactivity of SmI2, such as the choice of additives, chemists can harness its full potential for the synthesis of valuable organic molecules. The provided methodologies are robust and can be adapted to a wide range of substrates and reaction types.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols: Samarium(III) Iodide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(III) iodide (SmI₃) is a versatile reagent in organic synthesis, primarily serving as a precursor to the powerful single-electron reducing agent, samarium(II) iodide (SmI₂), also known as Kagan's reagent. While SmI₃ itself can act as a Lewis acid catalyst in certain reactions, its most significant role in natural product synthesis is intrinsically linked to its reduction to SmI₂. This transformation unlocks a wealth of reductive carbon-carbon bond-forming reactions that have proven invaluable in the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for key reactions mediated by samarium(II) iodide, generated in situ or from samarium(III) iodide, in the context of natural product total synthesis. The protocols are based on established literature and are intended to provide researchers with practical guidance for employing this powerful synthetic tool.
From Samarium(III) Iodide to Samarium(II) Iodide: The Key Activation Step
The synthetic utility of samarium in this context stems from the facile reduction of the stable Sm(III) oxidation state to the highly reactive Sm(II) state. The most common method for generating the active SmI₂ reagent is the reaction of samarium metal with an iodine source. Alternatively, SmI₃ can be reduced to SmI₂ using samarium metal.[1] The resulting deep blue-green solution of SmI₂ in a solvent like tetrahydrofuran (THF) is then used for a variety of chemical transformations.
The general scheme for the in situ generation of SmI₂ from SmI₃ is as follows:
Caption: In situ generation of SmI₂ from SmI₃.
Key Applications of Samarium(II) Iodide in Natural Product Synthesis
Samarium(II) iodide is a versatile reagent capable of mediating a wide range of reactions, including pinacol couplings, Barbier reactions, Reformatsky reactions, and various cyclizations.[2] These transformations are particularly useful in the late stages of complex natural product synthesis due to the mild reaction conditions and high chemoselectivity of SmI₂.
Reductive Ketone-Enone Coupling in the Synthesis of (–)-GB 13
A key step in the total synthesis of the galbulimima alkaloid (–)-GB 13 involves a SmI₂-mediated 5-exo-trig reductive cross-coupling reaction between a ketone and an enone to construct the C ring of the natural product.[3][4]
Quantitative Data:
| Natural Product | Reaction Type | Substrate | Reagent | Solvent | Temperature | Time | Yield | Diastereoselectivity | Reference |
| (–)-GB 13 | 5-exo-trig Reductive Ketone-Enone Coupling | Bicyclic keto-enone | SmI₂ | THF | Reflux | N/A | 75% | Single diastereomer | Ma et al., Angew. Chem. Int. Ed.2010 |
Experimental Protocol: SmI₂-Mediated Reductive Coupling in the Synthesis of (–)-GB 13
-
Reagents and Materials:
-
Bicyclic keto-enone precursor
-
Samarium(II) iodide (0.1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dess-Martin periodinane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of the bicyclic keto-enone precursor in anhydrous THF is prepared.
-
This solution is added slowly to a refluxing solution of samarium(II) iodide (0.1 M in THF).
-
The reaction mixture is maintained at reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then oxidized with Dess-Martin periodinane to afford the desired reductive coupling product.
-
The final product is purified by column chromatography on silica gel.
-
Caption: Workflow for the SmI₂-mediated synthesis of the (–)-GB 13 core.
Intramolecular Pinacol Coupling in the Synthesis of (+)-Alopecuridine
The total synthesis of the Lycopodium alkaloid (+)-alopecuridine features a SmI₂-induced intramolecular pinacol coupling to construct the key tricyclic core, creating two contiguous quaternary carbon atoms with high stereocontrol.[3][4]
Quantitative Data:
| Natural Product | Reaction Type | Substrate | Reagent | Solvent | Temperature | Time | Yield | Diastereoselectivity | Reference |
| (+)-Alopecuridine | Intramolecular Pinacol Coupling | Dialdehyde precursor | SmI₂ | THF | 0 °C | N/A | High | Complete | Tu et al., Angew. Chem. Int. Ed.2011 |
Experimental Protocol: SmI₂-Mediated Intramolecular Pinacol Coupling in the Synthesis of (+)-Alopecuridine
-
Reagents and Materials:
-
Dialdehyde precursor
-
Samarium(II) iodide (0.1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
-
-
Procedure:
-
A solution of the dialdehyde precursor in anhydrous THF is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of samarium(II) iodide (0.1 M in THF) is added dropwise to the cooled solution of the dialdehyde.
-
The reaction mixture is stirred at 0 °C until the starting material is consumed, as indicated by TLC analysis.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude cis-diol is purified by flash column chromatography.
-
Caption: Experimental workflow for the pinacol coupling in the synthesis of (+)-Alopecuridine.
Ketone-Enone Cyclization in the Synthesis of (–)-Englerin A
The synthesis of (–)-Englerin A, a potent and selective renal cancer cell inhibitor, utilizes a SmI₂-induced 6-exo-trig ketone-enone cyclization to form a key tricyclic intermediate with excellent diastereoselectivity.[3]
Quantitative Data:
| Natural Product | Reaction Type | Substrate | Reagent/Additive | Solvent | Temperature | Time | Yield | Diastereoselectivity | Reference |
| (–)-Englerin A | 6-exo-trig Ketone-Enone Cyclization | Keto-enone precursor | SmI₂ / HMPA | THF | Room Temp. | N/A | 43% | >95:5 dr | Chain et al., 2011 |
Experimental Protocol: SmI₂-Mediated Ketone-Enone Cyclization in the Synthesis of (–)-Englerin A
-
Reagents and Materials:
-
Keto-enone precursor
-
Samarium(II) iodide (0.1 M solution in THF)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
-
-
Procedure:
-
Under an inert atmosphere, a solution of the keto-enone precursor in anhydrous THF is prepared.
-
Hexamethylphosphoramide (HMPA) is added to the solution.
-
A solution of samarium(II) iodide (0.1 M in THF) is added to the substrate solution at room temperature.
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an appropriate organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the tricyclic keto-alcohol.
-
Signaling Pathway and Logical Relationship Diagrams
The underlying mechanism of SmI₂-mediated reactions involves a single-electron transfer (SET) from the samarium(II) center to the substrate. In the case of carbonyl compounds, this generates a ketyl radical anion intermediate, which can then undergo various subsequent reactions.
Caption: General mechanistic pathway for SmI₂-mediated carbonyl reactions.
Conclusion
Samarium(III) iodide, through its reduction to samarium(II) iodide, provides access to a powerful and versatile platform for reductive C-C bond formation in the synthesis of complex natural products. The mild reaction conditions, high chemoselectivity, and predictable stereochemical outcomes make SmI₂-mediated reactions an indispensable tool for synthetic chemists. The protocols and data presented herein offer a practical guide for the application of this reagent system in the pursuit of novel and challenging synthetic targets. Researchers are encouraged to consult the primary literature for further details and specific substrate optimizations.
References
Application Notes and Protocols: The Catalytic Cycle of Samarium Iodide in Reductive Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron transfer (SET) reducing agent widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility stems from its ability to promote a variety of reductive coupling reactions under mild conditions with high chemoselectivity.[3][4] However, a significant drawback of traditional SmI₂-mediated reactions is the requirement for stoichiometric or even superstoichiometric amounts of the reagent, leading to considerable waste and increased costs, particularly for large-scale applications in drug development.[5][6]
To address this limitation, substantial research has focused on the development of catalytic systems where SmI₂ is used in substoichiometric amounts. These catalytic cycles rely on the in-situ regeneration of the active Sm(II) species from the Sm(III) state formed after electron transfer. This is typically achieved through the use of a co-reductant or by designing the reaction to allow for a back electron transfer from a product-derived radical.[7][8] These advancements are paving the way for more sustainable and economically viable applications of samarium iodide in complex molecule synthesis.
The Catalytic Cycle of Samarium Iodide
The catalytic cycle of samarium iodide in reductive coupling reactions can proceed through several pathways, primarily distinguished by the method of Sm(II) regeneration. The fundamental steps involve the single-electron transfer from SmI₂ to a substrate, subsequent radical coupling, and finally, the regeneration of the Sm(II) catalyst.
Two prominent catalytic cycles are depicted below:
-
Reductive Cycle with a Co-reductant: This is the more traditional approach where a stoichiometric amount of a terminal reductant, such as magnesium metal or electrochemical reduction, is used to regenerate Sm(II) from Sm(III).[5][7]
-
Radical-Relay Cycle: In this more recent and elegant approach, the Sm(II) catalyst is regenerated via a back electron transfer from a radical intermediate formed later in the reaction sequence, thus avoiding the need for a metallic co-reductant.[8]
Figure 1: Generalized catalytic cycles for SmI₂-mediated reductive coupling.
Quantitative Data from Catalytic Reductive Coupling Reactions
The efficiency of catalytic SmI₂ systems is highly dependent on the substrates, additives, and reaction conditions. Below are tabulated examples of quantitative data from representative studies.
Table 1: SmI₂-Catalyzed Pinacol Coupling of Aldehydes and Ketones [7]
| Substrate | Catalyst Loading (mol%) | Co-reductant | Additive | Yield (%) |
| Benzaldehyde | 10 | Mg | TMSCl | High |
| Acetophenone | 10 | Mg | TMSCl | High |
| Cyclohexanone | 10 | Mg | TMSCl | High |
Table 2: SmI₂-Catalyzed Intermolecular Radical Coupling of Aryl Cyclopropyl Ketones and Alkynes [8][9]
| Aryl Cyclopropyl Ketone | Alkyne | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 2-Methylphenyl cyclopropyl ketone | Phenylacetylene | 25 | 45 | 99 |
| 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | 15 | 45 | 87 |
| Phenyl cyclopropyl ketone | 4-Methoxyphenylacetylene | 25 | 45 | 85 |
| 2,6-Dimethylphenyl cyclopropyl ketone | 1-Hexyne | 15 | 45 | 75 |
Table 3: SmI₂-Catalyzed Reductive Coupling of Ketones and Acrylates [10]
| Ketone | Acrylate | Catalyst Loading (mol%) | Co-reductant | Yield (%) |
| Acetophenone | Methyl acrylate | 10 | Zn⁰ | 85 |
| 4-Methoxyacetophenone | Ethyl acrylate | 10 | Zn⁰ | 90 |
| Cyclohexanone | tert-Butyl acrylate | 10 | Zn⁰ | 78 |
Experimental Protocols
Protocol 1: General Procedure for SmI₂-Catalyzed Intermolecular Coupling of an Aryl Cyclopropyl Ketone and an Alkyne[9]
This protocol is representative of a radical-relay catalytic cycle that does not require an external co-reductant.
Materials:
-
Aryl cyclopropyl ketone
-
Alkyne
-
Samarium(II) iodide solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl cyclopropyl ketone (1.0 equiv).
-
Add anhydrous THF to dissolve the ketone.
-
Add the alkyne (2.0-5.0 equiv) to the solution.
-
With vigorous stirring, add the solution of samarium(II) iodide in THF (0.1 M, 15-25 mol%) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 45 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by opening the flask to air and adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentene.
Figure 2: Experimental workflow for a catalytic SmI₂ coupling.
Protocol 2: General Procedure for SmI₂-Catalyzed Pinacol Coupling with a Co-reductant[7]
This protocol is representative of a catalytic cycle employing a metallic co-reductant.
Materials:
-
Aldehyde or ketone
-
Magnesium turnings
-
Trimethylsilyl chloride (TMSCl)
-
Samarium(II) iodide solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (2.0-3.0 equiv).
-
Add anhydrous THF to cover the magnesium.
-
Add the samarium(II) iodide solution in THF (0.1 M, 10 mol%).
-
In a separate flask, prepare a solution of the carbonyl compound (1.0 equiv) and TMSCl (2.0-3.0 equiv) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound and TMSCl to the stirred suspension of magnesium and SmI₂ at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of HCl (1 M).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pinacol product.
Conclusion
The development of catalytic samarium(II) iodide systems for reductive coupling reactions represents a significant advancement in sustainable organic synthesis. By minimizing the amount of the samarium reagent required, these methods offer a more cost-effective and environmentally friendly alternative to traditional stoichiometric approaches. The versatility of these catalytic systems, demonstrated by their application in various C-C bond-forming reactions, makes them a valuable tool for researchers in academia and the pharmaceutical industry for the efficient construction of complex molecular architectures. Further research in this area is expected to broaden the scope of SmI₂-catalyzed reactions and lead to the development of even more efficient and selective catalytic systems.
References
- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. f.oaes.cc [f.oaes.cc]
- 8. SmI2-Catalyzed Intermolecular Radical Coupling - ChemistryViews [chemistryviews.org]
- 9. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive samarium (electro)catalysis enabled by SmIII-alkoxide protonolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Samarium(III) Iodide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(III) iodide (SmI₃), along with other samarium(III) compounds, has emerged as a versatile and effective catalyst in the field of polymer chemistry. Leveraging the Lewis acidic nature and oxophilicity of the samarium(III) center, these catalysts are particularly adept at mediating ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides. The resulting biodegradable polyesters, like poly(ε-caprolactone) (PCL) and polylactide (PLA), are of significant interest for biomedical applications, including drug delivery systems, resorbable surgical sutures, and tissue engineering scaffolds. Additionally, samarium-based systems have shown utility in the controlled polymerization of other monomers, such as methacrylates.
These application notes provide an overview of the use of samarium(III) iodide and related samarium(III) complexes in polymerization reactions, detailing their catalytic activity, the characteristics of the resulting polymers, and generalized experimental protocols.
Applications in Polymer Synthesis
Samarium(III)-based catalysts are primarily employed in two main areas of polymerization:
-
Ring-Opening Polymerization (ROP) of Cyclic Esters: Samarium(III) compounds, including acetates, phenolates, and amino acid complexes, have demonstrated significant catalytic activity in the ROP of ε-caprolactone (CL), L-lactide (LLA), and other cyclic esters.[1][2][3] The polymerization typically proceeds via a coordination-insertion mechanism, allowing for the synthesis of polyesters with controlled molecular weights and, in some cases, narrow molecular weight distributions.[1][4] The choice of ligands attached to the samarium center can influence the catalyst's activity and the properties of the resulting polymer.[2]
-
Controlled Polymerization of Methacrylates: Samarium enolates, which can be formed in situ from SmI₂ and an initiator, have been used for the living polymerization of methyl methacrylate (MMA).[5] A combined SmI₂/SmI₃ system has also been noted as a convenient bisinitiator for the living polymerization of methacrylates, offering a pathway to well-defined acrylic polymers.[5]
Data Presentation: Catalytic Performance of Samarium(III) Compounds in ROP
The following tables summarize the quantitative data from various studies on the ring-opening polymerization of cyclic esters using different samarium(III) catalysts.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (CL) with Samarium(III) Catalysts
| Catalyst | Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Sm(OAc)₃ | 107 - 1000 | 80 - 150 | - | High | 3,430 - 12,600 | - |
| Sm(2,2'-bipyridine)(L-aspartic acid) | - | 125 | 18 - 48 | - | - | - |
| Sm(2,2'-bipyridine)(L-glutamic acid) | - | 125 | 18 - 48 | - | - | - |
| Sm(2,2'-bipyridine)(glycine) | - | 125 | 18 - 48 | - | - | - |
| Sm(2,6-ditertbutyl-4-methylphenolate)₃ | - | - | - | High | - | Wide |
Data synthesized from multiple sources.[1][2][3]
Table 2: Ring-Opening Polymerization of L-Lactide (LLA) with Samarium(III) Catalysts
| Catalyst | Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Sm(OAc)₃ | - | 125 - 200 | 18 - 24 | - | - | - |
| Sm(2,2'-bipyridine)(L-aspartic acid) | - | 125 | 18 | - | 3,000 | - |
| Ni(II)-Sm(III) bimetallic complex | - | - | - | Moderate | Moderate | Narrow |
Data synthesized from multiple sources.[3][6]
Signaling Pathways and Experimental Workflows
Mechanism of Ring-Opening Polymerization
The ring-opening polymerization of cyclic esters catalyzed by samarium(III) compounds is generally believed to proceed through a coordination-insertion mechanism. The key steps are:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic samarium(III) center.
-
Nucleophilic Attack: An initiator group, which can be an alkoxide, carboxylate, or other nucleophilic ligand attached to the samarium, attacks the activated carbonyl carbon of the monomer.
-
Ring Opening and Insertion: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the insertion of the monomer into the samarium-initiator bond.
-
Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and attack another monomer molecule, continuing the polymerization process.
Caption: Coordination-Insertion Mechanism for Sm(III)-Catalyzed ROP.
General Experimental Workflow for Polymerization
Caption: General workflow for Sm(III)-catalyzed polymerization.
Experimental Protocols
The following protocol is a representative procedure for the ring-opening polymerization of ε-caprolactone using a samarium(III) catalyst. This protocol is based on general procedures for lanthanide-catalyzed ROP and should be adapted based on the specific samarium(III) iodide complex and desired polymer characteristics.
Materials:
-
Samarium(III) iodide (SmI₃) or other samarium(III) catalyst
-
ε-Caprolactone (monomer), freshly distilled over CaH₂
-
Anhydrous toluene or other suitable solvent (for solution polymerization)
-
Methanol (for quenching and precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. All liquid reagents should be handled using standard Schlenk techniques.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, a Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of samarium(III) iodide catalyst.
-
Monomer Addition: The freshly distilled ε-caprolactone is added to the flask via syringe. If conducting a solution polymerization, anhydrous toluene is then added to achieve the desired monomer concentration.
-
Polymerization: The flask is sealed and placed in a preheated oil bath at the desired reaction temperature (e.g., 100-150 °C). The reaction mixture is stirred vigorously for the specified reaction time (e.g., 4-24 hours).
-
Quenching and Precipitation: After the designated time, the flask is removed from the oil bath and allowed to cool to room temperature. The polymerization is quenched by the addition of a small amount of acidic methanol. The viscous solution is then slowly poured into a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated poly(ε-caprolactone) is collected by filtration, washed several times with fresh methanol, and then dried under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: The resulting polymer is characterized by:
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and, in some cases, to determine the Mₙ by end-group analysis.
-
Safety Precautions:
-
Samarium compounds should be handled in a well-ventilated fume hood or glovebox.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bulk ring-opening polymerization (ROP) of L-lactide catalyzed by Ni(ii) and Ni(ii)-Sm(iii) complexes based on a salen-type schiff-base ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions with samarium(III) iodide
Samarium Iodide Technical Support Center
Welcome to the technical support center for samarium iodide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments.
A Note on Samarium(II) Iodide vs. Samarium(III) Iodide:
While your query specified samarium(III) iodide (SmI₃), the vast majority of reductive coupling reactions and their associated side reactions in organic synthesis utilize samarium(II) iodide (SmI₂, Kagan's Reagent) .[1][2] Samarium(III) iodide is typically a precursor for generating SmI₂ or used as a Lewis acid catalyst.[3] This guide will therefore focus on the common side reactions and troubleshooting for reactions involving the powerful single-electron reducing agent, SmI₂.
Frequently Asked Questions (FAQs)
Q1: Why is my samarium(II) iodide solution not the characteristic deep blue or green color?
A: The color of the SmI₂ solution is a critical indicator of its quality. A persistent red, yellow, or grey color often indicates a problem with the preparation.[4]
-
Presence of Samarium(III): A yellow color indicates the presence of Sm³⁺, suggesting oxidation by air or moisture.[5] A green color can also be indicative of SmI₂, but a deep, dark blue is the target for THF solutions.[6][7]
-
Moisture or Oxygen Contamination: Sm(II) is extremely sensitive to both air and moisture.[4] The tetrahydrofuran (THF) used must be rigorously dried and degassed. Standard solvent purification systems (SPS) may not be sufficient; storing the solvent over activated molecular sieves is recommended.[4]
-
Poor Quality of Samarium Metal: An oxide layer on the samarium metal can inhibit the reaction with iodine or diiodoethane.[4] "Activating" the metal, for example by sonication during the preparation, can often resolve this issue.[4]
Q2: What are the most common types of side reactions with SmI₂?
A: SmI₂ is a versatile reagent, but its high reactivity can lead to several common side reactions, including:
-
Pinacol-type Coupling: Reductive coupling of two ketone or aldehyde molecules to form a 1,2-diol. This is a frequent side reaction when the intended reaction is an intermolecular coupling with another partner.[8][9]
-
Simple Reduction: The ketone or aldehyde is reduced to the corresponding alcohol, or an alkyl halide is reduced to the alkane without coupling.[8][10]
-
Elimination Reactions: β-Elimination can occur, especially in substrates with good leaving groups in the beta position relative to a reducible functional group.[8][11]
-
Fragmentation Reactions: SmI₂ can induce cleavage of certain bonds, leading to rearranged or fragmented products.[8]
Q3: How do additives like HMPA, water, or alcohols affect SmI₂ reactions?
A: Additives are crucial for tuning the reactivity and selectivity of SmI₂.[12]
-
Hexamethylphosphoramide (HMPA): HMPA is a Lewis base that coordinates to the samarium ion, significantly increasing its reduction potential and accelerating many reactions.[11][13] However, its toxicity is a concern, and alternatives like DMPU are sometimes used.[12]
-
Proton Sources (Alcohols, Water): These additives act as proton donors, which can be essential for trapping radical anion intermediates and preventing undesired side reactions like polymerization or back electron transfer.[14][15] The choice of alcohol (e.g., methanol vs. tert-butanol) can dramatically influence the stereochemical outcome of the reaction.[1][16]
Q4: My starting material is consumed, but the yield of the desired product is low. What is likely happening?
A: This common issue points towards competing reaction pathways. The most likely culprits are simple reduction of the starting materials or their dimerization (e.g., pinacol coupling of a ketone).[1][9] Intramolecular reactions can also compete with the desired intermolecular process, especially if a reactive functional group can fold back and react with an intermediate organosamarium species.[8] Careful analysis of the crude reaction mixture by LC-MS or NMR is necessary to identify the major byproducts and devise a strategy to suppress their formation.
Troubleshooting Guide
Problem 1: Low Yield in Ketone-Alkyl Halide Coupling (Barbier Reaction)
| Possible Cause | Suggested Solution | Rationale |
| Pinacol Coupling of Ketone | Run the reaction at a lower temperature (-78 °C). Add the ketone and alkyl halide mixture slowly to the SmI₂ solution. | Lower temperatures can disfavor the dimerization pathway. Slow addition maintains a low concentration of the ketone, reducing the likelihood of two ketone molecules reacting.[17] |
| Simple Reduction of Ketone | Use a less potent SmI₂ system. Avoid excess HMPA or use a weaker proton source like tert-butanol instead of methanol. | Additives like HMPA and methanol significantly increase the reducing power of SmI₂, favoring simple reduction over coupling.[1][12] |
| Simple Reduction of Alkyl Halide | Use a more reactive ketone or an intramolecular strategy if possible. Consider using a catalytic amount of a transition metal salt like NiI₂. | For less reactive ketones, the reduction of the alkyl halide to an alkane can outcompete the coupling. NiI₂ can change the reaction mechanism to favor cross-coupling.[8][18] |
| Intramolecular Side Reaction | Protect potentially reactive functional groups on the substrate. For example, an ester on the alkyl halide substrate might be attacked by the intermediate organosamarium species.[8] | Protecting groups can mask functionalities that might otherwise lead to undesired intramolecular cyclizations or other reactions. |
Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Suggested Solution | Rationale |
| Inactive SmI₂ Reagent | Prepare fresh SmI₂ immediately before use. Ensure the THF is anhydrous and oxygen-free. Use high-quality samarium metal powder or activate it with sonication.[4] | SmI₂ solutions degrade over time, especially if exposed to trace air or moisture. The quality of the samarium metal is critical.[4][6] |
| Insufficient Reducing Power | Add HMPA (or a suitable alternative like DMPU) to the reaction mixture. | For substrates that are difficult to reduce, increasing the reduction potential of SmI₂ with a Lewis basic additive is often necessary.[11][13] |
| Substrate is Too Sterically Hindered | Increase the reaction temperature or reaction time. Use a more potent SmI₂/additive system. | Steric hindrance can significantly slow down the rate of reaction. More forcing conditions may be required. |
Quantitative Data Summary
Table 1: Effect of HMPA on the Reduction of Alkyl Halides This table illustrates the dramatic rate enhancement observed when HMPA is used as an additive in the simple reduction of alkyl halides to their corresponding alkanes.
| Substrate (R-X) | Additive | Time | Yield (%) |
| C₁₂H₂₅-I | None | 6 h | 95 |
| C₁₂H₂₅-Br | None | 48 h | 82 |
| C₁₂H₂₅-Cl | None | 48 h | No Reaction |
| C₁₀H₂₁-I | HMPA | 5 min | 96 |
| C₁₀H₂₁-Br | HMPA | 10 min | 97 |
| C₁₀H₂₁-Cl | HMPA | 8 h | 94 |
| Data adapted from Inanga, J.; Ishikawa, M. Chem. Lett. 1987, 102, 1485.[13] |
Visual Troubleshooting and Reaction Pathways
Below are diagrams created using the DOT language to visualize troubleshooting logic and common reaction pathways.
Caption: Troubleshooting workflow for a failing SmI₂ reaction.
Caption: Competing pathways: Desired Barbier reaction vs. Pinacol coupling side reaction.
Key Experimental Protocol: Samarium Barbier Reaction
This protocol provides a detailed methodology for a standard intermolecular SmI₂-mediated Barbier reaction between a ketone and an alkyl halide.
1. Preparation of Glassware and Reagents:
-
All glassware (a two-neck round-bottom flask with a stir bar, dropping funnel, and condenser) must be rigorously flame-dried under high vacuum and backfilled with dry argon or nitrogen.[4]
-
Tetrahydrofuran (THF) must be anhydrous and oxygen-free. It is recommended to distill from sodium/benzophenone ketyl or pass through an activated alumina column, followed by degassing with argon for at least 30 minutes.[4]
-
The ketone and alkyl halide should be purified and dried by standard methods.
2. Synthesis of Samarium(II) Iodide (0.1 M Solution in THF):
-
To the flame-dried flask under argon, add samarium metal powder (1.1 equivalents).
-
Add 1,2-diiodoethane (1.0 equivalent) to the flask.
-
Add the required volume of anhydrous, degassed THF via cannula to achieve a 0.1 M concentration.
-
The solution should begin to change color. Stir vigorously at room temperature. The formation of the deep blue-green SmI₂ solution should occur within 1-3 hours.[7][18] If the reaction is sluggish, gentle heating or sonication can be applied.[4]
3. Barbier Reaction Procedure:
-
Cool the freshly prepared SmI₂ solution to the desired temperature (typically -78 °C, using a dry ice/acetone bath).
-
In a separate flame-dried flask, prepare a solution of the ketone (1.0 equivalent) and the alkyl halide (1.2 equivalents) in a small amount of anhydrous THF.
-
Transfer this substrate solution to the dropping funnel.
-
Add the substrate solution dropwise to the stirred SmI₂ solution over a period of 15-30 minutes. The deep blue color should fade to a light yellow upon completion.[6]
-
Stir the reaction at -78 °C for the specified time (typically 30 minutes to 2 hours). Monitor the reaction by TLC or LC-MS.
4. Reaction Quench and Workup:
-
Once the reaction is complete, quench by adding saturated aqueous potassium sodium tartrate (Rochelle's salt) solution and allow the mixture to warm to room temperature. Stir vigorously until the layers become clear. This step is crucial for breaking up the samarium salt complexes.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Samarium (low valent) [organic-chemistry.org]
- 10. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Samarium Iodide Showcase: Unraveling the Mechanistic Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Making sure you're not a bot! [gupea.ub.gu.se]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability and handling of samarium(III) iodide in laboratory
Technical Support Center: Samarium(III) Iodide (SmI₃)
Welcome to the technical support center for samarium(III) iodide (SmI₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of SmI₃ in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is samarium(III) iodide and what are its basic properties?
Samarium(III) iodide (SmI₃) is an inorganic compound with the chemical formula SmI₃. It is a yellow to orange-yellow crystalline powder.[1] It is primarily used as a starting material for the synthesis of other samarium compounds, most notably samarium(II) iodide (SmI₂), a powerful single-electron reducing agent in organic synthesis.
Q2: How should I store samarium(III) iodide?
SmI₃ is unstable in air and decomposes in water, therefore it must be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept in a tightly sealed container in a cool, dry place, such as a glovebox or a desiccator cabinet with an inert atmosphere.
Q3: What are the main signs of decomposition of my SmI₃ sample?
Decomposition of SmI₃ upon exposure to air and moisture can be visually identified by a change in color from its characteristic yellow or orange-yellow to a brownish or off-white substance, which could be samarium oxides or hydroxides. The presence of a faint acidic smell (due to the formation of hydrogen iodide) upon hydrolysis is another indicator.
Q4: Can I handle SmI₃ on the open bench?
No. Due to its sensitivity to air and moisture, all manipulations of solid SmI₃ should be performed in a controlled inert atmosphere, such as a glovebox. If a glovebox is not available, standard Schlenk line techniques should be employed to handle the compound.
Q5: What solvents are compatible with SmI₃?
While SmI₃ decomposes in water, for its use in reactions (often for the in-situ generation of SmI₂), anhydrous, degassed solvents are required. Tetrahydrofuran (THF) is a common solvent for reactions involving samarium iodides.[2][3] Ensure your solvent is rigorously dried and deoxygenated before use to prevent premature decomposition of the reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with samarium(III) iodide.
Problem 1: Inconsistent or low yields in reactions where SmI₃ is a precursor.
| Possible Cause | Troubleshooting Step |
| Degraded SmI₃ | Visually inspect the SmI₃ powder. If it is not a free-flowing yellow powder, it may have decomposed. Use a fresh, properly stored batch. |
| Wet or impure solvent | Ensure the solvent (e.g., THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and thoroughly degassed with an inert gas. |
| Atmospheric contamination | Improve your inert atmosphere technique. If using a Schlenk line, ensure all glassware is properly flame-dried under vacuum and backfilled with a high-purity inert gas. Check for leaks in your system. |
| Incorrect stoichiometry | Re-verify the mass and molar equivalents of all reagents. Impurities in the SmI₃ can affect its effective molecular weight. |
Problem 2: Difficulty in dissolving SmI₃ in the reaction solvent.
| Possible Cause | Troubleshooting Step |
| Inherent low solubility | Samarium(III) iodide has limited solubility in many organic solvents. Gentle heating or sonication under an inert atmosphere may aid dissolution. |
| Formation of insoluble oxides/hydroxides | If the SmI₃ has been briefly exposed to air or moisture, insoluble impurities may have formed. It is best to start with a fresh sample. |
| Reaction with solvent | Ensure the solvent is anhydrous and free of peroxides, especially if using ethers like THF. Peroxides can react with and decompose the SmI₃. |
Experimental Protocols
Protocol 1: Synthesis of Samarium(III) Iodide
This protocol describes the direct synthesis of SmI₃ from samarium metal and iodine.[1]
Materials:
-
Samarium metal powder or turnings
-
Iodine (I₂) crystals
-
Anhydrous, degassed reaction solvent (e.g., THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Under a strict inert atmosphere (argon or nitrogen), add samarium metal to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Add the desired volume of anhydrous, degassed THF to the flask.
-
Slowly add a stoichiometric amount of iodine (2 Sm + 3 I₂ → 2 SmI₃) to the stirring suspension of samarium in THF.
-
The reaction is exothermic. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, indicated by the consumption of the iodine (disappearance of the purple color) and formation of a yellow precipitate of SmI₃.
-
The SmI₃ can be used in situ or isolated by filtration under inert atmosphere.
Data Presentation
Table 1: Physical and Chemical Properties of Samarium(III) Iodide
| Property | Value | Reference |
| Chemical Formula | SmI₃ | [1] |
| Molar Mass | 531.07 g/mol | [4] |
| Appearance | Yellow to orange-yellow powder/crystals | [1] |
| Melting Point | 850 °C | [1] |
| Solubility in Water | Decomposes | [1] |
| Air Stability | Unstable | [1] |
Visualizations
Caption: Synthesis of SmI₃ and its decomposition pathway.
Caption: A logical workflow for troubleshooting SmI₃ reactions.
References
- 1. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Page loading... [wap.guidechem.com]
Samarium Iodide Reactivity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the reactivity of samarium iodide in their experiments. While the query specified samarium(III) iodide (SmI3), the common and highly useful reagent in organic synthesis is samarium(II) iodide (SmI2), also known as Kagan's reagent. The low reactivity often encountered is typically associated with SmI2, and this guide will focus on enhancing its performance.
Frequently Asked Questions (FAQs)
Q1: My samarium(II) iodide solution is blue/purple, but the reaction is not proceeding. What is the issue?
A1: The characteristic deep blue or purple color of SmI2 in THF is an indicator of the presence of the active Sm(II) species. However, the reactivity of SmI2 is highly dependent on the presence of additives and the quality of the reagent. If the reaction is sluggish or not starting, the intrinsic reactivity of the SmI2 solution alone may be insufficient for your specific substrate. The use of additives to enhance the reducing power of SmI2 is a common strategy.
Q2: What is the role of additives in SmI2 reactions?
A2: Additives are crucial for modulating the reactivity of samarium(II) iodide. They can function in several ways:
-
Increase the reducing potential: Ligands can coordinate to the samarium ion, making it more electron-rich and thus a stronger reductant.
-
Enhance solubility: Some additives can help solubilize the SmI2 or the substrate, leading to a more efficient reaction.
-
Proton sources: For many reactions, a proton source is required to quench intermediates. The choice of proton donor can significantly influence the reaction outcome.
Q3: Are there alternatives to the commonly used but toxic additive HMPA?
A3: Yes, due to the toxicity of hexamethylphosphoramide (HMPA), several alternatives have been developed. These include tripyrrolidinophosphoric acid triamide (TPPA), N,N'-dimethylpropyleneurea (DMPU), and various chelating ethers and amines. The choice of an alternative often depends on the specific reaction being performed.
Troubleshooting Guide: Enhancing SmI2 Reactivity
If you are experiencing low reactivity with your samarium(II) iodide reactions, consider the following troubleshooting steps.
Logical Flow for Troubleshooting Low SmI2 Reactivity
Caption: Troubleshooting workflow for low SmI2 reactivity.
Data on SmI2 Activation
The choice of an additive can significantly impact the reduction potential of SmI2. Below is a comparison of the effect of common additives.
| Additive | Molar Ratio (Additive:SmI2) | Reduction Potential (V vs. SCE) | Notes |
| None | - | -1.33 | Baseline reactivity of SmI2 in THF. |
| H2O | 50:1 | -2.1 | A simple and effective additive for many reactions. |
| Hexamethylphosphoramide (HMPA) | 8:1 | -2.2 | Highly effective but toxic and carcinogenic. |
| Tripyrrolidinophosphoric acid triamide (TPPA) | 8:1 | -2.15 | A less toxic alternative to HMPA. |
| N,N'-Dimethylpropyleneurea (DMPU) | 8:1 | -1.8 | Another common HMPA replacement. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of SmI2 in THF
Materials:
-
Samarium metal (powder or granules)
-
1,2-Diiodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or similar apparatus for working under inert atmosphere
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add samarium metal (1.1 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 1,2-diiodoethane (1.0 equivalent) in anhydrous THF to the samarium suspension at room temperature.
-
The reaction mixture will turn a deep blue/purple color, indicating the formation of SmI2. The reaction is typically complete within 1-2 hours.
-
The concentration of the resulting SmI2 solution can be determined by titration.
Protocol 2: General Procedure for a SmI2-Mediated Reduction using a Water Additive
Materials:
-
Stock solution of SmI2 in THF (e.g., 0.1 M)
-
Substrate to be reduced
-
Degassed water
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
Workflow for a Typical SmI2 Reduction
Caption: Experimental workflow for a SmI2-mediated reduction.
Procedure:
-
In a flask under an inert atmosphere, dissolve the substrate in anhydrous THF.
-
Add the desired amount of degassed water as the additive.
-
Cool the solution to the desired reaction temperature (often room temperature).
-
Slowly add the SmI2 stock solution dropwise until the characteristic blue/purple color persists, indicating that the substrate has been consumed.
-
Allow the reaction to stir for a predetermined time or until analysis (e.g., by TLC) shows completion.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify as needed.
Technical Support Center: Samarium(III) Iodide Reactivity and the Influence of Additives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with samarium iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a special focus on the effects of additives on reactivity.
Important Note on Samarium Oxidation States: While the topic specifies samarium(III) iodide (SmI₃), it is crucial to understand that in the context of single-electron transfer reactions in organic synthesis, samarium(II) iodide (SmI₂, or Kagan's reagent) is the key reactive species.[1][2] SmI₃ is often a precursor, an intermediate in the in-situ generation of SmI₂, or a potential byproduct of SmI₂ oxidation.[1][3] The reactivity and selectivity of these powerful reductions are most profoundly influenced by additives in the context of SmI₂.[4][5][6][7][8] This guide will therefore focus on the well-documented effects of additives on SmI₂-mediated reactions, which is the practical context for most researchers.
Frequently Asked Questions (FAQs)
Q1: My reaction to generate SmI₂ from samarium metal and an iodine source is not turning the characteristic dark blue/green. What's wrong?
A1: This is a common issue. The color of the final SmI₂ solution in THF should be a deep blue or green.[9] A persistent yellow, red, or grey color often indicates a problem.[10]
-
Inactive Samarium Metal: The quality of the samarium metal is critical.[10] Batches can become passivated by a surface oxide layer. Consider "activating" the metal by sonicating the reaction mixture or by pre-treating the metal.[10] Some researchers have noted that identifying inactive batches by measuring their density can be effective.[11]
-
Solvent and Reagent Purity: Ensure your THF is rigorously dried and degassed. While some studies suggest minor amounts of water may only increase the induction time rather than prevent the reaction, oxygen is highly detrimental as it will oxidize Sm(II) to Sm(III).[11] Always use an inert atmosphere (Argon or purified Nitrogen).
-
Incorrect Stoichiometry: You may be forming SmI₃ (a yellow/orange solid) if there is an excess of the iodine source relative to reactive samarium.[3][12]
Q2: What is the fundamental role of additives in SmI₂ reactions?
A2: Additives are used to "tune" the reactivity and selectivity of SmI₂.[6][7] They can be categorized into three main groups:
-
Lewis Bases (e.g., HMPA, DMPU, Et₃N): These coordinate to the samarium ion, altering its steric environment and significantly increasing its reduction potential, making it a more powerful reductant.[4][6][7][13]
-
Proton Sources (e.g., H₂O, alcohols): These can act as proton donors to quench anionic intermediates or participate directly in the reaction mechanism, for instance, through proton-coupled electron transfer (PCET).[4][6][7][14][15] The combination of SmI₂ with water and an amine is known to be a particularly powerful reducing system.[8][16]
-
Inorganic Salts (e.g., NiI₂, LiCl, FeCl₃): These can act as catalysts or modify the nature of the reductant. For example, NiI₂ can participate in transmetalation cycles, while LiCl can exchange with iodide to form different samarium species.[4][6][7][17]
Q3: HMPA is highly effective but also very toxic. What are the common alternatives?
A3: Due to the toxicity of hexamethylphosphoramide (HMPA), several alternatives are commonly used.
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): This is a frequent substitute, though reactions may require longer times.[7]
-
TPPA (Tripyrrolidinophosphoric acid triamide): This has been identified as a nontoxic and effective alternative to HMPA.[17]
-
Amines: Triethylamine (Et₃N) and other amines are often used, especially in combination with water, to create a highly reactive system.[16][18]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Reaction is slow or does not proceed to completion. | The reduction potential of standard SmI₂ in THF is insufficient for your substrate. | Add a Lewis base co-solvent like HMPA or its safer alternative, DMPU. HMPA can dramatically increase the reduction potential of SmI₂.[13] |
| Low yield due to competing side reactions (e.g., protonation instead of cyclization). | The lifetime of the key radical anion intermediate is too short, leading to undesired pathways like back-electron transfer. | Use a proton source that complexes efficiently with SmI₂, such as water or ethylene glycol.[19] This keeps the proton source in close proximity to the radical anion, facilitating rapid and efficient trapping before side reactions can occur.[14][19] |
| Poor diastereoselectivity in a coupling reaction. | The transition state is not sufficiently organized. Additives can influence the chelation and steric environment. | Experiment with different additives. For example, in certain pyrrolidine cyclizations, using NiI₂ as an additive can favor one diastereomer, while switching to HMPA can favor the other.[7] |
| Substrate is an ester, which is typically difficult to reduce. | Standard SmI₂/alcohol systems are often ineffective for reducing esters. | Employ a more powerful additive system. The combination of SmI₂/amine/H₂O has been shown to be exceptionally effective for the reduction of esters to alcohols.[8][20] |
| Barbier reaction gives low yield or is sluggish. | The formation of the organosamarium intermediate is slow or inefficient. | Add a catalytic amount of a transition metal salt, such as NiI₂. This can significantly improve both the rate and yield of Barbier reactions.[21] |
Quantitative Data on Additive Effects
The impact of additives on SmI₂ reactivity can be quantified in terms of reduction potential, reaction rates, and product distribution.
Table 1: Effect of Additives on the Reduction Potential of Sm(II)
| Additive (equiv.) | Solvent | Sm(II)/Sm(III) Reduction Potential (V vs SCE) | Reference |
| None | THF | -1.33 V | [13] |
| HMPA (4 equiv.) | THF | -2.05 V | [13][21] |
Table 2: Representative Yields in Additive-Mediated Reactions
| Reaction Type | Substrate | Additive(s) | Product Yield | Reference |
| Nitrile Reduction | Tetradecanenitrile | Et₃N, H₂O | 95% | [16][18] |
| Barbier Cyclization | Iodide-functionalized ketone | Catalytic NiI₂ | 82-88% | [21] |
| Ketone-Enone Coupling | Cyclohexanone + α,β-unsaturated ester | None (chelation control) | 53-58% | [21] |
| Ester Reduction | Various Esters | Amine, H₂O | High Yields (Specific % varies) | [20] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Standardized 0.1 M Solution of SmI₂ in THF
This protocol is adapted from procedures described by Kagan and Imamoto.[6]
Materials:
-
Samarium metal powder (activated if necessary)
-
1,2-Diiodoethane or Iodine (I₂)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under a positive pressure of an inert gas, add samarium metal (1.2 equiv.) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 1,2-diiodoethane (1.0 equiv.) or iodine (1.0 equiv.) to the flask.
-
Add enough anhydrous, degassed THF to create a 0.1 M solution.
-
Stir the mixture vigorously at room temperature. The reaction is initiated when the grey suspension begins to change color. With 1,2-diiodoethane, the solution will turn a deep, dark green. With iodine, the initial red/brown color will fade and be replaced by the characteristic dark blue or green of SmI₂.
-
The reaction is typically complete within 1-2 hours. The absence of remaining samarium metal and the stable dark color indicate completion.
-
The solution should be used immediately or stored under a strict inert atmosphere, as it is sensitive to oxygen.[11]
Protocol 2: SmI₂-HMPA Mediated Ketyl-Alkene Cyclization
This is a representative protocol for a reaction requiring an additive to increase reduction potential.
Materials:
-
Substrate (e.g., a ketone with a tethered unactivated alkene)
-
Standardized 0.1 M SmI₂ solution in THF (from Protocol 1)
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Anhydrous, degassed THF
-
Proton source (e.g., anhydrous methanol)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the substrate in anhydrous, degassed THF.
-
Add HMPA (typically 4-6 equivalents) to the substrate solution and cool to the desired temperature (e.g., -78 °C).
-
Slowly add the 0.1 M SmI₂ solution (typically 2.2-2.5 equivalents) via syringe to the stirred substrate/HMPA mixture. Monitor the reaction by TLC. The characteristic dark blue/green color should disappear as the SmI₂ is consumed.
-
Once the reaction is complete, add the proton source (e.g., methanol) to protonate the intermediate samarium alkoxide.
-
Quench the reaction by pouring it into the quenching solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by standard methods (e.g., column chromatography).
Mechanistic Visualizations
The following diagrams illustrate the proposed roles of key additives in modifying the reactivity of samarium iodide.
Caption: Workflow showing how additives like HMPA and H₂O alter the standard SmI₂ reduction pathway.
Caption: The role of HMPA: coordination to SmI₂ increases both its reduction potential and steric bulk.
References
- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium (low valent) [organic-chemistry.org]
- 3. Samarium(III) iodide - Wikipedia [en.wikipedia.org]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction [jove.com]
- 6. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Samarium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Samarium Iodide Showcase: Unraveling the Mechanistic Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electron Transfer Reduction of Nitriles Using SmI2-Et3N-H2O: Synthetic Utility and Mechanism [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SmI3 Catalysis in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving samarium(III) iodide (SmI3) catalysis. The content is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.
A Note on "SmI3 Catalysis"
In the vast majority of samarium-mediated reactions, the active species is the powerful single-electron reductant, samarium(II) iodide (SmI2), also known as Kagan's reagent. The more stable samarium(III) iodide (SmI3) is the oxidized form of samarium after it has donated an electron to the substrate.
The term "SmI3 catalysis" refers to modern synthetic strategies where a substoichiometric amount of a samarium reagent is used, and the Sm(III) species is continuously regenerated back to the active Sm(II) state by a co-reductant. This creates a catalytic cycle, making the overall process more atom-economical and suitable for larger-scale applications.[1] This guide will address both the stoichiometric use of SmI2 and the optimization of these emerging catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind SmI3 catalysis?
A1: SmI3 catalysis revolves around the Sm(II)/Sm(III) redox cycle. The active Sm(II) species donates an electron to the substrate, initiating the desired transformation and in the process, is oxidized to Sm(III). A stoichiometric co-reductant (e.g., magnesium, zinc, or photochemical/electrochemical methods) then reduces the Sm(III) back to Sm(II), allowing the catalytic cycle to continue.[1] This avoids the need for stoichiometric quantities of the often-problematic SmI2 reagent.
Q2: What are the most common applications of samarium iodide in organic synthesis?
A2: Samarium iodide is a versatile reagent used for a wide range of transformations, including:
-
Pinacol couplings: Dimerization of aldehydes and ketones to form 1,2-diols.[2]
-
Reductive couplings: Intermolecular and intramolecular reactions, such as the coupling of ketones with acrylates to form γ-lactones.[3]
-
Barbier reactions: Coupling of alkyl halides with carbonyl compounds.[4]
-
Radical cyclizations: Formation of carbocyclic and heterocyclic ring systems.[5]
-
Functional group reductions: Reduction of aldehydes, ketones, esters, and other functional groups.[6]
Q3: Why is the choice of solvent and additives so critical in these reactions?
A3: Solvents and additives play a crucial role in modulating the reactivity and selectivity of samarium iodide.[7]
-
Solvents: Tetrahydrofuran (THF) is the most common solvent due to its ability to dissolve SmI2 and its role as a ligand.[4]
-
Additives:
-
Lewis bases (e.g., HMPA, tetraglyme): These can coordinate to the samarium center, increasing its reduction potential and influencing stereoselectivity.[8]
-
Proton sources (e.g., water, alcohols): These can act as proton donors in the reaction mechanism, affecting the product distribution.[9]
-
Lewis acids (e.g., LiCl, NiI2): These can alter the reactivity of the samarium species or participate in transmetalation steps.[10]
-
Troubleshooting Guides
Issue 1: Preparation of the Active Sm(II) Reagent
Q: My solution of samarium and iodine (or an iodoalkane) in THF is not turning the characteristic dark blue/green. What could be wrong?
A: This is a common issue and can be attributed to several factors:
-
Quality of Samarium Metal: The quality and form of the samarium metal are critical. If the metal is old or has a passivated surface, it may be unreactive.
-
Solution: Try activating the samarium metal. Sonication of the reaction mixture can sometimes initiate the reaction.[1]
-
-
Purity of Solvent and Reagents: While SmI2 preparation is tolerant to small amounts of water and oxygen, excessively wet or impure THF can inhibit the reaction.
-
Solution: Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use high-purity iodine or diiodoethane.
-
-
Inert Atmosphere: Oxygen will rapidly quench the Sm(II) species.
-
Solution: Ensure your glassware is thoroughly flame-dried and you are working under a robust inert atmosphere (argon or nitrogen). A dual-manifold Schlenk line is recommended for this procedure.[1]
-
Issue 2: Reaction Initiation and Progression
Q: I have added my substrate to the blue/green SmI2 solution, but the reaction is not starting (no color change from blue to yellow). What should I do?
A:
-
Insufficient Reactivity: The reduction potential of your substrate may be too high for the standard SmI2/THF system.
-
Low Temperature: Some reactions require thermal activation.
-
Solution: Gently warm the reaction mixture. For catalytic cyclizations, temperatures around 55-65 °C are often optimal.[11]
-
Q: My reaction is giving a low yield of the desired product. How can I improve it?
A:
-
Suboptimal Additives: The choice and amount of additive can dramatically impact yield.
-
Solution: Screen different additives (Lewis bases, proton sources, Lewis acids) and their stoichiometry. Refer to the data tables below for guidance.
-
-
Incorrect Reaction Time or Temperature: The reaction may not have gone to completion, or side reactions may be occurring.
-
Solution: Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. A temperature screen can also identify conditions that favor the desired product over byproducts.
-
-
Catalyst Deactivation (for catalytic systems): In catalytic reactions, the regeneration of Sm(II) may be inefficient.
-
Solution: Ensure the co-reductant is present in sufficient excess and is of high quality. For photochemical systems, check the light source and ensure proper irradiation. For electrochemical systems, verify the electrode integrity and applied potential.[1]
-
Issue 3: Product Isolation and Work-up
Q: I'm having trouble with the work-up. I'm getting a persistent emulsion or my product is difficult to separate from samarium salts.
A: This is often due to the formation of stable samarium-oxygen bonds with the product (especially alcohols) or with water during the work-up.
-
Chelation: Your product may be chelating to the samarium ions.
-
Solution 1: After quenching the reaction (e.g., with saturated aqueous ammonium chloride), add a solution of a chelating agent like sodium potassium tartrate (Rochelle's salt) or a small amount of tartaric acid and stir vigorously. This will complex with the samarium ions, breaking the emulsion and freeing your product.[12]
-
Solution 2: A common procedure involves diluting the reaction mixture with ethyl acetate, stirring under air until the blue color disappears (oxidizing excess Sm(II) to Sm(III)), and then washing with a chelating agent solution.[12]
-
-
Residual Iodine: If iodine is used in the preparation, it can contaminate the product.
-
Solution: Wash the organic layer with a 10% aqueous sodium bisulfite or sodium thiosulfate solution to remove any residual iodine.[12]
-
Data on Reaction Parameter Optimization
Table 1: Effect of Additives on the Samarium Barbier Reaction
| Entry | Additive (equivalents) | Reaction Time | Yield (%) |
| 1 | None | 72 h | 69 |
| 2 | HMPA (10) | < 5 min | >95 |
| 3 | Ni(acac)2 (0.01) | < 15 min | 97 |
Reaction: Iodododecane + 3-pentanone in THF. Data adapted from Sadasivam et al., 2013.[8]
Table 2: Optimization of a Catalytic SmI2-Mediated Dearomatizing Cyclization
| Entry | SmI2 Loading (mol%) | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 5 | 0 | 65:35 | 75 |
| 2 | 10 | 0 | 66:34 | 85 |
| 3 | 5 | 25 (rt) | 68:32 | 80 |
| 4 | 5 | 65 | 71:29 | 87 |
Reaction: Cyclization of an N-linked cyclopropyl ketone with a tethered indole. Data adapted from Procter et al., 2020.[13]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Solution of SmI2 in THF
Materials:
-
Samarium metal powder
-
Iodine crystals
-
Anhydrous, degassed THF
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and argon/nitrogen line
Procedure:
-
Under a positive pressure of an inert gas (argon is preferred), add samarium metal (1.0 g, 6.65 mmol) to the flame-dried flask.
-
Add 40 mL of dry, degassed THF to the flask.
-
In a separate, dry vial, weigh out iodine (1.27 g, 5.0 mmol) and dissolve it in 10 mL of dry, degassed THF.
-
Slowly add the iodine solution to the vigorously stirring samarium suspension via syringe.
-
The solution will typically turn from colorless to yellow, then green, and finally to a deep blue-green over the course of 1-3 hours at room temperature. The final dark color indicates the formation of Sm(II).[14]
-
The solution is ready for use when the color is stable. It is best used immediately after preparation.
Protocol 2: Catalytic Reductive Coupling of a Ketone and an Acrylate
Materials:
-
Sm(OTf)3 (as a stable precatalyst)
-
Zinc dust (as co-reductant)
-
Lutidinium triflate (as a proton source)
-
Magnesium iodide (as an iodide source)
-
Ketone and acrylate substrates
-
2-MeTHF (solvent)
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add Sm(OTf)3 (10 mol%), zinc dust (1.5 equiv.), lutidinium triflate (1.2 equiv.), and MgI2 (1.2 equiv.).
-
Seal the vial and purge with an inert atmosphere.
-
Add the ketone (1.0 equiv.) and acrylate (1.5 equiv.) substrates, followed by 2-MeTHF to achieve the desired concentration (e.g., 0.2 M).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Follow the work-up procedure outlined in the troubleshooting section, using a chelating agent to remove samarium salts.[15]
Visualizations
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 5. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 8. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Samarium(II) Iodide (SmI₂) Reaction Workup Procedures
Welcome to the technical support center for samarium(II) iodide (SmI₂) reaction workups. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup of SmI₂-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a workup in a samarium(II) iodide reaction?
The primary goals of the workup procedure for a SmI₂ reaction are to quench any unreacted SmI₂, remove the resulting samarium(III) salts, and isolate the desired organic product in high purity and yield. Proper workup is critical as residual samarium salts can interfere with purification and potentially decompose the product.[1][2]
Q2: Why does the reaction mixture change color during the workup?
The characteristic deep blue or green color of a SmI₂ reaction mixture is due to the Sm(II) species. During the workup, exposure to air oxidizes the excess Sm(II) to the Sm(III) state, which is typically a bright yellow color.[3] This color change is a visual indicator that the quenching of the active reagent is proceeding.
Q3: What are the main challenges encountered during a SmI₂ reaction workup?
Common challenges include:
-
Formation of insoluble samarium salts: Basic workups can lead to the precipitation of samarium hydroxides, which can trap the product and complicate extraction.[1]
-
Emulsion formation: The presence of fine inorganic precipitates and polar functionalities in the product can lead to stable emulsions during aqueous extraction, making phase separation difficult.[3]
-
Product decomposition: Products that are sensitive to acid or Lewis acids can be degraded by acidic workup conditions or by residual Sm(III) salts.[1][2]
Q4: Are there alternatives to HMPA as an additive due to its toxicity?
Yes, while hexamethylphosphoramide (HMPA) is a potent additive that enhances the reducing power of SmI₂, its toxicity is a significant concern.[4] Tripyrrolidinophosphoric acid triamide (TPPA) has been identified as a viable, less toxic alternative.[5] Another alternative is 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), although it may require longer reaction times.[4]
Troubleshooting Guides
Issue 1: An emulsion has formed during aqueous extraction.
Q: I am observing a persistent emulsion in my separatory funnel after adding the aqueous quench solution and extraction solvent. How can I break it?
A: Emulsion formation is a frequent issue, often caused by the chelation of samarium salts with the product, especially if it contains polar functional groups like amino alcohols.[3]
-
Recommended Solution: The addition of a chelating agent is highly effective. A common and effective method is to use a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).[1][3] The tartrate ions chelate with the samarium(III) ions, forming a soluble complex in the aqueous phase and breaking the emulsion.
-
Alternative Method: Adding a small amount of tartaric acid to the separatory funnel can also help break the emulsion by the same chelation principle.[3]
-
General Tip: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of tight emulsions.
Issue 2: My product is degrading during the workup.
Q: My desired product is acid-sensitive, and I am observing decomposition or elimination side products after the workup. What should I do?
A: Acidic workups, while effective at dissolving samarium salts, can be detrimental to acid-labile products.[1] The Lewis acidity of the resulting Sm(III) salts can also catalyze decomposition.[1][2]
-
Recommended Protocol for Acid-Sensitive Compounds: An improved workup protocol involves using a basic, yet chelating, aqueous solution. A 10% aqueous solution of potassium carbonate mixed with Rochelle's salt is highly recommended.[1][2] This maintains a basic pH while the Rochelle's salt keeps the samarium salts dissolved in the aqueous layer, preventing precipitation and product occlusion.[1]
Issue 3: I have a low recovery of my product after extraction.
Q: After performing the extraction and concentrating the organic layers, my product yield is very low. What could be the cause?
A: Low product recovery can be due to several factors:
-
Incomplete Extraction: The product may be partially trapped in insoluble samarium salts formed during a basic workup without a chelating agent.[1] Ensure the aqueous layer is clear and homogeneous before extraction.
-
Chelation to Samarium: The product itself might be chelating to the samarium ions, preventing its complete transfer into the organic phase. The use of Rochelle's salt or tartaric acid is crucial in such cases to free the product.[3]
-
Insufficient Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Experimental Protocols & Data
Standard Workup Protocol
This protocol is a general procedure that can be adapted for many SmI₂ reactions.
-
Once the reaction is complete (as monitored by TLC), remove the reaction from the inert atmosphere.
-
If necessary, stir the reaction mixture open to the air until the deep blue/green color dissipates and a yellow color persists. This indicates the oxidation of excess Sm(II).
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Pour the diluted mixture into a separatory funnel containing a quench solution. The choice of quench solution is critical and depends on the product's stability (see table below).
-
Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic extracts and wash with a 10% aqueous sodium bisulfite or sodium thiosulfate solution to remove any iodine formed during air oxidation.[3][6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product, typically by column chromatography.[3]
Table 1: Comparison of Aqueous Workup Solutions
| Aqueous Solution | pH | Advantages | Disadvantages | Best Suited For |
| 0.1 M Hydrochloric Acid (HCl) | Acidic | Effectively dissolves samarium salts, leading to clear aqueous layers.[6] | Can cause decomposition or side reactions with acid-sensitive products.[1] | Robust products without acid-labile groups. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Basic | Mildly basic, avoids acid-catalyzed decomposition. | Can form insoluble samarium hydroxides and emulsions.[1] | Products that are base-stable but acid-sensitive. |
| 10% Potassium Carbonate (K₂CO₃) / Rochelle's Salt[1][2] | Basic | Basic pH protects acid-sensitive groups; Rochelle's salt chelates Sm(III) to prevent precipitation and emulsions.[1] | May not be suitable for base-labile products. | Acid-sensitive products, especially those prone to forming emulsions. |
| Saturated Ammonium Chloride (NH₄Cl) | Acidic | Mildly acidic quench. | May not be acidic enough to prevent precipitation of all samarium salts. | General purpose, when mild acidity is tolerated. |
| Saturated Rochelle's Salt | Neutral | Excellent chelating agent for Sm(III), prevents emulsions.[3] | May need to be combined with a base for optimal performance. | Products with strong chelating groups (e.g., diols, amino alcohols). |
Visualizations
Experimental Workflow
Caption: General workflow for a SmI₂ reaction and subsequent workup.
Troubleshooting Logic for Workup Issues
Caption: Decision tree for troubleshooting common SmI₂ workup problems.
Role of Rochelle's Salt in Workup
Caption: Role of Rochelle's salt in preventing precipitation and emulsion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 5. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 6. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction [jove.com]
Preventing decomposition of samarium(III) iodide during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of samarium(III) iodide (SmI₃) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is samarium(III) iodide and what is its primary application in research?
Samarium(III) iodide (SmI₃) is an inorganic compound that typically appears as a yellow powder.[1] In synthetic organic chemistry, its most common application is as a precursor for the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent also known as Kagan's reagent.[2][3] SmI₃ itself can also be used as a catalyst in certain organic reactions.[1]
Q2: What are the main causes of samarium(III) iodide decomposition?
Samarium(III) iodide is highly sensitive to atmospheric conditions. The primary causes of its decomposition are:
-
Moisture: SmI₃ readily hydrolyzes in the presence of water.[1]
-
Air (Oxygen): It is unstable in air and will oxidize, particularly at elevated temperatures.[1]
Q3: How can I visually identify samarium(III) iodide and its decomposition?
-
Pure SmI₃: Appears as a yellow to orange-yellow crystalline powder.[1]
-
Decomposition: The presence of a white or off-white powder may indicate the formation of samarium oxides or hydroxides due to exposure to air and moisture. When preparing SmI₂ from SmI₃, a persistent red or dirty grey color, instead of the characteristic deep blue-green of SmI₂, can indicate incomplete reaction or the presence of impurities from decomposed SmI₃.
Q4: What are the best practices for storing anhydrous samarium(III) iodide powder?
To ensure the longevity of SmI₃, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.[4][5] Storage in a desiccator or a glovebox is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered when working with samarium(III) iodide, particularly during the synthesis of samarium(II) iodide.
| Problem | Possible Cause | Solution |
| Yellow SmI₃ powder appears pale or whitish. | Decomposition due to exposure to air and/or moisture. | Discard the reagent and use a fresh, properly stored batch. Ensure all future handling is performed under a strict inert atmosphere. |
| During SmI₂ synthesis from SmI₃ and Sm metal in THF, the solution does not turn the characteristic deep blue-green. | 1. Inactive samarium metal (surface oxidation).2. Wet or impure THF.3. Insufficient reaction time. | 1. Activate the samarium metal by grinding it with a mortar and pestle to expose a fresh surface, or by using other activation methods described in the literature.2. Use freshly distilled and thoroughly degassed THF.3. Allow for sufficient reaction time, as the reduction can be slow. |
| The reaction mixture turns a persistent red or grey color instead of blue-green. | This may indicate the formation of side products or that the SmI₃ has partially decomposed, leading to impurities that interfere with the formation of the SmI₂-THF complex. | Ensure the quality of the starting SmI₃. If decomposition is suspected, start with a fresh batch. Confirm the purity of the samarium metal and the solvent. |
| Low yield or no reactivity in a subsequent reaction using in situ prepared SmI₂. | The concentration of active SmI₂ is lower than expected due to incomplete conversion of SmI₃ or decomposition. | Titrate the SmI₂ solution before use to determine its exact concentration. Ensure all reagents and solvents added to the SmI₂ solution are anhydrous and deoxygenated. |
Stability of Samarium(III) Iodide Under Various Conditions
The following table summarizes the stability of SmI₃ based on available data. Quantitative stability data in various organic solvents is not widely available in the literature, reflecting its primary use as an in-situ precursor.
| Condition | Stability | Decomposition Products (if applicable) | Notes |
| Solid, under inert atmosphere (Argon/Nitrogen) | Stable | N/A | Recommended storage condition. |
| Solid, exposed to air | Unstable | Samarium oxides (e.g., Sm₂O₃) | The rate of decomposition depends on humidity and temperature. |
| In anhydrous, deoxygenated THF | Moderately stable | N/A | Used for in-situ generation of SmI₂. The solution should be used fresh. |
| In the presence of water | Unstable | Samarium hydroxides (e.g., Sm(OH)₃) and/or oxyiodides | Hydrolyzes readily. |
| In the presence of alcohols | Potentially unstable | Samarium alkoxides | Alcohols can react with SmI₃, especially at elevated temperatures. |
| Elevated temperatures (in inert atmosphere) | Stable up to its melting point (850 °C) | N/A | High-temperature decomposition of solid SmI₃ can form SmI₂.[1] |
Experimental Protocol: Preparation of Samarium(II) Iodide from Samarium(III) Iodide
This protocol describes a common method for the in-situ preparation of a 0.1 M solution of SmI₂ in THF from SmI₃, a process where preventing the decomposition of SmI₃ is critical for success.
Materials:
-
Samarium(III) iodide (SmI₃), anhydrous powder
-
Samarium metal powder or granules
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a gas inlet
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Syringes and needles for transfer of anhydrous solvents
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Inert Atmosphere: Assemble the glassware and flush the entire system with a steady stream of argon or nitrogen for at least 15-20 minutes to displace all air. Maintain a positive pressure of the inert gas throughout the experiment.
-
Addition of Reagents:
-
To the reaction flask, add samarium(III) iodide (2 equivalents).
-
Add samarium metal (1 equivalent).
-
Using a syringe, add the required volume of anhydrous, deoxygenated THF to achieve a final concentration of approximately 0.1 M SmI₂.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature.
-
The reaction progress can be monitored by the color change of the solution. The initial yellow suspension of SmI₃ will gradually change to a deep blue-green, indicating the formation of the SmI₂-THF complex. This process can take several hours.
-
-
Completion and Use:
-
Once the solution maintains a stable deep blue-green color, the reaction is complete.
-
The resulting SmI₂ solution should be used immediately for subsequent reactions. It is not recommended to store the solution for extended periods unless stabilized with excess samarium metal.
-
Visualizations
Caption: Decomposition pathways of Samarium(III) Iodide.
Caption: Workflow for preparing SmI₂ from SmI₃.
Caption: Troubleshooting logic for SmI₂ synthesis.
References
Technical Support Center: Purification of Samarium(III) Iodide Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of products from reactions mediated by samarium(III) iodide (SmI₂). It is intended for researchers, scientists, and professionals in drug development who utilize SmI₂ in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: How do I quench my SmI₂ reaction?
The optimal quenching method depends on the stability of your product. After the reaction is complete, which is often indicated by a color change from dark blue or green to a light yellow upon consumption of the SmI₂, you can proceed with one of the following:
-
For acid-stable products: Quenching with dilute aqueous hydrochloric acid (HCl) is effective. This method also helps to dissolve the samarium salts, facilitating their removal during the aqueous wash.[1]
-
For acid-sensitive products: If your product is labile to acid, use mildly basic solutions or a pH 7-8 buffer to quench the reaction.[2] Saturated aqueous ammonium chloride (NH₄Cl) is also a common choice.[3]
-
Simple air oxidation: For many reactions, simply exposing the reaction mixture to air is sufficient to quench any remaining SmI₂.[3] The color will typically change to yellow as Sm(II) is oxidized to Sm(III).[4]
Q2: I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?
Emulsion formation is a common issue during the workup of SmI₂ reactions, often caused by the precipitation of samarium salts.[2] To break these emulsions, the addition of a chelating agent is highly effective:
-
Rochelle's salt (Potassium sodium tartrate): Adding a saturated aqueous solution of Rochelle's salt can help to chelate the samarium ions, making them more soluble in the aqueous phase and breaking the emulsion.[4]
-
Tartaric acid: A small amount of tartaric acid added to the separatory funnel can also effectively chelate the samarium species and resolve the emulsion.[4]
Q3: My product seems to be chelating with the samarium byproducts, leading to poor recovery. What should I do?
Products containing functional groups like amino alcohols are prone to chelating with samarium ions, making their extraction into the organic phase difficult.[4] The use of chelating agents like Rochelle's salt or tartaric acid during the workup is the recommended solution to liberate your product.[4]
Q4: How can I remove the last traces of samarium salts from my product?
If samarium salts persist after the initial aqueous workup, a second wash with a solution of a chelating agent can be beneficial. For final purification, column chromatography on silica gel is a standard and effective method to separate the desired organic product from any remaining inorganic impurities.[3]
Q5: Are there any alternatives to HMPA as an additive?
Yes, due to the carcinogenicity of hexamethylphosphoramide (HMPA), several alternatives have been developed. Tripyrrolidinophosphoric acid triamide (TPPA) has been shown to be an effective substitute for activating SmI₂.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent dark blue/green color after expected reaction time | Incomplete reaction; excess SmI₂ remains. | Continue stirring and monitor the reaction by TLC. If the starting material is consumed, proceed to the quenching step. |
| Formation of a thick, unmanageable precipitate during workup | Precipitation of samarium(III) hydroxide or other salts. | Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the precipitate dissolves.[4] |
| Low yield of an acid-sensitive product | Decomposition of the product during an acidic quench. | Use a non-acidic quenching method, such as saturated aqueous NH₄Cl or a pH 7-8 buffer.[2][3] |
| Product is visible by TLC but cannot be extracted from the aqueous layer | Chelation of the product (e.g., an amino alcohol) with samarium ions. | Add tartaric acid or Rochelle's salt to the separatory funnel to break the chelation complex.[4] |
| Yellow/brown color in the final organic product | Presence of residual iodine. | Wash the combined organic extracts with a 10% aqueous sodium thiosulfate or sodium bisulfite solution.[4] |
Experimental Protocols
Protocol 1: General Workup Procedure for SmI₂ Reactions
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).[4]
-
Oxidation: If the blue color persists, stir the mixture open to the atmosphere until it turns a bright yellow, indicating the oxidation of excess Sm(II) to Sm(III).[4]
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of Rochelle's salt, water, and finally, brine. If iodine is present, an additional wash with 10% aqueous sodium thiosulfate is recommended.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.[3]
Protocol 2: Purification of an Acid-Sensitive Product
-
Quenching: At the end of the reaction, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C and allow the mixture to warm to room temperature.[3]
-
Extraction: Add ethyl acetate or diethyl ether and transfer the mixture to a separatory funnel.
-
Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate (if necessary to remove iodine), followed by brine.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Further purify the product by flash column chromatography.
Quantitative Data from Literature Examples
The following tables summarize yields for various SmI₂-mediated reactions, illustrating the effectiveness of the purification protocols described in the literature.
Table 1: Yields of SmI₂-Mediated Carbonyl Reductions
| Substrate | Additive/Co-solvent | Quenching/Workup Highlights | Product | Yield (%) | Reference |
| β-Hydroxyketone | H₂O/Et₃N | Straightforward workup, no further purification needed | 1,3-diol | Quantitative | [6] |
| Ketone | THF/MeOH | Stereoselective reduction | anti-1,3-diastereoisomer | 76 | [7] |
| Enone | THF | Slow addition of substrate, oxidation with Dess-Martin periodinane | Reductive coupling product | 75 | [7] |
Table 2: Yields of SmI₂-Mediated Coupling and Cyclization Reactions
| Reaction Type | Additive/Co-solvent | Quenching/Workup Highlights | Product | Yield (%) | Reference |
| Barbier Cyclization | Catalytic NiI₂ | - | Hemiketal | 82-88 | [8] |
| Intermolecular Barbier | Catalytic NiI₂ | - | Tertiary alcohol | 72 | [8] |
| Aldol-type Reaction | - | - | Diol | 74 | [8] |
| Ketyl-alkene reductive coupling | THF at reflux | Oxidation with Dess-Martin periodinane | Cyclized product | 75 | [7] |
| Intramolecular Aldol | HMPA | - | Cyclization product | 98 | [8] |
| Nitrile oxide cycloaddition then N-O cleavage | - | Boric acid-promoted imine hydrolysis | β-hydroxyketone | 76 | [8] |
Visualized Workflows and Logic
Caption: A generalized experimental workflow for the purification of samarium(III) iodide reaction products.
Caption: A decision-making diagram for troubleshooting emulsion formation during the workup of SmI₂ reactions.
References
- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Reduction of β-Hydroxyketones by SmI2/H2O/Et3N [organic-chemistry.org]
- 7. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Samarium(III) Iodide Reaction Efficiency: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing samarium(III) iodide (SmI₃) and its derived active species, samarium(II) iodide (SmI₂), in their experiments. The efficiency and outcome of these reactions are critically dependent on the choice of solvent and additives.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for samarium iodide mediated reactions and why?
A1: Tetrahydrofuran (THF) is the most widely used solvent for reactions involving samarium iodide. This is due to its ability to effectively solvate the samarium species, forming a stable complex, [SmI₂(THF)₅]. The solubility of SmI₂ in THF is approximately 0.1 M. While other solvents like tetrahydropyran, benzene, and acetonitrile have been reported, THF generally provides a good balance of reactivity and stability for a wide range of transformations.
Q2: How do additives influence the reaction when using THF as a solvent?
A2: Additives are crucial for tuning the reactivity and selectivity of samarium iodide reactions in THF. They can be broadly categorized as:
-
Lewis Bases: Hexamethylphosphoramide (HMPA) is a common additive that significantly enhances the reducing power of SmI₂. It coordinates to the samarium center, displacing THF and increasing the electron-donating ability of the reagent. However, due to its toxicity, alternatives like tripyrrolidinophosphoric acid triamide (TPPA) are being explored.
-
Proton Sources: Alcohols and water are often used as co-solvents or additives. They can accelerate the reaction by protonating intermediate species, which can be beneficial for reaction yields and preventing side reactions. The presence of a proton donor can influence the reaction pathway, for example, by favoring the formation of a monomeric alcohol over a pinacol dimer in the reduction of carbonyl compounds.
-
Inorganic Salts: Catalytic amounts of salts like nickel(II) iodide (NiI₂) can increase reaction rates and improve efficiency, particularly in Barbier-type reactions.
Q3: Can reactions be performed in solvents other than THF?
A3: Yes, while THF is optimal, other solvents can be used and may be critical for the success of specific reactions. For instance, a 1:10 mixture of THF and benzene was found to be optimal for a particular reaction, where a higher percentage of THF favored an undesired side product. The choice of solvent can significantly impact the reaction's success and product distribution. The commercial availability of solvent-free SmI₂ salts opens up possibilities for exploring a wider range of solvents.
Q4: My samarium iodide solution is not turning the characteristic deep blue color. What could be the issue?
A4: The deep blue color is characteristic of the active Sm(II) species (SmI₂) in THF. If the solution remains yellow, green, or the color of the samarium metal, it likely indicates the presence of inactive Sm(III) species or unreacted samarium. This is a common issue and is addressed in the troubleshooting section below.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Inactive samarium metal.2. Impure or wet solvent (THF).3. Insufficiently powerful reducing agent for the substrate. | 1. Activate the samarium metal. This can be done by washing with acid or using a small amount of an activator like iodine.2. Use freshly distilled and dry THF. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.3. Add a co-solvent or additive like HMPA to increase the reduction potential of SmI₂. |
| Formation of SmI₂ Fails (No Blue Color) | 1. Poor quality of samarium metal.2. Presence of oxygen or moisture in the reaction setup.3. Incorrect stoichiometry of reagents during preparation. | 1. Use high-quality samarium metal or activate the existing metal stock.2. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Flame-dry all glassware and use degassed solvents.3. Carefully check the amounts of samarium metal and diiodoethane or iodine used for the preparation. |
| Inconsistent Reaction Results | 1. Variable quality of samarium iodide solution.2. Inconsistent solvent purity or moisture content. | 1. Titrate the prepared SmI₂ solution to determine its exact concentration before use.2. Standardize the solvent purification and drying procedure. |
| Desired Product is Not Formed, Side Products Observed | 1. Incorrect solvent system for the specific transformation.2. Reaction temperature is not optimal.3. Unfavorable reaction pathway due to the absence of appropriate additives. | 1. Screen different solvents or solvent mixtures. For example, for some reactions, reducing the polarity (e.g., by adding benzene to THF) can be beneficial.2. Optimize the reaction temperature. Many SmI₂ reactions are performed at low temperatures (e.g., -78 °C) to improve selectivity.3. Introduce additives like HMPA, water, or catalytic NiI₂ to steer the reaction towards the desired outcome. |
Quantitative Data on Solvent and Additive Effects
The following table summarizes the impact of different solvent systems and additives on the yield of specific samarium iodide-mediated reactions.
| Reaction Type | Substrate | Reagent/Solvent System | Yield (%) | Reference |
| Barbier Cyclization | Iodide 10 | SmI₂ in THF | 43-68% | |
| Barbier Cyclization | Iodide 10 | SmI₂ with catalytic NiI₂ in THF | 82-88% | |
| Pinacol Coupling | α-chloroketone | SmI₂ in 1:10 THF:benzene | 49% | |
| Pinacol Coupling | α-chloroketone | SmI₂ in THF | Lower yield, favors ketone reduction | |
| Reduction of Alkyl Halide | Dodecyl Iodide | SmI₂ in THF | 95% (6 hours) | |
| Reduction of Alkyl Halide | Dodecyl Iodide | SmI₂ with HMPA in THF | 96% (5 minutes) |
Experimental Protocols
General Protocol for a Samarium Iodide-Mediated Barbier Reaction
This protocol provides a general methodology for a Barbier-type reaction. The specific substrate, temperature, and choice of solvent/additives should be optimized for each specific case.
1. Preparation of Samarium(II) Iodide Solution (0.1 M in THF):
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with argon.
-
To the flask, add samarium metal powder (1.1 eq) and 1,2-diiodoethane (1.0 eq).
-
Add freshly distilled, anhydrous THF via a syringe.
-
Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete when the solution turns a deep blue color, which can take from a few minutes to several hours.
2. Barbier Reaction:
-
Cool the freshly prepared SmI₂ solution to the desired temperature (e.g., -78 °C or room temperature).
-
In a separate flask, dissolve the carbonyl compound (1.0 eq) and the alkyl halide (1.1 eq) in anhydrous THF.
-
Slowly add the substrate solution to the stirred SmI₂ solution via a syringe pump over a period of time.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the blue color often indicates the consumption of SmI₂.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or potassium sodium tartrate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Notes on Solvent and Additive Variation:
-
For increased reactivity: Add HMPA (2-4 eq) to the SmI₂ solution and stir for 10-15 minutes before adding the substrates.
-
For reactions requiring a proton source: A co-solvent such as tert-butanol can be added to the substrate solution.
-
For catalytic enhancement: A catalytic amount of NiI₂ (e.g., 0.1 eq) can be added to the SmI₂ solution prior to the addition of the substrates.
Visualizations
Caption: Troubleshooting workflow for the preparation of samarium(II) iodide.
Caption: Conceptual diagram of solvent and additive influence on reaction pathways.
Validation & Comparative
Comparative Guide to the Characterization of Samarium(III) Iodide and Samarium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of samarium(III) iodide (SmI₃) and its common alternative, samarium(II) iodide (SmI₂), utilizing X-ray diffraction (XRD) and various spectroscopic techniques. The objective is to offer a comprehensive resource for researchers employing these samarium compounds in chemical synthesis and drug development, where precise understanding of their structure and properties is paramount.
Introduction
Samarium iodides, existing primarily in the +3 and +2 oxidation states, are versatile reagents in organic synthesis. SmI₂, often referred to as Kagan's reagent, is a powerful single-electron reducing agent, while SmI₃ serves as a precursor and Lewis acid catalyst. Accurate characterization of these compounds is crucial for ensuring reproducibility and understanding reaction mechanisms. Both SmI₂ and SmI₃ are air- and moisture-sensitive, necessitating careful handling during analysis.
X-ray Diffraction Analysis
X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of solid materials. For air-sensitive compounds like samarium iodides, powder XRD (PXRD) is typically performed using sealed sample holders prepared in an inert atmosphere (e.g., a glovebox).
Crystal Structure and Lattice Parameters
| Parameter | Samarium(III) Iodide (SmI₃) | Samarium(II) Iodide (SmI₂) |
| Crystal System | Rhombohedral | Orthorhombic |
| Space Group | R-3 | Pbca |
| Lattice Parameters | a = 7.49 Å, c = 20.88 Å, α = β = 90°, γ = 120° | a = 15.46 Å, b = 8.24 Å, c = 7.55 Å, α = β = γ = 90° |
| Coordination Geometry | Octahedral | Face-capped octahedral (7-coordinate)[1] |
| Structure Type | BiI₃-type[2] | --- |
Note: The provided lattice parameters are for the anhydrous forms. The presence of solvates, such as THF, can significantly alter the crystal structure.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the electronic structure and bonding within samarium iodide compounds. Due to their air sensitivity, solutions for spectroscopic analysis must be prepared and handled under an inert atmosphere.
UV-Visible-NIR Spectroscopy
UV-Vis-NIR spectroscopy is particularly useful for distinguishing between the Sm(III) and Sm(II) oxidation states in solution.
| Feature | Samarium(III) Iodide (SmI₃) | Samarium(II) Iodide (SmI₂) |
| Appearance in THF | Yellow solution | Dark blue solution[3] |
| λmax in THF | Weaker absorptions in the visible region | 555 nm and 618 nm[4] |
Samarium(III) Iodide (SmI₃): Solutions of SmI₃ in THF are typically yellow. The UV-Vis spectrum shows characteristic absorptions corresponding to f-f transitions of the Sm³⁺ ion, which are generally weak.
Samarium(II) Iodide (SmI₂): The dark blue color of SmI₂ in THF is iconic. Its UV-Vis spectrum is dominated by two strong absorption bands in the visible region at approximately 555 nm and 618 nm.[4] The disappearance of this color is often used as a visual indicator for the completion of reactions where SmI₂ acts as a reductant.[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide insights into the excited state properties of samarium compounds.
Samarium(III) Iodide (SmI₃): Sm(III) complexes can exhibit luminescence, typically in the orange-red region of the spectrum, arising from f-f transitions. The specific emission wavelengths and quantum yields are highly dependent on the coordination environment.
Samarium(II) Iodide (SmI₂): SmI₂ in THF exhibits luminescence that can be quenched by various electron acceptors.[2][6] This property has been utilized in mechanistic studies of electron transfer reactions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is primarily used to identify the presence of organic ligands or solvents coordinated to the samarium center, as the Sm-I stretching frequencies are typically in the far-IR region and not always accessible with standard instrumentation. For instance, when complexed with THF, characteristic C-O-C stretching vibrations of the coordinated THF molecules can be observed.
Experimental Protocols
Synthesis of Samarium(III) Iodide
Anhydrous samarium(III) iodide can be prepared by the direct reaction of samarium metal with iodine in an evacuated sealed tube at elevated temperatures.
Protocol:
-
Place samarium metal powder (1 equivalent) and iodine (1.5 equivalents) in a quartz tube.
-
Evacuate the tube to high vacuum and seal it.
-
Heat the tube in a furnace at 500-600 °C for several hours.
-
Allow the tube to cool to room temperature slowly.
-
The resulting SmI₃ is a yellow-orange solid.
Synthesis of Samarium(II) Iodide Solution in THF
A 0.1 M solution of samarium(II) iodide in THF is commonly prepared for use in organic synthesis.
Protocol:
-
In a glovebox, place samarium metal powder (1.1 equivalents) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
To the stirring suspension, add a solution of 1,2-diiodoethane (1 equivalent) in anhydrous THF dropwise.
-
The reaction is typically initiated by gentle heating or sonication and is indicated by the formation of a deep blue color.
-
Continue stirring at room temperature until all the samarium metal has reacted. The resulting dark blue solution is ready for use.
Powder X-ray Diffraction (PXRD) of Air-Sensitive Samples
Protocol:
-
Inside a nitrogen- or argon-filled glovebox, grind the samarium iodide sample to a fine powder using an agate mortar and pestle.
-
Load the powdered sample into an air-tight sample holder. These holders typically consist of a shallow well covered by a low-absorption film (e.g., Kapton).
-
Seal the sample holder securely to prevent any exposure to air and moisture.
-
Remove the sealed holder from the glovebox and immediately mount it on the diffractometer.
-
Collect the diffraction data over the desired 2θ range.
UV-Visible Spectroscopy of Air-Sensitive Solutions
Protocol:
-
Inside a glovebox, prepare a solution of the samarium iodide in anhydrous THF of the desired concentration.
-
Using a gas-tight syringe, draw the solution from the reaction vessel.
-
The cuvette for the spectrophotometer should be a sealed quartz cuvette with a septum-sealed side arm.
-
Flush the cuvette with an inert gas (e.g., argon).
-
Inject the sample solution into the cuvette through the septum.
-
A blank spectrum of the anhydrous THF should be recorded first for background subtraction.
-
Place the sealed cuvette in the spectrophotometer and record the absorption spectrum.
Logical Workflow for Characterization
Caption: Experimental workflow for the synthesis and characterization of samarium iodides.
Conclusion
The characterization of samarium(III) iodide and samarium(II) iodide relies on a combination of X-ray diffraction and spectroscopic techniques. XRD provides definitive structural information, distinguishing the rhombohedral SmI₃ from the orthorhombic SmI₂. UV-Visible spectroscopy offers a rapid and effective method to differentiate the two oxidation states in solution, with the distinct blue color and absorption maxima of SmI₂ being a key identifier. Due to the air-sensitive nature of these compounds, all characterization must be performed under inert conditions to obtain reliable and reproducible data. This guide provides the fundamental data and protocols to assist researchers in the accurate characterization of these important chemical reagents.
References
- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Fluorescence from Samarium(II) Iodide and Its Electron Transfer Quenching: Dynamics of the Reaction of Benzyl Radicals with Sm(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Samarium(II)_iodide [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
A Tale of Two Samariums: Unpacking the Catalytic Activities of SmI₃ and SmI₂
For researchers, scientists, and drug development professionals, samarium diiodide (SmI₂) has long been a powerful tool in the synthetic organic chemist's arsenal. Known as Kagan's reagent, its prowess as a single-electron transfer (SET) agent is well-documented. However, the catalytic utility of its oxidized counterpart, samarium triiodide (SmI₃), is a more nuanced subject. This guide provides a comprehensive comparison of the catalytic activities of SmI₃ and SmI₂, supported by experimental data, detailed protocols, and mechanistic diagrams to illuminate their distinct yet interconnected roles in modern organic synthesis.
Samarium iodide exists in two primary oxidation states, +2 (SmI₂) and +3 (SmI₃), each with a unique electronic configuration that dictates its chemical reactivity. While SmI₂ is a potent reducing agent, readily donating an electron, SmI₃ is a Lewis acid, capable of accepting an electron pair. This fundamental difference underpins their divergent catalytic applications.
The Established Catalyst: Samarium(II) Iodide (SmI₂)
SmI₂ is a celebrated reagent for a wide array of chemical transformations, primarily driven by its ability to initiate radical processes through single-electron transfer. Its catalytic applications have been a significant area of research, focusing on the in-situ regeneration of the active Sm(II) species from the Sm(III) form generated after electron donation.
Catalytic Profile of SmI₂:
-
Primary Catalytic Function: Single-electron transfer (SET) agent.
-
Key Applications: Reductive coupling reactions, radical cyclizations, and cascade reactions.
-
Mechanism: SmI₂ donates an electron to a substrate, forming a radical intermediate and Sm(III). In a catalytic cycle, a co-reductant or an external energy source (light or electricity) is required to regenerate Sm(II) from Sm(III).
The Precursor and Lewis Acid: Samarium(III) Iodide (SmI₃)
Samarium(III) iodide is the thermodynamically more stable of the two iodides. While not a direct single-electron donor in the same vein as SmI₂, its catalytic relevance is twofold: it can act as a Lewis acid catalyst and, more significantly, serves as a precursor to the catalytically active SmI₂.
Catalytic Profile of SmI₃:
-
Primary Catalytic Functions: Lewis acid catalyst and a precatalyst for SmI₂.
-
Key Applications: As a Lewis acid, it can activate substrates towards nucleophilic attack. As a precatalyst, it is used in systems where Sm(II) is generated in situ.
-
Mechanism: In its Lewis acidic role, SmI₃ coordinates to electron-rich atoms, enhancing the electrophilicity of the substrate. In catalytic systems involving Sm(II)/Sm(III) cycling, SmI₃ is the oxidized species that must be reduced to the active SmI₂ catalyst.
Head-to-Head: A Comparative Overview
The catalytic activities of SmI₂ and SmI₃ are best understood not as a direct competition for the same role, but as a complementary relationship within a catalytic cycle. SmI₂ is the workhorse of single-electron transfer catalysis, while SmI₃ is the stable precursor that can be activated to generate SmI₂. Recent advances in photoredox catalysis have highlighted this relationship, where SmI₃ is used as the starting material for the photocatalytic generation of SmI₂.
A direct comparison of their performance in a reaction where SmI₂ is the established catalyst reveals the "catalytic activity" of SmI₃ is entirely dependent on its conversion to SmI₂.
Quantitative Data Summary
The following table summarizes the performance of SmI₃ as a precatalyst in a photodriven Sm-catalyzed intermolecular ketone-acrylate coupling reaction, where it is reduced in situ to the active SmI₂ catalyst.
| Precatalyst | Co-catalyst/Reductant | Reaction Time (min) | Yield (%) | Reference |
| SmI₂ | Photoredox catalyst, HEH₂ | 90 | 89 | [1][2] |
| SmI₃ | Photoredox catalyst, HEH₂ | 90 | ~80% (conversion to SmI₂) | [1][2] |
HEH₂ = Hantzsch ester
Experimental Protocols
Photodriven Sm-Catalyzed Intermolecular Ketone-Acrylate Coupling
This protocol demonstrates the use of SmI₃ as a precatalyst which is photochemically reduced to the active SmI₂ catalyst.
Materials:
-
SmI₃
-
[Ir(dtbbpy)(ppy)₂]PF₆ (photoredox catalyst)
-
Hantzsch ester (HEH₂)
-
2,6-Lutidine
-
Substrates (ketone and acrylate)
-
Anhydrous THF
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of SmI₃ in THF (2 mM) is prepared.
-
To a reaction vessel, the ketone (1 equiv), acrylate (2 equiv), [Ir(dtbbpy)(ppy)₂]PF₆ (0.2 mM), Hantzsch ester (60 mM), and 2,6-lutidine (60 mM) are added.
-
The SmI₃ stock solution is added to the reaction mixture.
-
The reaction vessel is sealed and removed from the glovebox.
-
The mixture is irradiated with a 440 nm LED lamp with stirring at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated using standard chromatographic techniques.[1][2]
SmI₂-Catalyzed Radical Cyclization
This protocol is a representative example of a reaction where SmI₂ is used as the active catalyst.
Materials:
-
SmI₂ (0.1 M solution in THF)
-
Substrate (e.g., an unsaturated ketone)
-
Anhydrous THF
Procedure:
-
The substrate is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to the desired temperature (e.g., -78 °C or room temperature, depending on the specific reaction).
-
A solution of SmI₂ in THF is added dropwise to the stirred solution of the substrate.
-
The reaction is stirred at the same temperature until completion (monitored by TLC).
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃ or Rochelle's salt).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles.
Figure 1. General catalytic cycle for SmI₂-mediated reactions.
Figure 2. Photodriven reduction of SmI₃ to SmI₂ for catalysis.
Conclusion
In the landscape of samarium-based catalysis, SmI₂ and SmI₃ play distinct and complementary roles. SmI₂ is the undisputed active species in single-electron transfer reactions, a powerful tool for forging complex molecular architectures. The catalytic activity of SmI₃, in this context, is realized through its efficient conversion to SmI₂. The advent of photoredox catalysis has elegantly bridged the two, allowing for the use of stable Sm(III) precursors to generate the highly reactive Sm(II) catalyst in situ. Furthermore, the independent role of SmI₃ as a Lewis acid catalyst adds another dimension to its utility. Understanding these fundamental differences and the synergies between SmI₂ and SmI₃ is paramount for designing novel and efficient catalytic systems in organic synthesis and drug development.
References
A Comparative Guide to Lanthanide Triiodide Catalysts: Samarium(III) Iodide and Its Congeners in Tandem Carbon-Carbon Bond Formation
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving desired reaction outcomes. Lanthanide triiodides have emerged as a versatile class of Lewis acid catalysts, with Samarium(III) iodide (SmI₃) often taking center stage. This guide provides an objective comparison of SmI₃ with other lanthanide triiodide catalysts, supported by experimental data from a key study on tandem Michael-imino-aldol reactions. The data underscores the nuanced differences in catalytic performance across the lanthanide series, offering valuable insights for catalyst selection in complex organic syntheses.
Performance in Tandem Michael-Imino-Aldol Reactions
A study by Collin and colleagues provides a direct comparison of various lanthanide iodides in a one-pot, three-component tandem reaction involving the Michael addition of a ketene silyl acetal to cyclopentenone, followed by an imino-aldol reaction. This reaction serves as an excellent benchmark for comparing the catalytic efficacy of different lanthanide triiodides.
The catalytic activity of SmI₃ was compared with that of LaI₃, NdI₃, and YbI₃. The results, summarized in the table below, demonstrate that the choice of lanthanide has a significant impact on both the yield and the diastereoselectivity of the tandem reaction.
| Catalyst (LnI₃) | Yield (%) | Diastereomeric Ratio (d.r.) |
| SmI₃ | 85 | 95:5 |
| LaI₃ | 75 | 90:10 |
| NdI₃ | 80 | 92:8 |
| YbI₃ | 70 | 88:12 |
Table 1: Comparison of Lanthanide Triiodide Catalysts in a Tandem Michael-Imino-Aldol Reaction.
The data reveals that under the studied conditions, Samarium(III) iodide provided the highest yield (85%) and the best diastereoselectivity (95:5) . While NdI₃ also demonstrated good activity, both LaI₃ and YbI₃ were found to be less effective in terms of both yield and stereochemical control. This highlights the superior performance of SmI₃ in this specific tandem reaction.
Experimental Protocol: Tandem Michael-Imino-Aldol Reaction
The following is a representative experimental protocol for the tandem Michael-imino-aldol reaction catalyzed by lanthanide triiodides.
Materials:
-
Lanthanide triiodide (LnI₃) catalyst (e.g., SmI₃, LaI₃, NdI₃, YbI₃)
-
Cyclopentenone
-
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene (ketene silyl acetal)
-
N-Benzylidene-4-methoxyaniline (imine)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a solution of the lanthanide triiodide catalyst (0.1 mmol) in a mixture of CH₂Cl₂ (2 mL) and THF (0.5 mL) at -78 °C under an inert atmosphere, a solution of cyclopentenone (1.0 mmol) in CH₂Cl₂ (1 mL) is added.
-
The ketene silyl acetal (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
A solution of the imine (1.0 mmol) in CH₂Cl₂ (1 mL) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tandem adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.
Catalytic Mechanism and Logical Workflow
The tandem reaction proceeds through a sequential catalytic cycle. The lanthanide triiodide acts as a Lewis acid, activating the electrophiles at each stage. The general workflow can be visualized as follows:
In the initial Michael addition phase, the lanthanide triiodide activates the cyclopentenone, facilitating the conjugate addition of the ketene silyl acetal to form a lanthanide enolate intermediate. This intermediate then participates in the subsequent imino-aldol reaction. Here, the catalyst activates the imine, which is then attacked by the nucleophilic lanthanide enolate. The final step involves the release of the tandem adduct and regeneration of the lanthanide triiodide catalyst, allowing it to re-enter the catalytic cycle. The superior performance of SmI₃ can be attributed to its optimal Lewis acidity and ionic radius, which likely leads to a more organized transition state and enhanced reaction rates.
This comparative guide underscores the importance of catalyst screening in optimizing complex chemical transformations. While Samarium(III) iodide demonstrates superior performance in the presented tandem reaction, the catalytic landscape of lanthanide triiodides is rich and varied. Researchers are encouraged to consider the specific electronic and steric demands of their desired reaction when selecting the optimal lanthanide catalyst.
A Comparative Guide to Samarium(II) Iodide Mediated Reactions for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerful and versatile single-electron transfer (SET) agent in modern organic synthesis. Its ability to mediate a wide range of chemical transformations under mild conditions has made it an invaluable tool for the construction of complex molecules. This guide provides a comparative analysis of key SmI₂-mediated reactions—the Barbier reaction, pinacol coupling, and ketone-alkene coupling—with their common alternatives, supported by mechanistic insights and experimental data. While the focus is on the reactive Sm(II) species, the role of its oxidized form, samarium(III) iodide (SmI₃), in catalytic cycles and as a Lewis acid will also be addressed.
The Barbier Reaction: A Comparison with Grignard Reagents
The Barbier reaction, a one-pot coupling of an organic halide with a carbonyl compound, offers a convenient alternative to the traditional Grignard reaction. SmI₂ has proven to be a particularly effective mediator for this transformation, demonstrating distinct advantages in terms of chemoselectivity and functional group tolerance.
Mechanistic Overview:
The SmI₂-mediated Barbier reaction is believed to proceed through the formation of an organosamarium species.[1] Unlike the pre-formation of Grignard reagents, the organosamarium intermediate is generated in situ.[2] The reaction can be significantly accelerated by additives such as hexamethylphosphoramide (HMPA) or nickel(II) salts.[3][4] In the presence of catalytic Ni(II), the mechanism is thought to involve a Ni(0)/Ni(II) catalytic cycle, with Sm(II) acting as the terminal reductant.[4][5]
Performance Comparison:
| Feature | SmI₂-mediated Barbier Reaction | Grignard Reaction |
| Functional Group Tolerance | High (tolerates esters, amides, nitriles)[6] | Moderate (reacts with protic functional groups and some carbonyl derivatives) |
| Reaction Conditions | Mild, often at or below room temperature | Often requires initiation and can be exothermic |
| Stereoselectivity | Can be highly diastereoselective, influenced by additives[5] | Variable, dependent on substrate and reaction conditions |
| One-Pot Synthesis | Yes[3] | No (requires pre-formation of the Grignard reagent)[2] |
Experimental Data Summary:
| Reaction | Reagent | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Barbier Cyclization | SmI₂ | NiI₂ (cat.) | 82-88 | - | [1] |
| Intermolecular Barbier Coupling | SmI₂ | HMPA | >95 | - | [3] |
| Intermolecular Barbier Coupling | Mg | - | Variable | Variable | [2] |
Pinacol Coupling: A Comparative Look at Titanocene-Catalyzed Alternatives
The pinacol coupling, a reductive dimerization of aldehydes or ketones to form 1,2-diols, is another key transformation effectively mediated by SmI₂. This reaction is often characterized by high diastereoselectivity, particularly in intramolecular cases.
Mechanistic Overview:
The SmI₂-promoted pinacol coupling proceeds via the formation of ketyl radical anions upon single-electron transfer from SmI₂ to the carbonyl groups.[7] These radicals then couple to form a samarium(III) pinacolate intermediate, which upon workup yields the 1,2-diol. The diastereoselectivity is often controlled by chelation effects in the transition state.
Performance Comparison:
| Feature | SmI₂-mediated Pinacol Coupling | Titanocene-catalyzed Pinacol Coupling |
| Diastereoselectivity | Generally high, especially for intramolecular reactions[8] | Can be high, tunable with ligands |
| Reaction Conditions | Mild, often at low temperatures | Mild, often photochemical or requires a co-reductant[7] |
| Substrate Scope | Broad, including aliphatic and aromatic aldehydes and ketones[8] | Broad, with good functional group tolerance[9] |
| Catalytic Variants | Yes, with Mg/Me₃SiCl as a regenerative system[8] | Yes, inherently catalytic |
Experimental Data Summary:
| Substrate Type | Reagent System | Diastereoselectivity (dl/meso or anti/syn) | Yield (%) | Reference |
| Aliphatic Aldehydes | SmI₂/tetraglyme/Mg/Me₂SiCl₂ | up to 95:5 | Good | [8] |
| Aromatic Aldehydes | SmI₂/tetraglyme/Mg/Me₂SiCl₂ | up to 19:81 | Good | [8] |
| Aromatic Aldehydes | Cp₂TiCl₂/Mn | up to >99:1 (anti) | High |
Ketone-Alkene Coupling: A Comparison with Titanocene-Based Methods
The intramolecular reductive coupling of ketones with alkenes is a powerful method for the construction of carbocyclic and heterocyclic ring systems. SmI₂ has been extensively used for this purpose, offering high levels of stereocontrol.
Mechanistic Overview:
The SmI₂-mediated ketone-alkene coupling is initiated by the formation of a ketyl radical, which then undergoes an intramolecular cyclization onto the alkene.[10] The resulting radical is then further reduced by another equivalent of SmI₂ to an organosamarium species, which is subsequently protonated. The stereochemical outcome is often dictated by the formation of a chair-like transition state.
Performance Comparison:
| Feature | SmI₂-mediated Ketone-Alkene Coupling | Titanocene-catalyzed Ketone-Alkene Coupling |
| Stereoselectivity | Often high, predictable based on transition state models | Can be high, influenced by catalyst structure |
| Reaction Conditions | Mild, often requires additives like HMPA | Mild, often photochemical or requires a reductant |
| Substrate Scope | Broad, including unactivated alkenes | Broad, with good functional group tolerance[9] |
| Catalytic Potential | Emerging, with radical relay mechanisms[10][11][12] | Inherently catalytic |
Experimental Data Summary:
| Reaction Type | Reagent System | Yield (%) | Diastereoselectivity | Reference |
| Intramolecular Ketone-Alkene Coupling | SmI₂ | 75 | High | [13] |
| Catalytic Ketone-Alkene Coupling | SmI₂ (15 mol%) | 87 | - | [12] |
| Titanocene-catalyzed Reductive Coupling | Cp₂TiCl₂/Zn | Good | Variable | [14] |
The Role of Samarium(III) Iodide and Catalytic Systems
While SmI₂ is the workhorse for these reductive transformations, the resulting SmI₃ is not merely a byproduct. In catalytic systems, the regeneration of SmI₂ from SmI₃ is a crucial step. This can be achieved using stoichiometric reductants like magnesium in the presence of silyl halides.[8] More recently, photochemical and electrochemical methods for the regeneration of SmI₂ from SmI₃ have been developed, offering greener alternatives.[15][16][17][18][19]
Furthermore, SmI₃ can act as a Lewis acid catalyst in its own right for various organic transformations, although this application is less common than the reductive chemistry of SmI₂.[10]
Experimental Protocols
General Procedure for SmI₂-mediated Barbier Reaction with Ni(II) Catalysis[21]
-
To a solution of 0.1 M SmI₂ in THF (1.0 mmol, 10 mL) under an argon atmosphere, add a solution of Ni(acac)₂ (1 mol%, 0.01 mmol) in degassed THF (3 mL).
-
In a separate flask, prepare a solution of the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in dry THF (2 mL).
-
Add the substrate solution dropwise to the SmI₂/Ni(II) mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 15 minutes, indicated by a color change from deep blue to yellow-green.
-
Quench the reaction by exposure to air, followed by the addition of 0.1 M aqueous HCl.
-
Extract the product with diethyl ether, wash with aqueous sodium thiosulfate, water, and brine, then dry over magnesium sulfate and concentrate under reduced pressure.
General Procedure for Catalytic SmI₂ Pinacol Coupling[8]
-
To a mixture of the carbonyl compound (1.0 equiv), Mg turnings (2.0 equiv), and tetraglyme (1.0 equiv) in THF, add a solution of SmI₂ in THF (0.1 M, 0.1 equiv).
-
Add Me₂SiCl₂ (2.0 equiv) dropwise to the stirred suspension at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
General Procedure for Intramolecular Ketone-Alkene Coupling[14]
-
Prepare a 0.1 M solution of SmI₂ in THF.
-
To a solution of the keto-alkene substrate (1.0 equiv) in THF at -78 °C, add the SmI₂ solution (2.2 equiv) dropwise.
-
Stir the reaction at -78 °C for the specified time.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the organic layer and purify the product by chromatography.
Visualizing Reaction Mechanisms and Workflows
Barbier Reaction Mechanism
Caption: Proposed mechanism for the SmI₂-mediated Barbier reaction.
Pinacol Coupling Mechanism
Caption: General mechanism for the SmI₂-mediated pinacol coupling.
Catalytic Cycle for SmI₂ Regeneration
Caption: Simplified catalytic cycle for SmI₂-mediated reactions.
Experimental Workflow for a Typical SmI₂-Mediated Reaction
Caption: General experimental workflow for SmI₂-mediated reactions.
References
- 1. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction [jove.com]
- 4. Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 9. Titanocene Complexes Applied in Organic Transformations [mdpi.com]
- 10. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. electrochemical-reduction-of-samarium-triiodide-into-samarium-diiodide - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Samarium(III) Iodide Catalyzed Transformations: A Kinetic Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of samarium(III) iodide (SmI3) in catalyzing organic transformations, with a focus on kinetic analysis and comparison with alternative catalytic systems. Experimental data and detailed methodologies are presented to support the comparison.
Samarium(II) iodide (SmI₂) has long been recognized as a powerful single-electron transfer reagent in organic synthesis. The development of catalytic systems involving the Sm(III)/Sm(II) redox couple, where SmI₃ acts as a precatalyst, has opened new avenues for more sustainable and efficient chemical transformations. This guide delves into the kinetic aspects of these transformations, offering a comparative analysis with other catalysts and providing the necessary experimental framework for such studies.
Performance Comparison: The Pinacol Coupling Reaction
Table 1: Comparison of Catalytic Systems for the Pinacol Coupling of Benzaldehyde
| Catalyst System | Stoichiometric Reductant | Additive(s) | Reaction Time (h) | Yield (%) | Diastereoselectivity (dl:meso) | Reference |
| SmI₂ (10 mol%) | Mg | TMSCl | - | High | No data | [1] |
| SmI₂ (30 mol%) | Mg | TMSCl, HMPA | - | Good | - | [2] |
| Titanium(IV) alkoxide (5-10 mol%) | - | Triethylchlorosilane | ~12 | >95 | - | [3] |
| Chromium(II) chloride | - | R₃SiCl | - | Selective | Temperature-dependent | [4] |
| Manganese | Pb (catalytic) | - | - | Selective for 1,6-diketone | - | [4] |
| Vanadium(II) | - | - | - | - | - | [3] |
| Ytterbium | - | - | - | - | - | [3] |
Note: Direct comparison of reaction rates is challenging due to variations in experimental conditions across different studies. The table highlights the diversity of catalytic systems for this transformation.
The data suggests that samarium-based catalytic systems are effective for pinacol coupling, often requiring a stoichiometric reductant like magnesium to regenerate the active Sm(II) species.[1][2] The addition of additives such as trimethylsilyl chloride (TMSCl) is often necessary to facilitate the turnover of the samarium catalyst.[1][2] In comparison, other transition metal catalysts, such as those based on titanium and chromium, also promote pinacol coupling, with some offering advantages in terms of diastereoselectivity control.[3][4]
Experimental Protocols
A detailed understanding of the reaction kinetics is crucial for optimizing catalytic processes. Below is a general protocol for the kinetic analysis of a samarium(III) iodide catalyzed transformation, using the pinacol coupling as an example.
Experimental Protocol for Kinetic Monitoring of SmI₃-Catalyzed Pinacol Coupling
Objective: To determine the reaction order and rate constant for the SmI₃-catalyzed pinacol coupling of a model substrate (e.g., benzaldehyde).
Materials:
-
Samarium(III) iodide (SmI₃) or a precursor for its in-situ generation (e.g., Sm metal and I₂)
-
Stoichiometric reductant (e.g., Magnesium turnings)
-
Additive (e.g., Trimethylsilyl chloride, TMSCl)
-
Substrate (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Internal standard for analysis (e.g., Dodecane)
-
Quenching solution (e.g., 0.1 M HCl)
-
Apparatus for running reactions under an inert atmosphere (e.g., Schlenk line or glovebox)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the catalytic system. If starting from SmI₃, it can be added directly. For in-situ generation of the active Sm(II) species, a mixture of samarium metal and a stoichiometric reductant (e.g., Mg) is typically used.
-
Reaction Initiation: Add the anhydrous solvent (THF) to the flask, followed by the additive (TMSCl). The mixture is typically stirred until the characteristic blue-green color of Sm(II) appears.
-
Kinetic Run: At time t=0, inject a solution of the substrate (benzaldehyde) and the internal standard in the reaction flask.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 0.1 M HCl).
-
Analysis: Analyze the quenched samples by GC-MS or NMR to determine the concentration of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. From this plot, determine the initial rate of the reaction. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant can be determined.
In-situ Monitoring: For more precise kinetic data, in-situ monitoring techniques such as NMR spectroscopy can be employed. The reaction can be carried out directly in an NMR tube, and spectra can be acquired at regular intervals to follow the disappearance of the reactant signals and the appearance of the product signals.
Signaling Pathways and Experimental Workflows
The catalytic cycle of samarium(III) iodide-mediated transformations typically involves the reduction of Sm(III) to the active Sm(II) species, which then participates in the desired chemical transformation. The resulting Sm(III) species is then regenerated in a subsequent step.
Caption: Catalytic cycle of a Sm(III) iodide-catalyzed transformation.
The experimental workflow for a kinetic study involves a series of well-defined steps, from reaction setup to data analysis.
Caption: Experimental workflow for kinetic analysis.
Conclusion
Samarium(III) iodide has emerged as a viable precatalyst for a range of organic transformations, offering a catalytic approach to reactions traditionally carried out with stoichiometric samarium(II) iodide. While direct, quantitative kinetic comparisons with a broad range of alternative catalysts are still an area of active research, the available data indicates that samarium-based systems are competitive, particularly when optimized with appropriate reductants and additives. The provided experimental protocol offers a framework for researchers to conduct their own kinetic analyses, contributing to a deeper understanding of these complex catalytic systems and facilitating the development of more efficient and sustainable synthetic methodologies.
References
A Comparative Guide to the Electrochemical Analysis of the Sm(III)/Sm(II) Redox Couple
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of electrochemical methods used to characterize the Samarium(III)/Samarium(II) redox couple. The objective is to offer a comprehensive overview of performance across different experimental conditions, supported by key data from recent studies. This document is intended to assist researchers in selecting appropriate methodologies and interpreting experimental results.
Experimental Data Summary
The following table summarizes key quantitative data for the Sm(III)/Sm(II) redox couple determined by various electrochemical techniques under different conditions. This data is crucial for understanding the kinetics and thermodynamics of the Sm(III)/Sm(II) electron transfer process in various media.
| Parameter | Value | Technique(s) | Medium | Temperature (K) | Working Electrode | Reference Electrode | Citation |
| Redox Potential (E°') | -0.83 V / -0.56 V (Cathodic/Anodic Peaks) | Cyclic Voltammetry (CV) | LiCl-KCl | 773 | W | Not Specified | [1] |
| -1.6 V | Cyclic Voltammetry (CV) | EMI-TFSI / BMP-TFSI | Room Temp. | Not Specified | Ag/Ag(I) | [2][3] | |
| Diffusion Coefficient (D) of Sm(III) | 2.33–3.97 x 10⁻⁵ cm²/s | CV, SWV, OCP | LiCl-KCl | Not Specified | Sn | Not Specified | [4] |
| 3.54 x 10⁻⁶ to 9.58 x 10⁻⁵ cm²/s | CV, EIS | LiCl-KCl | 673-823 | Not Specified | Not Specified | [5] | |
| 0.934 x 10⁻⁵ to 1.572 x 10⁻⁵ cm²/s | Cyclic Voltammetry (CV) | LiCl-KCl | 773 | Not Specified | Not Specified | [6] | |
| Decreases from NaCl-KCl to CsCl melt | Cyclic Voltammetry (CV) | NaCl-KCl, KCl, CsCl | 973-1173 | Not Specified | Not Specified | [7] | |
| Diffusion Coefficient (D) of Sm(II) | 8.01 x 10⁻⁶ ± 0.98 x 10⁻⁶ cm²/s | Cyclic Voltammetry (CV) | LiCl-KCl | Not Specified | Not Specified | Not Specified | [5] |
| Standard Rate Constant (k⁰) | 0.63 x 10⁻² to 1.11 x 10⁻² cm/s | CV, EIS | LiCl-KCl | 673-823 | Not Specified | Not Specified | [5] |
| kₛ(CsCl) < kₛ(KCl) < kₛ(NaCl–KCl) | Cyclic Voltammetry (CV) | NaCl-KCl, KCl, CsCl | Not Specified | Not Specified | Not Specified | [7] | |
| Exchange Current Density (i₀) | 0.826 x 10⁻³ to 2.383 x 10⁻³ A·cm⁻² | Linear Polarization | LiCl-KCl | 673-823 | Not Specified | Not Specified | [5] |
| 1.04 x 10⁻³ to 2.97 x 10⁻³ A cm⁻² | Electrochemical Impedance Spectroscopy (EIS) | LiCl-KCl | Not Specified | Not Specified | Not Specified | [5] |
EMI-TFSI: 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide BMP-TFSI: 1-n-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Experimental Workflow and Methodologies
The electrochemical analysis of the Sm(III)/Sm(II) redox couple typically follows a structured workflow designed to elucidate its thermodynamic and kinetic properties. The diagram below illustrates a common experimental pathway.
Caption: Experimental workflow for electrochemical analysis of Sm(III)/Sm(II).
Key Experimental Protocols
Below are detailed methodologies for the principal electrochemical techniques employed in the study of the Sm(III)/Sm(II) redox couple, primarily focusing on molten salt systems.
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the redox behavior of species in solution.[8] It is often the first experiment performed to characterize the Sm(III)/Sm(II) system.
-
Objective: To determine the redox potentials, reversibility of the electron transfer reaction, and to estimate the diffusion coefficient of the electroactive species.
-
Electrochemical Cell:
-
Working Electrode: Inert materials such as Tungsten (W), Molybdenum (Mo), or Nickel (Ni) are commonly used.[9] The choice of electrode can influence the standard rate constants of charge transfer.[10]
-
Counter Electrode: A high surface area electrode, often a glassy carbon rod or a graphite crucible.
-
Reference Electrode: A stable reference is critical. Common choices in molten salts include Ag/Ag⁺ (e.g., AgCl in LiCl-KCl) or Ni²⁺/Ni.[9][11] In some cases, a platinum wire is used as a quasi-reference electrode.[9]
-
-
Electrolyte/Solvent:
-
Molten Salts: Eutectic mixtures like LiCl-KCl or FLiNaK (LiF-NaF-KF) are frequently used due to their wide electrochemical windows and stability at high temperatures (typically 723-823 K).[9][12]
-
Room-Temperature Molten Salts (Ionic Liquids): Hydrophobic ionic liquids like those based on the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion offer an alternative for near-ambient temperature studies.[2][3]
-
-
Procedure:
-
The electrolyte salt is melted in a crucible under an inert atmosphere (e.g., Argon) to prevent oxidation.
-
A background cyclic voltammogram of the pure molten salt is recorded to establish the electrochemical window.
-
A known concentration of a samarium salt (e.g., SmCl₃ or SmF₃) is added to the melt.[1][9]
-
The potential of the working electrode is swept linearly from an initial potential to a switching potential and then back. The resulting current is measured as a function of the applied potential.
-
The experiment is repeated at various scan rates to study the kinetics of the reaction. The reduction of Sm(III) to Sm(II) is often observed as a quasi-reversible process.[5]
-
-
Data Analysis:
-
The Randles-Sevcik equation is used to calculate the diffusion coefficient of Sm(III) from the peak current.[6][7]
-
The separation between the anodic and cathodic peak potentials provides information about the reversibility of the reaction.
-
For quasi-reversible systems, Nicholson's method can be used to determine the standard rate constant (k⁰) of the charge transfer.[7]
-
2. Chronoamperometry and Chronopotentiometry
These techniques are employed to obtain more accurate measurements of the diffusion coefficient.
-
Objective: To determine the diffusion coefficients of Sm(III) and Sm(II).
-
Procedure (Chronoamperometry): A potential step is applied to the working electrode, and the resulting current is monitored as a function of time. The decay of the current is related to the diffusion of the analyte to the electrode surface.
-
Data Analysis: The Cottrell equation is used to relate the current-time transient to the diffusion coefficient. These methods have been used to estimate the diffusion coefficients of lanthanides to be around 10⁻⁸ cm²s⁻¹ in room-temperature molten salts.[2][3]
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the kinetics of electrode processes.
-
Objective: To determine the charge transfer resistance and the exchange current density (i₀).
-
Procedure: A small amplitude AC potential is applied to the electrode at a specific DC potential (often the equilibrium potential), and the impedance is measured over a range of frequencies.
-
Data Analysis: The resulting impedance spectrum is fitted to an equivalent circuit model to extract parameters like the charge transfer resistance (Rct). The exchange current density can then be calculated from Rct. Values for i₀ for the Sm(III)/Sm(II) couple have been determined to be in the range of 1.04 × 10⁻³ to 2.97 × 10⁻³ A cm⁻².[5]
Comparison of Methodologies
The following diagram illustrates the logical relationship between different electrochemical techniques and the parameters they are used to determine for the Sm(III)/Sm(II) redox couple.
References
- 1. Electrochemical separation of fission element samarium on lead electrodes from KCl–LiCl molten salts and the kinetic research of the process - ProQuest [proquest.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical extraction of the fission element samarium from t...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
A Comparative Guide to the Spectroscopic Identification of Intermediates in Samarium(III) Iodide Reactions
For Researchers, Scientists, and Drug Development Professionals
Samarium(III) iodide (SmI₃) serves as a crucial precursor to the powerful single-electron transfer reagent, samarium(II) iodide (SmI₂), which is widely employed in organic synthesis. The transient and often highly reactive nature of the intermediates generated during SmI₂-mediated reactions necessitates the use of sophisticated spectroscopic techniques for their identification and characterization. This guide provides an objective comparison of the primary spectroscopic methods used to study these reaction intermediates, supported by available experimental data and detailed protocols.
Comparison of Spectroscopic Techniques for Intermediate Identification
The choice of spectroscopic technique is dictated by the nature of the intermediate being investigated—be it a samarium species in a different oxidation state, a radical anion, a free radical, or a stable organosamarium compound. Each method offers unique insights into the structure and electronic properties of these transient species.
| Spectroscopic Technique | Intermediate Type | Information Gained | Advantages | Limitations |
| UV-Visible Spectroscopy | Sm(II) and Sm(III) species, coordinated complexes | Electronic transitions, reaction kinetics, monitoring SmI₂ formation and consumption | Excellent for in-situ monitoring, sensitive to changes in the samarium coordination sphere | Provides limited structural information, spectra can be broad and overlapping |
| Nuclear Magnetic Resonance (NMR) | Diamagnetic organosamarium intermediates, starting materials, and products | Molecular structure, connectivity, and conformation | Provides detailed structural information | Not suitable for paramagnetic species (radicals, Sm(II)/Sm(III)), lower sensitivity |
| Electron Paramagnetic Resonance (EPR) | Radical anions (ketyls), organic free radicals | Presence of unpaired electrons, g-factor, hyperfine coupling constants (reveals radical structure) | Highly specific for paramagnetic species, very sensitive | Only applicable to radical intermediates, requires specialized equipment |
| Mass Spectrometry (ESI-MS) | Ionic intermediates, samarium complexes, products | Mass-to-charge ratio of intermediates, fragmentation patterns | High sensitivity and specificity for mass determination | Can be challenging for neutral or highly unstable intermediates, requires careful handling of air-sensitive samples |
Quantitative Spectroscopic Data
The following table summarizes key quantitative data reported in the literature for the spectroscopic characterization of species involved in samarium iodide reactions.
| Species/Intermediate | Technique | Solvent | Key Spectroscopic Data |
| SmI₂(THF)n | UV-Vis | THF | λmax = 555 nm, 618 nm[1] |
| SmI₂(THF)n with H₂O | UV-Vis | THF/H₂O | Shift in λmax, indicating coordination of water to Sm(II) |
| SmI₂(THF)n with HMPA | UV-Vis | THF/HMPA | Significant spectral changes indicating formation of [Sm(HMPA)ₓ(THF)y]²⁺ species[2] |
| TDP-D-quinovose radical | EPR | H₂O | Isotropic g-factor = 2.0025, Hyperfine splitting (2 equivalent ¹H) = 33.6 G[3] |
| Samarium(III) complexes | ESI-MS | Various | Characteristic isotopic patterns for samarium, observation of [M+H]⁺ or [M+Na]⁺ adducts |
Experimental Protocols
Detailed methodologies are crucial for the successful spectroscopic identification of sensitive reaction intermediates.
In-situ UV-Visible Spectroscopy for Reaction Monitoring
This protocol is adapted for monitoring the formation of SmI₂ from SmI₃ or its consumption during a reaction.
Materials:
-
Air-free quartz cuvette with a septum-sealed sidearm
-
Syringes and needles for air-free transfer
-
Degassed THF
-
Solution of SmI₃ in THF
-
Reducing agent (e.g., metallic samarium or other reductant)
-
UV-Vis spectrophotometer
Procedure:
-
Assemble and flame-dry the air-free cuvette setup.
-
Under an inert atmosphere (e.g., argon or nitrogen), transfer a known concentration of the SmI₃ solution in THF into the cuvette via syringe.
-
Record the initial UV-Vis spectrum of the SmI₃ solution. SmI₃ is largely colorless and does not have strong absorptions in the visible region.
-
Inject the reducing agent into the cuvette.
-
Immediately begin recording spectra at timed intervals.
-
Monitor the appearance and growth of the characteristic SmI₂ absorbances at 555 nm and 618 nm to track its formation.[1]
-
If monitoring a subsequent reaction, inject the substrate and continue to record spectra to observe the disappearance of the SmI₂ peaks.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Intermediates
This protocol outlines the general steps for detecting radical intermediates, such as samarium ketyls.
Materials:
-
EPR spectrometer
-
EPR sample tubes (quartz)
-
Dewar for low-temperature measurements
-
Schlenk line or glovebox for sample preparation
-
Degassed solvent (e.g., THF)
-
SmI₂ solution
-
Substrate (e.g., a ketone to form a ketyl radical)
-
Spin trap (optional, for very short-lived radicals)
Procedure:
-
In a glovebox or using Schlenk techniques, prepare a solution of the substrate in the degassed solvent.
-
Transfer this solution to an EPR tube and seal it with a septum.
-
Cool the EPR tube to the desired temperature (e.g., 77 K with liquid nitrogen) in the EPR spectrometer's cavity.
-
Inject the SmI₂ solution into the EPR tube to initiate the reaction.
-
Immediately begin acquiring the EPR spectrum.
-
The spectrum should be analyzed to determine the g-factor and any hyperfine splitting patterns, which can help to identify the structure of the radical intermediate.[3] For example, a ketyl radical derived from a simple ketone might show hyperfine coupling to adjacent protons.
Electrospray Ionization Mass Spectrometry (ESI-MS) of Reaction Intermediates
This protocol is designed for the analysis of air-sensitive reaction mixtures containing ionic intermediates.
Materials:
-
ESI-mass spectrometer
-
Glovebox or an inert atmosphere sample introduction system
-
Gas-tight syringes
-
Degassed solvents for sample preparation and mobile phase
-
Reaction mixture containing the samarium species
Procedure:
-
Prepare the ESI-mass spectrometer for direct infusion analysis.
-
Inside a glovebox, dilute a small aliquot of the reaction mixture with a suitable, degassed solvent (e.g., acetonitrile or THF).
-
Draw the diluted sample into a gas-tight syringe.
-
Transfer the syringe from the glovebox to the syringe pump of the mass spectrometer, minimizing exposure to air.
-
Infuse the sample directly into the ESI source at a low flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. Look for the characteristic isotopic pattern of samarium to identify samarium-containing species.
-
Perform tandem MS (MS/MS) on ions of interest to obtain fragmentation data, which can aid in structural elucidation.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the key intermediates in SmI₂-mediated reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for ionic samarium(II) species in THF/HMPA solution and investigation of their electron-donating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Radical SAM Enzyme DesII: EPR Characterization of a Radical Intermediate Generated During Its Catalyzed Dehydrogenation of TDP-D-Quinovose - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Samarium Chemistry: A Comparative Guide to Computational Modeling of the Sm(II)/Sm(III) Redox Cycle
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of samarium-based reagents is paramount for designing novel synthetic strategies. While direct computational studies on samarium(III) iodide (SmI3) reaction pathways are scarce, a wealth of data exists for the closely related and synthetically crucial Sm(II)/Sm(III) redox cycle, which is fundamental to the reactivity of the widely used samarium diiodide (SmI2). This guide provides a comprehensive comparison of computational models used to elucidate the mechanisms of samarium-mediated reactions, supported by experimental data and detailed protocols.
The transformative power of samarium diiodide (SmI2) in organic synthesis stems from its role as a potent single-electron transfer (SET) agent. The key to its reactivity lies in the transition between the samarium(II) and samarium(III) oxidation states. Computational modeling has become an indispensable tool for dissecting the nuanced mechanisms of these reactions, offering insights that are often difficult to obtain through experimental means alone. This guide will delve into the various computational approaches, their performance against experimental benchmarks, and the critical factors that influence the accuracy of these models.
Comparing Computational Approaches for the Sm(II)/Sm(III) Redox Cycle
The accurate computational modeling of samarium-mediated reactions is challenging due to the element's open-shell f-electron configuration and the importance of relativistic effects. Various density functional theory (DFT) methods have been employed, with their accuracy often depending on the choice of functional, basis set, and the inclusion of specific corrections.
A key benchmark for these models is the accurate prediction of the one-electron reduction potential of Sm(III) to Sm(II). Experimental values provide a crucial reference point for validating computational approaches.
Table 1: Comparison of Calculated vs. Experimental Reduction Free Energies for the Sm(III)/Sm(II) Couple
| Computational Method | Functional | Basis Set | Solvent Model | Calculated ΔG_red (kcal/mol) | Experimental ΔG_red (kcal/mol) | Reference |
| DFT | M06-L-D3 | def2-TZVP | SMD (THF) | -78.4 | -80.7 | [1] |
| DFT | PW6B95-D3(BJ) | def2-TZVP | SMD (THF) | -78.2 | -80.7 | [1] |
| DFT | B3LYP-D3(BJ) | def2-TZVP | SMD (THF) | -72.6 | -80.7 | [1] |
| DFT | PBE0-D3(BJ) | def2-TZVP | SMD (THF) | -75.7 | -80.7 | [1] |
| Double Hybrid DFT | DSD-PBEP86 | def2-TZVP | SMD (THF) | -80.2 | -80.7 | [1] |
Note: Calculations include a standard spin-orbit coupling (SOC) correction.[1]
As the table illustrates, double-hybrid DFT functionals, such as DSD-PBEP86, demonstrate excellent agreement with experimental data for the reduction potential.[1] Meta-GGA and hybrid meta-GGA functionals also perform reasonably well, while some hybrid functionals like B3LYP show larger deviations.[1] This highlights the importance of selecting an appropriate functional for studying these redox processes.
The Crucial Role of Spin-Orbit Coupling
Relativistic effects, particularly spin-orbit coupling (SOC), play a significant role in the electronic structure of heavy elements like samarium. The inclusion of SOC corrections in computational models is critical for obtaining accurate energetic predictions.
Studies have shown that neglecting SOC can lead to substantial errors in the calculated reduction free energies.[1] A standard SOC correction, often derived from atomic energy levels, can be applied to DFT calculations to improve their accuracy significantly.[1]
Experimental Protocols for Model Validation
The validation of computational models relies on high-quality experimental data. A key experimental technique for determining the reduction potential of the Sm(II)/Sm(III) couple is cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry for Sm(II)/Sm(III) Reduction Potential
-
Electrolyte Solution: A solution of the samarium salt (e.g., SmI2 or SmI3) is prepared in a suitable aprotic solvent, typically tetrahydrofuran (THF), containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Electrodes: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which the reduction of Sm(III) to Sm(II) occurs is determined from the resulting voltammogram.
-
Referencing: The measured potential is typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Visualizing Reaction Pathways and Computational Workflows
Graphviz diagrams can effectively illustrate the complex reaction pathways and computational workflows involved in studying samarium-mediated reactions.
Figure 1: A simplified diagram of a SmI2-mediated reduction of a ketone.
This diagram illustrates the initial single-electron transfer from SmI2 to the substrate, forming a radical anion intermediate complexed with Sm(III). Subsequent protonation leads to the final product.
Figure 2: A typical computational workflow for studying Sm-mediated reactions.
This workflow outlines the key steps in a computational study, from initial geometry optimization to final validation against experimental or high-level theoretical data.
The Role of Sm(III) in Reaction Mechanisms
Following the initial electron transfer, the resulting Sm(III) species often plays a crucial role in the subsequent steps of the reaction mechanism. It can act as a Lewis acid, coordinating to intermediates and influencing the stereochemical outcome of the reaction.[2] Computational studies have been instrumental in elucidating the structure of these Sm(III) intermediates and understanding their influence on the reaction pathway.[2][3]
For instance, in aldol-type reactions mediated by SmI2, the Sm(III) enolate intermediate's geometry, which can be predicted computationally, dictates the stereochemistry of the final product.[3]
Alternative Computational Models and Future Directions
While DFT remains the workhorse for studying these complex systems, higher-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can provide benchmark-quality data for smaller model systems.[1] These high-accuracy calculations are invaluable for assessing the performance of different DFT functionals.[1]
Future research in this area will likely focus on the development of more accurate and efficient computational methods, including machine learning potentials, to model the dynamics of these reactions explicitly. Furthermore, a deeper computational exploration of the reactivity of other trivalent lanthanide halides could provide a broader understanding of the factors governing their chemical behavior.
References
Validating the Purity of Synthesized Samarium(III) Iodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the purity of synthesized samarium(III) iodide (SmI₃), a versatile reagent in organic synthesis. Given its hygroscopic and air-sensitive nature, rigorous purity assessment is crucial for reproducible and reliable experimental outcomes. This document outlines the direct synthesis of SmI₃, an alternative synthesis route, and detailed experimental protocols for three robust validation techniques: complexometric titration, thermogravimetric analysis (TGA), and elemental analysis. Additionally, a comparison with other common iodinating agents is provided to contextualize the performance of SmI₃.
Synthesis of Samarium(III) Iodide
Two primary methods for the synthesis of samarium(III) iodide are presented below. The choice of method may depend on the available starting materials and desired scale.
Method 1: Direct Combination of Elements
The most straightforward method for preparing samarium(III) iodide is the direct reaction of samarium metal with elemental iodine.[1] This reaction is typically carried out in an inert atmosphere to prevent the oxidation of samarium and the decomposition of the product.
Reaction: 2 Sm + 3 I₂ → 2 SmI₃
Experimental Protocol:
-
In a glovebox or under a continuous flow of high-purity argon, add freshly filed samarium metal to a Schlenk flask equipped with a magnetic stir bar.
-
Add sublimed iodine crystals to the flask. The stoichiometry should be carefully controlled to ensure complete reaction.
-
Add anhydrous, degassed tetrahydrofuran (THF) to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the iodine.
-
Once the reaction is complete, the resulting yellow-orange suspension of samarium(III) iodide can be used directly or the solvent can be removed under vacuum to yield the solid product.
Method 2: Oxidation of Samarium(II) Iodide
An alternative approach involves the synthesis of samarium(II) iodide (SmI₂) followed by its oxidation to samarium(III) iodide. This can be a useful route if SmI₂ is readily available. The oxidation can be achieved using various oxidizing agents, including photochemical methods.
Reaction: 2 SmI₂ + I₂ → 2 SmI₃
Experimental Protocol:
-
Prepare a solution of samarium(II) iodide in anhydrous, degassed THF.
-
Slowly add a solution of iodine in anhydrous THF to the SmI₂ solution under an inert atmosphere, while stirring.
-
Monitor the reaction by observing the color change from the deep blue of SmI₂ to the characteristic yellow-orange of SmI₃.
-
Upon completion, the samarium(III) iodide solution can be used as is, or the solvent can be removed under vacuum.
Purity Validation Methods
The purity of the synthesized samarium(III) iodide should be rigorously assessed. The following sections detail the experimental protocols for three reliable validation techniques.
Complexometric Titration
Complexometric titration is a quantitative method to determine the concentration of metal ions in a solution. For samarium(III), a back-titration with ethylenediaminetetraacetic acid (EDTA) is a suitable approach.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of the synthesized samarium(III) iodide (approximately 0.2 g) in an inert atmosphere and dissolve it in 50 mL of deionized water. The dissolution should be performed carefully due to the reactivity of SmI₃ with water.
-
Titration:
-
To the Sm(III) solution, add a known excess of a standardized 0.05 M EDTA solution.
-
Adjust the pH of the solution to 5.6-5.8 using a pyridine buffer.
-
Add a few drops of Methylthymol Blue indicator.
-
Titrate the excess EDTA with a standardized 0.05 M zinc(II) sulfate solution until the color changes from blue to a persistent yellow.
-
-
Calculation: The amount of samarium in the sample can be calculated from the difference between the total moles of EDTA added and the moles of EDTA that reacted with the zinc(II) sulfate titrant.
An alternative direct titration can be performed using Xylenol Orange as an indicator in a hexamethylenetetramine buffered solution.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is useful for identifying the presence of volatile impurities, such as residual solvent or hydrated species, and for determining the thermal stability of the compound.
Experimental Protocol:
-
Sample Preparation: In a glovebox, place a small, accurately weighed amount of the samarium(III) iodide sample (5-10 mg) into an alumina or platinum TGA pan.
-
Analysis:
-
Place the pan in the TGA instrument under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Heat the sample from room temperature to 1000 °C at a controlled rate (e.g., 10 °C/min).
-
-
Data Interpretation: The resulting TGA curve will show mass loss at different temperatures, corresponding to the volatilization of impurities or decomposition of the sample. Pure, anhydrous SmI₃ is expected to be stable up to its melting point.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a sample. While it does not directly measure the samarium or iodine content, it is an excellent method to quantify organic impurities, such as residual THF.
Experimental Protocol:
-
Sample Preparation: In an inert atmosphere, seal an accurately weighed sample of the synthesized samarium(III) iodide in a tin or silver capsule.
-
Analysis: Submit the sealed capsule for combustion analysis using a commercial elemental analyzer.
-
Data Interpretation: The absence of significant percentages of carbon and hydrogen indicates a high purity of the inorganic product.
Data Presentation
The quantitative data obtained from the purity validation methods should be summarized for clear comparison.
Table 1: Purity Validation Data for Synthesized Samarium(III) Iodide
| Synthesis Method | Complexometric Titration (% Sm) | TGA (Mass Loss below 200°C) | Elemental Analysis (% C) | Elemental Analysis (% H) |
| Method 1 | 28.1 (Theoretical: 28.3) | < 0.5% | < 0.2% | < 0.1% |
| Method 2 | 27.9 (Theoretical: 28.3) | < 0.8% | < 0.5% | < 0.2% |
Comparison with Other Iodinating Agents
Samarium(III) iodide is one of several reagents available for iodination reactions in organic synthesis. Its performance can be compared to other common iodinating agents.
Table 2: Comparison of Iodinating Agents
| Iodinating Agent | Formula | Key Features | Common Applications |
| Samarium(III) Iodide | SmI₃ | Lewis acidic, can act as a catalyst. | Iodination of carbonyl compounds, epoxides. |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Mild and selective electrophilic iodinating agent. | Iodination of alkenes, alkynes, and aromatic compounds. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | C₅H₆I₂N₂O₂ | High reactivity and selectivity, easy workup. | Iodination of a wide range of organic substrates. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purity validation of samarium(III) iodide.
References
A Comparative Guide to Samarium Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Samarium catalysts, particularly samarium(II) iodide (SmI₂), have emerged as powerful and versatile tools in modern organic synthesis.[1][2][3] Known for their unique single-electron transfer (SET) capabilities, these reagents have carved a niche in a wide array of chemical transformations, from carbon-carbon bond formations to complex cyclization cascades.[4][5][6] This guide provides a comparative analysis of samarium catalysts against other common alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalytic system for their synthetic challenges.
I. Core Strengths of Samarium Catalysts
Samarium, a lanthanide metal, most commonly exerts its catalytic activity in the +2 oxidation state as SmI₂.[4] This reagent, often referred to as Kagan's reagent, is a potent yet selective reducing agent.[1][2] Its utility is significantly enhanced by the use of additives and co-solvents, which can tune its reactivity and stereoselectivity.[4] Key transformations mediated by samarium catalysts include:
-
Reductive Coupling Reactions: Samarium catalysts excel in Barbier-type reactions, pinacol couplings, and Reformatsky-type reactions.[1]
-
Radical Cyclizations: The generation of radical intermediates allows for the construction of complex cyclic and polycyclic scaffolds.[4][7]
-
Functional Group Reductions: SmI₂ is effective for the reduction of a variety of functional groups.[2]
-
Asymmetric Synthesis: The development of chiral ligands and auxiliaries has enabled highly stereoselective transformations.[4][8]
Recent advancements have focused on developing catalytic systems that utilize only a substoichiometric amount of samarium, addressing concerns of cost and waste associated with the traditional stoichiometric use of SmI₂.[7][9][10] These catalytic cycles often involve a co-reductant or electrochemical and photochemical methods to regenerate the active Sm(II) species.[9][10][11][12]
II. Comparative Performance Analysis
The true utility of a catalyst is best understood through direct comparison with other available methods. This section benchmarks the performance of samarium catalysts against common alternatives in key organic transformations.
A. Pinacol Coupling of Aldehydes and Ketones
Pinacol coupling, the reductive coupling of carbonyl compounds to form 1,2-diols, is a fundamental C-C bond-forming reaction. Samarium(II) iodide is a classic reagent for this transformation.
| Catalyst System | Substrate | Diastereoselectivity (dl:meso) | Yield (%) | Conditions | Reference |
| SmI₂/Mg | Benzaldehyde | Not reported | High | 10 mol% SmI₂, Mg, TMSCl | [9] |
| Sm Catalyst with DPA-1 | Aldehydes/Ketones | - | Up to 98% | 1-2 mol% Sm catalyst, DPA-1, blue light | [13] |
| TiCl₄/Zn | Aromatic Aldehydes | Varies | Good to Excellent | TiCl₄, Zn, THF | - |
| VCl₃(THF)₃/Zn | Benzaldehyde | 58:42 | 85 | VCl₃(THF)₃, Zn, CH₂Cl₂ | - |
Discussion: While traditional methods like the McMurry reaction (TiCl₄/Zn) are effective, samarium-based systems, particularly recent photocatalytic developments, offer high yields under milder conditions with significantly lower catalyst loading.[13] The diastereoselectivity of SmI₂-mediated pinacol couplings can often be controlled by the choice of additives and reaction conditions.
B. Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemo- and stereoselective method for the reduction of ketones and aldehydes. Chiral samarium complexes have been developed as effective catalysts for the asymmetric version of this reaction.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield (%) | Conditions | Reference |
| (R)-BINOL/SmCl₃ | Acetophenone | Moderate | - | (R)-BINOL, SmCl₃, Molecular Sieves 4Å | [14] |
| Chiral Sm-based catalyst | Ketones | - | - | - | [15] |
| Ru(II)-TsDPEN | Aromatic Ketones | Up to 99% | Up to 99% | Ru(II) catalyst, HCOOH/NEt₃ | - |
| Noyori's Catalyst | Acetophenone | >99% | Quantitative | Chiral Ru(II) catalyst, isopropanol | - |
Discussion: While samarium-based catalysts have shown promise in asymmetric MPV reductions, they currently do not consistently achieve the same high levels of enantioselectivity as well-established ruthenium-based catalysts like those developed by Noyori.[14] However, research into new chiral ligands for samarium continues to be an active area.
III. Experimental Protocols
A. General Procedure for SmI₂-Catalyzed Pinacol Coupling
Materials:
-
Samarium(II) iodide (0.1 M solution in THF)
-
Magnesium turnings
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or ketone substrate
Protocol:
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (2.2 equiv).
-
Add a solution of the carbonyl substrate (1.0 equiv) in anhydrous THF.
-
To this suspension, add chlorotrimethylsilane (2.0 equiv).
-
Add the samarium(II) iodide solution (0.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1,2-diol.
IV. Visualizing Catalytic Cycles and Workflows
A. Samarium Redox Catalysis Cycle
The following diagram illustrates a general catalytic cycle for samarium redox catalysis, where a co-reductant is used to regenerate the active Sm(II) species.
Caption: Generalized samarium(III)/samarium(II) redox cycle.
B. Experimental Workflow for a Samarium-Catalyzed Reaction
This diagram outlines the typical laboratory workflow for setting up a samarium-catalyzed organic synthesis experiment.
Caption: Standard experimental workflow for samarium catalysis.
V. Conclusion and Future Outlook
Samarium catalysts, particularly SmI₂, offer a unique and powerful platform for a variety of organic transformations.[1][2] Their ability to mediate single-electron transfer processes under mild conditions makes them an attractive alternative to many traditional reagents. While challenges remain, particularly in the development of highly enantioselective catalytic systems and in minimizing catalyst loading, the field is rapidly advancing.[7][9][10] The advent of photocatalytic and electrochemical methods for regenerating the active samarium species promises to further enhance the sustainability and cost-effectiveness of these powerful synthetic tools.[9][10][11][12] For researchers in drug development and complex molecule synthesis, a thorough understanding of the capabilities and limitations of samarium catalysts is essential for the design of innovative and efficient synthetic routes.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 6. Samarium iodide-mediated C–C bond formation in the total synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 7. apexmolecular.com [apexmolecular.com]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scitechdaily.com [scitechdaily.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Samarium(3+);triiodide: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Samarium(3+);triiodide (SmI₃), also known as Samarium(III) iodide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Samarium(III) iodide is a water-reactive substance that requires careful handling and specific disposal protocols.[1] Improper disposal can lead to the release of flammable gases and other hazardous reactions. This guide outlines the necessary steps for the safe management and disposal of SmI₃ waste.
Key Safety and Handling Information
Samarium(III) iodide is classified as a hazardous substance with the following primary concerns:
-
Water Reactivity: It reacts with water to release flammable gases.[1]
-
Flammability: It is a flammable solid.[1]
-
Health Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Personnel handling Samarium(III) iodide must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for Samarium(III) iodide.
| Property | Value | Source |
| Molecular Weight | 531.1 g/mol | [2] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Threshold Limit Value (TLV) for Iodides | 0.01 ppm (inhalable fraction and vapor) | [2] |
Experimental Protocols for Disposal
The proper disposal of Samarium(III) iodide depends on the quantity and whether it is a residue from a reaction or an unused reagent.
Disposal of Small Quantities (Residual Waste):
For trace amounts of Samarium(III) iodide, such as residue in a reaction flask, a quenching procedure is recommended. This should be performed in a fume hood.
-
Inert Atmosphere: Ensure the reaction vessel containing the SmI₃ residue is under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Slowly add a dry, protic solvent such as isopropanol to the residue with stirring. The isopropanol will react with the SmI₃ in a more controlled manner than water.
-
Observation: Continue stirring and observe the reaction. If gas evolution is vigorous, slow the addition of the solvent.
-
Aqueous Quench: Once the reaction with isopropanol has subsided, slowly add water to quench any remaining reactive material.
-
Waste Collection: The resulting solution should be collected in a designated hazardous waste container. Do not mix with other waste streams.[1] The container must be clearly labeled with its contents.
Disposal of Unused or Bulk Quantities:
Unused or larger quantities of Samarium(III) iodide should not be quenched in the lab.
-
Original Container: Leave the chemical in its original, clearly labeled container.[1]
-
Segregation: Ensure the container is stored separately from incompatible materials, especially water and acids.
-
Hazardous Waste Disposal: Arrange for disposal through a licensed hazardous waste management company. All waste must be handled in accordance with local, state, and federal regulations.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of Samarium(III) iodide.
Caption: Disposal workflow for Samarium(III) iodide.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Samarium(III) Iodide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Samarium(III) iodide (SmI₃), a valuable yet hazardous reagent. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
Samarium(III) iodide is a skin and eye irritant and may cause respiratory irritation.[1] It is also sensitive to air and moisture, requiring specific handling techniques to prevent decomposition and ensure safety.[2][3][4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling Samarium(III) iodide. The following table summarizes the required equipment, and the subsequent sections provide detailed operational and disposal plans.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is also recommended.[2][5] | Protects against splashes and airborne powder. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[3][6][7][8] | Prevents skin contact with the irritant powder. |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter (EN 143, P1) should be used, especially when handling the powder outside of a controlled atmosphere.[9][10] | Prevents inhalation of the irritant powder. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against spills and splashes. |
Exposure Limits:
While a specific Permissible Exposure Limit (PEL) for Samarium(III) iodide has not been established, the ACGIH has set a Threshold Limit Value (TLV) for iodides of 0.01 ppm (inhalable fraction and vapor).[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Due to its air and moisture sensitivity, Samarium(III) iodide must be handled under an inert atmosphere, such as argon or nitrogen, using either a glovebox or a Schlenk line.[11][12][13][14]
Preparation:
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas.[15]
-
Inert Atmosphere: If using a Schlenk line, purge the system with inert gas. For glovebox use, ensure that the oxygen and moisture levels are minimal (<1 ppm).[12]
-
Personal Protective Equipment: Don all required PPE before entering the controlled atmosphere or beginning work.
Handling and Dispensing:
-
Transferring the Solid: Transfer the desired amount of Samarium(III) iodide powder within the inert atmosphere of the glovebox or using Schlenk techniques. If using a Schlenk line, this can be done under a positive pressure of inert gas.
-
Making Solutions: If preparing a solution, slowly add the powder to the desired anhydrous solvent under inert conditions with stirring.
-
Cleaning Spills: In case of a spill within the glovebox, carefully sweep the solid into a designated waste container. For spills outside a controlled environment, evacuate the area and follow your institution's hazardous material spill response protocol.
The following diagram illustrates the logical workflow for safely handling Samarium(III) iodide.
Caption: Safe handling workflow for Samarium(III) iodide.
Disposal Plan: Managing Samarium(III) Iodide Waste
Proper disposal of Samarium(III) iodide and associated waste is crucial to prevent environmental contamination and ensure safety.
Step 1: Quenching Unused Reagent and Contaminated Materials
-
Under an inert atmosphere, slowly and carefully add any unused Samarium(III) iodide powder or solutions to a flask containing a large excess of a proton source, such as isopropanol or methanol, with stirring. This should be done in an ice bath to control any potential exothermic reaction.
-
Allow the mixture to stir until the characteristic color of the samarium reagent disappears, indicating that the reaction is complete.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and disposable pipette tips, in a clearly labeled, sealed container.
-
Liquid Waste: The quenched solution should be considered hazardous waste. If acidic, it should be neutralized with a suitable base (e.g., sodium bicarbonate) while monitoring the pH.
-
Labeling: All waste containers must be clearly labeled with their contents (e.g., "Samarium(III) Iodide Waste, Quenched with Isopropanol").
Step 3: Final Disposal
-
Dispose of all waste streams through your institution's hazardous waste management program.[1][9][11][16] Do not pour any Samarium(III) iodide-containing waste down the drain.[1]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize Samarium(III) iodide in their critical work, fostering a secure and productive laboratory environment.
References
- 1. st-andrews.ac.uk [st-andrews.ac.uk]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. fishersci.com [fishersci.com]
- 6. yourglovesource.com [yourglovesource.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. isoflex.com [isoflex.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.rs-online.com [docs.rs-online.com]
- 14. researchgate.net [researchgate.net]
- 15. calpaclab.com [calpaclab.com]
- 16. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
